Product packaging for 4-(4-Fluorophenyl)piperidin-4-ol(Cat. No.:CAS No. 3888-65-1)

4-(4-Fluorophenyl)piperidin-4-ol

Numéro de catalogue: B110849
Numéro CAS: 3888-65-1
Poids moléculaire: 195.23 g/mol
Clé InChI: QXWRXWPNHLIZBV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperidin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90449. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO B110849 4-(4-Fluorophenyl)piperidin-4-ol CAS No. 3888-65-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(4-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWRXWPNHLIZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60192132
Record name 4-(4-Fluorophenyl)piperidin-4-ol
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Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3888-65-1
Record name 4-(4-Fluorophenyl)-4-hydroxypiperidine
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Record name 4-(4-Fluorophenyl)piperidin-4-ol
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Record name 3888-65-1
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Record name 4-(4-Fluorophenyl)piperidin-4-ol
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Record name 4-(4-fluorophenyl)piperidin-4-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine, a key intermediate in the development of various pharmaceutical agents. The following sections detail the primary synthetic pathway, experimental protocols, and relevant chemical data to support research and development in this area.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine involves a two-step process. The core of this strategy is the nucleophilic addition of a Grignard reagent to a protected piperidone derivative, followed by the removal of the protecting group.

The overall synthetic transformation is outlined below:

Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone (Boc)2O, Base N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine tert-butyl 4-(4-fluorophenyl)-4- hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine 1. 4-Fluorophenylmagnesium bromide 2. Aqueous Workup Final_Product 4-(4-fluorophenyl)-4-hydroxypiperidine N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine->Final_Product Acid (e.g., HCl)

Figure 1: Overall synthetic workflow.

This approach utilizes the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen. This protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

The protection of the nitrogen atom of 4-piperidone is the initial step to prevent side reactions during the subsequent Grignard addition.

Reaction Scheme:

N-Boc Protection cluster_reagents Reagents & Conditions 4-piperidone_hydrochloride 4-Piperidone Hydrochloride plus1 + 4-piperidone_hydrochloride->plus1 Boc_anhydride Di-tert-butyl dicarbonate plus1->Boc_anhydride arrow -> Boc_anhydride->arrow N-Boc-4-piperidone N-Boc-4-piperidone arrow->N-Boc-4-piperidone reagents Base (e.g., NaOH or TEA) Solvent (e.g., Dichloromethane or Water) Room Temperature

Figure 2: N-Boc protection of 4-piperidone.

Detailed Protocol:

  • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane or water), a base such as sodium hydroxide or triethylamine is added to neutralize the hydrochloride salt.

  • Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents, is then added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted with an organic solvent. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

ParameterValueReference
Yield 90-95%[1]
Appearance White to off-white solid
Purity >98%

Table 1: Quantitative data for the synthesis of N-Boc-4-piperidone.

Step 2: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

This step involves the formation of the carbon-carbon bond between the piperidone ring and the fluorophenyl group via a Grignard reaction.

Reaction Scheme:

Grignard Reaction cluster_reagents Reagents & Conditions N-Boc-4-piperidone N-Boc-4-piperidone plus + N-Boc-4-piperidone->plus Grignard_reagent 4-Fluorophenylmagnesium bromide plus->Grignard_reagent arrow -> Grignard_reagent->arrow Intermediate_product tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate arrow->Intermediate_product reagents Anhydrous THF or Diethyl Ether 0°C to Room Temperature

Figure 3: Grignard reaction with N-Boc-4-piperidone.

Detailed Protocol:

  • The Grignard reagent, 4-fluorophenylmagnesium bromide, is either prepared in situ from 1-bromo-4-fluorobenzene and magnesium turnings in an anhydrous ether solvent (such as tetrahydrofuran or diethyl ether) or used as a commercially available solution.

  • A solution of N-Boc-4-piperidone in an anhydrous ether solvent is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • The Grignard reagent is added dropwise to the cooled solution of N-Boc-4-piperidone.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

ParameterValueReference
Yield 73% (analogous reaction)[2]
Appearance White solid
Purity >97%

Table 2: Quantitative data for the synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.

Step 3: Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine (Deprotection)

The final step is the removal of the Boc protecting group to yield the target compound.

Reaction Scheme:

Deprotection cluster_reagents Reagents & Conditions Intermediate_product tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate arrow -> Intermediate_product->arrow Final_Product 4-(4-fluorophenyl)-4-hydroxypiperidine arrow->Final_Product reagents Acid (e.g., HCl in Dioxane or TFA in DCM) Room Temperature

Figure 4: N-Boc deprotection.

Detailed Protocol:

  • The N-Boc protected intermediate is dissolved in a suitable solvent such as dioxane or dichloromethane.

  • An excess of a strong acid, such as hydrochloric acid (typically a 4M solution in dioxane) or trifluoroacetic acid (TFA), is added to the solution.

  • The reaction is stirred at room temperature for a few hours. The progress of the deprotection can be monitored by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the free amine is extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford 4-(4-fluorophenyl)-4-hydroxypiperidine. The product can be further purified by recrystallization or chromatography if necessary.

ParameterValueReference
Yield High (typically >90%)
Appearance White to off-white solid
Purity >98%
Melting Point 138-142 °C (for chloro-analog)[3]

Table 3: Quantitative data for the synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.

Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2590-95%73-75
tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylateC₁₆H₂₂FNO₃295.35~73% (analogous)N/A
4-(4-fluorophenyl)-4-hydroxypiperidineC₁₁H₁₄FNO195.23>90%~138-142 (chloro-analog)

Table 4: Summary of key compound data.

Conclusion

The synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine is a well-established process that can be reliably performed in a laboratory setting. The two-step approach involving N-Boc protection, Grignard reaction, and subsequent deprotection offers a high-yielding and efficient route to this valuable pharmaceutical intermediate. The detailed protocols and data provided in this guide are intended to assist researchers and drug development professionals in their synthetic endeavors.

References

A Technical Guide to 4-(4-fluorophenyl)piperidin-4-ol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological context of 4-(4-fluorophenyl)piperidin-4-ol. This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the selective serotonin reuptake inhibitor (SSRI), paroxetine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt. It is important to note that while data for the hydrochloride salt is experimentally derived, some data for the free base are predicted due to limited availability in published literature.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 3888-65-1 (hydrochloride salt)ChemicalBook[2]
Molecular Formula C₁₁H₁₄FNOChemicalBook[2]
Molecular Weight 195.23 g/mol ChemicalBook[2]
Appearance White to off-white solid (predicted)Inferred from chloro-analog[3]

Table 2: Physicochemical Data

PropertyThis compoundThis compound HClSource
Melting Point Not available116.4-117.6 °CChemicalBook[2]
Boiling Point 313.4 ± 42.0 °C (Predicted)Not availableChemicalBook[2]
Density 1.173 ± 0.06 g/cm³ (Predicted)Not availableChemicalBook[2]
pKa 14.06 ± 0.20 (Predicted)Not availableChemicalBook[2]
Solubility Soluble in polar organic solvents like methanol and ethanol (inferred from chloro-analog). Sparingly soluble in water (inferred from chloro-analog).[3]Not available

Spectroscopic Data

  • ¹H NMR: Expected signals would include those for the aromatic protons on the fluorophenyl ring, the piperidine ring protons, and the hydroxyl proton.

  • ¹³C NMR: Expected signals would correspond to the carbon atoms of the fluorophenyl and piperidine rings.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the piperidine amine, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The most common method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the reaction of a Grignard reagent, in this case, 4-fluorophenylmagnesium bromide, with an N-protected 4-piperidone derivative.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

G cluster_0 Preparation of Grignard Reagent cluster_1 Grignard Reaction cluster_2 Deprotection cluster_3 Purification 4-Bromofluorobenzene 4-Bromofluorobenzene 4-Fluorophenylmagnesium Bromide 4-Fluorophenylmagnesium Bromide 4-Bromofluorobenzene->4-Fluorophenylmagnesium Bromide Mg, THF N-protected this compound N-protected this compound 4-Fluorophenylmagnesium Bromide->N-protected this compound N-protected 4-piperidone This compound This compound N-protected this compound->this compound Acidic workup Pure Product Pure Product This compound->Pure Product Recrystallization

General Synthesis Workflow
Example Experimental Protocol (Adapted from a similar synthesis)

The following is a representative protocol for a Grignard reaction to synthesize a 4-aryl-4-hydroxypiperidine, which can be adapted for this compound.

Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for deprotection)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The resulting N-Boc protected intermediate is dissolved in a suitable solvent (e.g., methanol) and treated with hydrochloric acid to remove the Boc protecting group.

  • Purification: The final product, this compound, can be purified by recrystallization from an appropriate solvent system.

Role in Drug Development and Signaling Pathways

This compound is a crucial building block in the synthesis of the antidepressant drug paroxetine.[4] The biological activity of paroxetine is primarily due to its high affinity and selectivity for the serotonin transporter (SERT).[4][5]

Paroxetine's Mechanism of Action: Serotonin Reuptake Inhibition

The therapeutic effect of paroxetine is achieved by blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[5] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[5]

The following diagram illustrates the signaling pathway affected by paroxetine.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Synthesis Serotonin Synthesis Serotonin Vesicles Serotonin Vesicles Serotonin Synthesis->Serotonin Vesicles Synaptic Cleft Synaptic Cleft Serotonin Vesicles->Synaptic Cleft Release SERT Serotonin Transporter (SERT) Synaptic Cleft->SERT Reuptake Increased Serotonin Increased Serotonin Paroxetine Paroxetine Paroxetine->SERT Inhibits Serotonin Receptors Serotonin Receptors Increased Serotonin->Serotonin Receptors Downstream Signaling Downstream Signaling Serotonin Receptors->Downstream Signaling Activation

Paroxetine Signaling Pathway

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable precursor for the synthesis of complex pharmaceutical molecules, most notably paroxetine. A thorough understanding of its chemical properties, synthesis, and the biological context of its derivatives is essential for researchers in this field. This guide provides a foundational overview to support further investigation and application of this important chemical entity.

References

Structure Elucidation of 4-(4-fluorophenyl)piperidin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the comprehensive structure elucidation of 4-(4-fluorophenyl)piperidin-4-ol is limited. This guide leverages detailed information from its close structural analog, 4-(4-chlorophenyl)piperidin-4-ol, to provide a thorough technical overview of the methodologies and expected results for the structural characterization of the target compound. The data presented for the chloro-analog serves as a robust proxy, with discussions on the anticipated variations for the fluoro-derivative.

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. The precise determination of its three-dimensional structure and spectroscopic properties is paramount for understanding its chemical reactivity, guiding synthetic modifications, and elucidating its interactions with biological targets. This guide details the multi-technique approach required for the unambiguous structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for the analogous 4-(4-chlorophenyl)piperidin-4-ol is provided below. These values are expected to be similar for this compound.

PropertyValue (for 4-(4-chlorophenyl)piperidin-4-ol)Reference
Molecular FormulaC₁₁H₁₄ClNO[1][2]
Molecular Weight211.69 g/mol [1]
AppearanceWhite to creamy-white crystalline powder[2][3]
Melting Point137-140 °C[3]
Water SolubilitySparingly soluble[2]

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is essential for the complete characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (for this compound):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentExpected Variations from Chloro-analog
~7.5Multiplet2HAromatic (ortho to F)Aromatic signals will show coupling to ¹⁹F.
~7.1Multiplet2HAromatic (meta to F)Aromatic signals will show coupling to ¹⁹F.
~3.0Multiplet4HPiperidine (axial & equatorial at C2, C6)Minimal change expected.
~2.0Multiplet4HPiperidine (axial & equatorial at C3, C5)Minimal change expected.
~1.8Singlet1HHydroxyl (-OH)Minimal change expected.
~1.7Singlet1HAmine (-NH)Minimal change expected.

Expected ¹³C NMR Data (for this compound):

Chemical Shift (δ) ppmAssignmentExpected Variations from Chloro-analog
~162 (d, ¹JCF ≈ 245 Hz)Aromatic (C-F)The C-F carbon will be a doublet with a large coupling constant.
~142 (d, ⁴JCF ≈ 3 Hz)Aromatic (ipso-C)Minimal change expected in chemical shift, but will show small coupling to ¹⁹F.
~128 (d, ²JCF ≈ 8 Hz)Aromatic (ortho to F)Chemical shift will be influenced by the electronegative fluorine; will show coupling to ¹⁹F.
~115 (d, ³JCF ≈ 21 Hz)Aromatic (meta to F)Chemical shift will be influenced by the electronegative fluorine; will show coupling to ¹⁹F.
~70Piperidine (C4)Minimal change expected.
~45Piperidine (C2, C6)Minimal change expected.
~35Piperidine (C3, C5)Minimal change expected.
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 10-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 200-220 ppm.

    • Use a sufficient number of scans for adequate signal intensity.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlated Spectroscopy) to establish proton-proton coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data (for this compound):

m/zIonExpected Observation
196.1189[M+H]⁺The protonated molecular ion. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
178.1083[M-H₂O+H]⁺Loss of a water molecule from the protonated molecular ion.
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated values for the expected elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectroscopy Data (for this compound):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydroxyl group)
3300-3100Medium, BroadN-H stretch (secondary amine)
3100-3000MediumAromatic C-H stretch
2950-2850Medium-StrongAliphatic C-H stretch
~1600, ~1500Medium-StrongAromatic C=C stretch
~1220StrongC-F stretch
~1100StrongC-O stretch
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum (of the empty sample compartment or clean ATR crystal).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. For the analogous 4-(4-chlorophenyl)piperidin-4-ol, the crystal structure has been determined.[4][5]

Crystallographic Data for 4-(4-chlorophenyl)piperidin-4-ol:

ParameterValueReference
Crystal SystemMonoclinic[4][5]
Space GroupP2₁/c[4]
a11.3706 (10) Å[5]
b9.5204 (8) Å[5]
c10.6164 (9) Å[5]
β108.458 (8)°[5]
V1090.13 (16) ų[5]
Z4[5]

Key Structural Features of 4-(4-chlorophenyl)piperidin-4-ol: [4][5]

  • The piperidine ring adopts a chair conformation.

  • The hydroxyl group and the N-H hydrogen atom are in axial positions.

  • The 4-chlorophenyl group occupies an equatorial position.

  • The molecules form a centrosymmetric tetramer in the crystal lattice through O-H···N and N-H···O hydrogen bonds.

It is highly probable that this compound will adopt a similar conformation and packing arrangement in the solid state.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate was used for the chloro-analog).[4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Cu Kα or Mo Kα).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and thermal parameters.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Workflow and Logical Relationships

The following diagrams illustrate the workflow for the structure elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Xray X-ray Crystallography Purification->Xray Elucidation Final Structure Confirmation NMR->Elucidation MS->Elucidation IR->Elucidation Xray->Elucidation

Experimental Workflow for Structure Elucidation.

logical_relationship cluster_spectroscopy Spectroscopic Data cluster_crystallography Crystallographic Data NMR NMR (Connectivity) Structure Confirmed Structure of This compound NMR->Structure Provides MS MS (Molecular Formula) MS->Structure Provides IR IR (Functional Groups) IR->Structure Provides Xray X-ray Crystallography (3D Structure) Xray->Structure Confirms

Logical Relationship of Analytical Techniques.

Conclusion

The comprehensive structure elucidation of this compound necessitates a synergistic application of modern analytical techniques. While specific experimental data for this compound remains elusive in public databases, the detailed analysis of its chloro-analog provides a solid foundation for predicting its structural and spectroscopic characteristics. The methodologies outlined in this guide offer a clear pathway for researchers and scientists to perform a robust and unambiguous characterization of this important synthetic intermediate, thereby supporting its application in drug discovery and development. Experimental verification of the data for this compound is strongly recommended.

References

Spectroscopic Characterization of 4-(4-fluorophenyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-fluorophenyl)piperidin-4-ol. Due to the limited availability of published experimental data for this specific molecule, this document leverages data from its close structural analogs, 4-(4-chlorophenyl)piperidin-4-ol and 4-phenylpiperidin-4-ol, to predict and interpret its spectral characteristics. This guide includes detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the synthesis and characterization of this and related compounds.

Introduction

This compound is a piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized target molecules. This guide outlines the expected spectroscopic signatures and provides robust experimental methodologies for researchers.

Predicted Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the analogous compounds, 4-(4-chlorophenyl)piperidin-4-ol and 4-phenylpiperidin-4-ol. This data serves as a reference for predicting the spectral properties of this compound. The introduction of a fluorine atom is expected to induce characteristic shifts in the NMR spectra, particularly for the aromatic protons and carbons, and will be reflected in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Analogous Compounds

CompoundSolventChemical Shift (δ) ppm
4-(4-chlorophenyl)piperidin-4-ol [1]-Data not fully available in search results. Aromatic protons are expected in the range of 7.2-7.5 ppm. Piperidine protons are expected between 1.5-3.5 ppm.
4-phenylpiperidin-4-ol [2]-Aromatic protons typically appear around 7.2-7.6 ppm. The piperidine protons show complex multiplets in the 1.5-3.2 ppm range. The hydroxyl and amine protons are often broad and their position is solvent-dependent.

Table 2: ¹³C NMR Data of Analogous Compounds

CompoundSolventChemical Shift (δ) ppm
4-(4-chlorophenyl)piperidin-4-ol [1]-Data not fully available in search results. The carbon attached to the chlorine will have a characteristic shift. The quaternary carbon (C-4) and other piperidine carbons will appear in the aliphatic region.
4-phenylpiperidin-4-ol [2]-Aromatic carbons are observed in the 125-150 ppm region. The quaternary carbon (C-4) is typically around 70 ppm, and the other piperidine carbons are found between 30-50 ppm.

Prediction for this compound: In the ¹H NMR spectrum, the aromatic protons will likely appear as two doublets of doublets due to coupling with both the adjacent protons and the fluorine atom. In the ¹³C NMR spectrum, the aromatic carbons will show characteristic splitting patterns due to C-F coupling. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other aromatic carbons will show smaller two- and three-bond couplings.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data of Analogous Compounds

CompoundTechniqueKey Absorption Bands (cm⁻¹)
4-(4-chlorophenyl)piperidin-4-ol [1]KBr WaferCharacteristic peaks include O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-Cl stretching (~1000-1100 cm⁻¹).
4-phenylpiperidin-4-ol [2]KBr WaferShows a broad O-H and N-H stretching band around 3300 cm⁻¹, aromatic and aliphatic C-H stretching, and aromatic C=C stretching bands.

Prediction for this compound: The IR spectrum is expected to be very similar to its analogs, with the addition of a strong C-F stretching band, typically observed in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

CompoundIonization MethodKey m/z values
4-(4-chlorophenyl)piperidin-4-ol [1]GC-MS (EI)Molecular ion (M⁺) at m/z 211/213 (due to ³⁵Cl and ³⁷Cl isotopes). Common fragments include loss of water and fragmentation of the piperidine ring.[1]
4-phenylpiperidin-4-ol [2]GC-MS (EI)Molecular ion (M⁺) at m/z 177. Key fragments often correspond to the loss of water (m/z 159) and other fragmentation patterns of the piperidine and phenyl groups.[2]

Prediction for this compound: The molecular ion (M⁺) is expected at m/z 195. Fragmentation would likely involve the loss of a water molecule to give a fragment at m/z 177, followed by further fragmentation of the piperidine ring and the fluorophenyl group.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and sample properties.

Synthesis of this compound

A common synthetic route to analogous 4-aryl-4-hydroxypiperidines involves the Grignard reaction between a protected 4-piperidone and an appropriate arylmagnesium halide. For the synthesis of the title compound, this would involve the reaction of a suitable N-protected 4-piperidone with 4-fluorophenylmagnesium bromide, followed by deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (OH and NH).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the complex spin systems of the piperidine ring and the fluorophenyl group.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.

    • Use the solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum (of the empty sample holder for ATR, or a pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is dissolved in a volatile solvent and injected into the GC.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wider range of compounds. The sample is dissolved in a suitable solvent and introduced via an LC system.

    • Direct Infusion: The sample solution is directly introduced into the ion source.

  • Ionization Techniques:

    • Electron Ionization (EI): A "hard" ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): "Soft" ionization techniques that typically produce a prominent molecular ion peak, useful for confirming the molecular weight.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Workflow and Logical Diagrams

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel piperidine derivative like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry (LRMS, HRMS) Purification->MS Sample Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final Report/ Publication Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While direct experimental data is sparse, the provided data for analogous compounds, coupled with detailed experimental protocols, offers a solid foundation for researchers in the field. The successful synthesis and characterization of this and related molecules are critical for advancing drug discovery and development efforts. It is recommended that researchers performing these analyses for the first time consult with experienced spectroscopists to ensure data quality and accurate interpretation.

References

The Biological Activity of 4-(4-Fluorophenyl)piperidin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The 4-(4-fluorophenyl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent central nervous system (CNS) effects to significant antimicrobial and analgesic properties. This technical guide provides an in-depth exploration of these activities, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data from key studies into comparative tables, details critical experimental methodologies, and visualizes complex pathways and workflows to offer a comprehensive resource for advancing research and development of this versatile chemical class.

Introduction

The 4-arylpiperidin-4-ol framework is a well-established pharmacophore that has given rise to numerous important drugs.[1] A key example within this class is the this compound moiety. This structure is not only a crucial intermediate in the synthesis of various pharmaceuticals but is also closely related to the structure of potent neuroleptic drugs like haloperidol.[1][2] The strategic placement of the 4-fluorophenyl group and the 4-hydroxyl group on the piperidine ring creates a versatile precursor for developing complex molecules with targeted therapeutic effects.[1] Research into these derivatives has unveiled a wide spectrum of biological activities, establishing them as promising candidates for treating CNS disorders, pain, and infectious diseases.

Synthesis Strategies

The most common and industrially viable method for synthesizing the this compound core is the Grignard reaction.[1] This process typically involves the reaction of a Grignard reagent, prepared from a 4-fluoro-halobenzene, with an appropriately N-protected 4-piperidone derivative. Subsequent deprotection of the nitrogen atom yields the core scaffold, which can then be subjected to further derivatization to explore structure-activity relationships (SAR).

G cluster_start Starting Materials start_node start_node process_node process_node product_node product_node A 4-Fluorobromobenzene B N-Protected-4-piperidone P1 Formation of 4-Fluorophenylmagnesium Bromide C Magnesium P2 Grignard Reaction B->P2 P1->P2 Grignard Reagent P3 Acidic Workup & Deprotection P2->P3 Intermediate Adduct End This compound P3->End Deriv Further N-Substitution Derivatives End->Deriv

Caption: Generalized workflow for the synthesis of the core scaffold.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound exhibit a wide array of biological effects, primarily targeting the central nervous system, but also showing efficacy against microbial pathogens and in pain modulation.

Central Nervous System (CNS) Activity

The most extensively studied application of this scaffold is in the field of neuroscience, where derivatives have been developed as potent modulators of key neurotransmitter systems.

  • Dopamine D2 and D4 Receptor Antagonism: Many derivatives function as potent antagonists of dopamine D2 and D4 receptors.[3][4] This activity is the foundation of their use as neuroleptic (antipsychotic) agents.[5] Some compounds exhibit profiles resembling atypical antipsychotics, which are characterized by a reduced liability for extrapyramidal side effects.[3][5] The antagonism of D4 receptors, in particular, has also been investigated as a potential therapeutic strategy for glioblastoma.[4]

  • Serotonin 5-HT2 Receptor Antagonism: Potent antagonism at serotonin 5-HT2 receptors is often observed alongside D2 receptor affinity.[3] This dual-receptor profile is a hallmark of many atypical antipsychotics and is believed to contribute to their improved side-effect profile.

  • Dopamine Transporter (DAT) Inhibition: High-affinity ligands for the dopamine transporter have been developed from this scaffold.[6] These compounds inhibit the reuptake of dopamine, leading to increased synaptic dopamine levels. This mechanism is being explored for its potential in developing medications for cocaine addiction.[6]

  • Sigma-1 Receptor (S1R) Affinity: Certain difluorinated analogues of reduced haloperidol, which contain the core structure, show a high affinity for the Sigma-1 receptor (S1R) and have been found to facilitate the release of Brain-Derived Neurotrophic Factor (BDNF).[7]

G DA Dopamine (Agonist) Receptor Dopamine D2 Receptor (GPCR) DA->Receptor Binds & Activates Antagonist Piperidinol Derivative (Antagonist) Antagonist->Receptor Blocks Binding G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP Reduced cAMP AC->cAMP Leads to Response Reduced Neuronal Inhibition cAMP->Response

Caption: Antagonistic action at the Gi-coupled Dopamine D2 receptor.
Analgesic and Hypotensive Activity

Several N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, a closely related analog, have been synthesized and evaluated for analgesic and hypotensive properties.[8][9][10] In preclinical animal models, such as the tail-flick test in rats, these compounds demonstrated significant analgesic activity, with pethidine often used as a reference drug.[8][9] Some derivatives also produced a reduction in blood pressure in normotensive rats.[9][10]

Antimicrobial Activity

The versatility of the piperidinol scaffold extends to infectious diseases.

  • Antibacterial and Antifungal: Pyrazole derivatives incorporating a 4-phenylpiperidin-4-ol moiety have shown promising in vitro antibacterial and antifungal activities.[11]

  • Anti-tuberculosis: A library of piperidinol analogs was screened for anti-tuberculosis activity, leading to the identification of compounds with good efficacy (MIC of 1.5 μg/mL for an initial hit).[2] This highlights a potential and less explored therapeutic avenue for these derivatives.

Quantitative Biological Data

The following tables summarize key quantitative data for various this compound derivatives and related analogs, categorized by their biological target.

Table 1: Dopamine and Serotonin Receptor Binding Affinities

Compound Class Target Receptor Assay Type Value Reference
Piperidinyl Indoles Dopamine D2 Binding Affinity Potent [3]
Piperidinyl Indoles Serotonin 5-HT2 Binding Affinity Potent [3]
4-Benzylpiperidine Analog (16) Dopamine D4 pKi 8.79 [4]
4-Benzylpiperidine Analog (16) Dopamine D2 pKi < 5.44 [4]

| 4-Benzylpiperidine Analog (16) | Dopamine D3 | pKi | 6.54 |[4] |

Table 2: Dopamine Transporter (DAT) Inhibition

Compound Assay IC50 (nM) Reference
Enantiomer (+)-5 [3H]WIN 35,428 Binding Inhibition 0.46 [6]
Enantiomer (-)-5 [3H]WIN 35,428 Binding Inhibition 56.7 [6]
Enantiomer (+)-5 [3H]Dopamine Uptake Inhibition 4.05 [6]

| Enantiomer (-)-5 | [3H]Dopamine Uptake Inhibition | 38.0 |[6] |

Table 3: Antimicrobial Activity

Compound Class Organism Activity Value Reference
Piperidinol Hit (1) M. tuberculosis MIC 1.5 µg/mL [2]
Pyrazole Derivative (CHP) Various Bacteria Antibacterial Promising [11]

| Pyrazole Derivative (CHP) | Various Fungi | Antifungal | Promising |[11] |

Key Experimental Protocols

The biological evaluation of this compound derivatives involves a range of standardized in vitro and in vivo assays.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start_node start_node process_node process_node decision_node decision_node end_node end_node A Library of Derivatives B Receptor Binding Assays (e.g., D2, D4, DAT) A->B D Antimicrobial Screening (MIC) A->D C Functional Assays (e.g., cAMP, BRET, DA Uptake) B->C E Active Hit? C->E D->E F Analgesic Models (e.g., Tail-Flick Test) G Neuroleptic Models (e.g., Catalepsy) F->G H Pharmacokinetic Studies G->H J Preclinical Candidate H->J E->F Yes I Lead Optimization E->I No

Caption: A typical drug discovery workflow for piperidinol derivatives.
In Vitro Assays

  • Receptor Binding Assay: To determine the affinity of compounds for specific receptors (e.g., dopamine D2, D4), competitive binding studies are performed. This typically involves incubating cell membranes expressing the receptor of interest with a specific radioligand (e.g., [3H]spiperone for D2) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

  • Dopamine Uptake Assay: The ability of compounds to inhibit DAT is assessed using synaptosomes prepared from rat brain tissue (e.g., striatum). The synaptosomes are incubated with [3H]dopamine and different concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured, and the IC50 for uptake inhibition is calculated.[6]

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods. The compounds are serially diluted in multi-well plates containing a standardized inoculum of the target microorganism (e.g., Mycobacterium tuberculosis or bacterial strains). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[2][12]

In Vivo Assays
  • Analgesic Activity (Tail-Flick Test): This test is used to measure the pain response in rodents.[8][9] A focused beam of heat is applied to the animal's tail, and the latency to flick the tail away is measured. An increase in this latency after administration of a test compound indicates an analgesic effect. The test is often performed at various time points after drug administration to determine the onset and duration of action.[8]

  • Neuroleptic Activity (Catalepsy): Catalepsy, a state of motor immobility, is a classic preclinical indicator of dopamine D2 receptor blockade and potential extrapyramidal side effects. It is often measured by placing the animal's forepaws on an elevated bar and timing how long it remains in that unnatural posture. Compounds that induce catalepsy are likely to have strong D2 antagonist properties.

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their biological activities has demonstrated their profound impact on the central nervous system, particularly through the modulation of dopaminergic and serotonergic pathways, leading to potent neuroleptic and DAT-inhibiting agents. Furthermore, emerging evidence of their efficacy in analgesia and against microbial pathogens, including M. tuberculosis, opens exciting new avenues for therapeutic development. The continued exploration of the structure-activity relationships within this chemical class, aided by the robust experimental protocols outlined herein, holds considerable promise for the discovery of novel and improved treatments for a wide range of human diseases.

References

In Vitro Mechanism of Action of 4-(4-fluorophenyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a synthetic compound belonging to the 4-arylpiperidin-4-ol class of molecules. While comprehensive in vitro data for this specific fluorinated analog is not extensively available in public literature, the 4-arylpiperidin-4-ol scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This guide synthesizes the available in vitro data for structurally related analogs to elucidate the probable mechanism of action of this compound. The primary molecular targets for this class of compounds include the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subunit, sigma (σ) receptors, and dopamine D4 receptors.

Postulated In Vitro Pharmacological Profile

Based on the activity of its structural analogs, this compound is predicted to act as a ligand for several key central nervous system receptors. The core 4-arylpiperidin-4-ol structure confers affinity for the NR2B subunit of the NMDA receptor. Furthermore, derivatives of this scaffold have demonstrated significant binding to sigma-1 (σ₁) receptors and dopamine D4 receptors. Some analogs also exhibit affinity for serotonin 5-HT2A receptors.

Quantitative Analysis of Structurally Related Compounds

The following tables summarize the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for compounds structurally related to this compound. This data provides a quantitative basis for predicting the potential targets of the title compound.

Table 1: NMDA Receptor Subunit NR2B Binding Affinity

Compound/AnalogKi (nM)RadioligandTissue/Cell LineReference
4-(4-chlorophenyl)piperidin-4-olIC50 value reported (specifics not detailed)Not SpecifiedNot Specified[1]

Table 2: Sigma-1 (σ₁) Receptor Binding Affinity

Compound/AnalogKi (nM)RadioligandTissue/Cell LineReference
Spipethiane (contains benzylpiperidine)0.5Not SpecifiedNot Specified[2]
1-Benzyl-4-(4-fluorobenzoyl)piperidine2.5Not SpecifiedNot Specified[2]
1-Benzyl-4-(α-hydroxy-4-fluorophenyl)piperidine1.8Not SpecifiedNot Specified[2]

Table 3: Dopamine D4 Receptor Binding Affinity

Compound/AnalogKi (nM)RadioligandCell LineReference
4,4-Difluoro-3-(phenoxymethyl)piperidine derivative (14a)0.3[3H]N-methylspiperoneHEK293 cells expressing hD4[3]
Piperidine-based D4 antagonist (8)pKi = 8.71Not SpecifiedHEK293 cells expressing hD4[4]

Table 4: Serotonin 5-HT2A Receptor Binding Affinity

Compound/AnalogKi (nM)RadioligandTissue/Cell LineReference
N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivative (14)5-HT2A affinity notedNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the replication and validation of pharmacological findings. Below are representative protocols for assays relevant to the predicted targets of this compound.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to sigma-1 receptors.[6][7]

  • Tissue Preparation: Guinea pig liver membranes are often used due to the high expression of sigma-1 receptors.[6] The tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Components:

    • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[6]

    • Test Compound: this compound, prepared in a range of concentrations.

    • Non-specific Binding Control: Haloperidol or another high-affinity sigma ligand at a high concentration (e.g., 10 µM) is used to determine non-specific binding.

  • Incubation: The membrane preparation, radioligand, and test compound (or buffer for total binding, or non-specific control) are incubated in a final volume, typically in 96-well plates. Incubation is carried out at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[8]

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol is based on methods for assessing compound affinity at human dopamine D4 receptors expressed in a recombinant cell line.[9]

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human dopamine D4 receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Assay Components:

    • Radioligand: [³H]-N-methylspiperone.[9]

    • Test Compound: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of a known D4 antagonist, such as haloperidol or clozapine.

  • Incubation: The assay is typically performed in a 96-well plate format in a suitable binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4).[9] Components are incubated for a set time (e.g., 2 hours) at room temperature.[9]

  • Termination and Filtration: The reaction is stopped by vacuum filtration onto polyethyleneimine (PEI)-soaked filters, followed by washing with cold buffer.

  • Quantification: Radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: IC50 and Ki values are determined as described for the sigma-1 receptor binding assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound and a typical experimental workflow.

G cluster_0 Postulated Signaling Pathways cluster_1 NMDA Receptor Modulation cluster_2 Sigma-1 Receptor Interaction cluster_3 Dopamine D4 Receptor Modulation Compound This compound NR2B NR2B Compound->NR2B Antagonism Sigma1 Sigma1 Compound->Sigma1 Binding D4R D4R Compound->D4R Antagonism Ca_influx Ca_influx NR2B->Ca_influx Inhibition Neuronal_Activity Neuronal_Activity Ca_influx->Neuronal_Activity Modulation Cellular_Signaling Cellular_Signaling Sigma1->Cellular_Signaling Modulation cAMP_production cAMP_production D4R->cAMP_production Inhibition Downstream_Effects Downstream_Effects cAMP_production->Downstream_Effects Modulation

Postulated signaling pathways of this compound.

G cluster_0 Radioligand Binding Assay Workflow Preparation Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand & Test Compound Preparation->Incubation Filtration Separate Bound from Unbound Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Workflow for a typical radioligand binding assay.

Conclusion

While direct in vitro experimental data for this compound is limited, the analysis of its core structure and the pharmacological profiles of its close analogs strongly suggest that it is likely to interact with NMDA (NR2B), sigma-1, and dopamine D4 receptors. The provided quantitative data for related compounds serves as a valuable reference for predicting its potency at these targets. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers aiming to further characterize the in vitro mechanism of action of this and similar compounds. Further investigation through direct binding and functional assays is necessary to definitively establish the pharmacological profile of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-fluorophenyl)piperidin-4-ol is a synthetic compound belonging to the 4-arylpiperidin-4-ol class of molecules. This chemical scaffold serves as a crucial intermediate in the synthesis of a variety of pharmacologically active agents, suggesting its potential for therapeutic applications. While direct and extensive research on this compound is limited, analysis of its structural analogs and derivatives points towards several key therapeutic targets within the central nervous system. This technical guide consolidates the available data on these potential targets, providing insights into the compound's pharmacological profile, relevant experimental protocols for its characterization, and the associated signaling pathways. The primary putative targets identified through examination of structurally related compounds include the N-methyl-D-aspartate (NMDA) receptor (specifically the NR2B subunit), the sigma-1 receptor, and the dopamine D2 receptor. Additionally, the potential for interaction with the hERG potassium channel, a critical consideration for cardiac safety, is also discussed.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally similar compounds, this compound is predicted to interact with the following therapeutic targets:

  • NMDA Receptor (NR2B Subunit): The 4-arylpiperidin-4-ol scaffold is a known pharmacophore for antagonists of the NR2B subunit of the NMDA receptor. A derivative of this compound, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, has been identified as a potent and selective NR2B antagonist.[1] This strongly suggests that the parent compound, this compound, is likely to exhibit affinity for this receptor. Antagonism of the NR2B subunit is a therapeutic strategy being explored for various neurological and psychiatric disorders, including depression, neuropathic pain, and stroke.

  • Sigma-1 (σ1) Receptor: The 4-arylpiperidin-4-ol core structure is a common feature in ligands targeting the sigma-1 receptor.[2] This receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[3][4] Sigma-1 receptor ligands are being investigated for their potential in treating neurodegenerative diseases, psychiatric disorders, and pain.

  • Dopamine D2 Receptor: Many antipsychotic drugs that target the dopamine D2 receptor are derived from or contain the 4-arylpiperidine scaffold. For instance, the active metabolite of the well-known antipsychotic haloperidol is a 4-arylpiperidin-4-ol derivative. While direct evidence for this compound is lacking, its structural similarity to these compounds suggests a potential interaction with the D2 receptor.[5][6]

  • hERG Potassium Channel: A crucial aspect of drug development is the assessment of cardiovascular safety, with a particular focus on the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening cardiac arrhythmias. Piperidine-containing compounds are a structural class that has been associated with hERG channel blockade. Therefore, it is imperative to evaluate the activity of this compound at this channel to assess its cardiac safety profile.

Quantitative Data for Structurally Related Compounds

TargetCompoundAssay TypeValueReference
NMDA Receptor (NR2B) (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diolRadioligand Binding ([³H]CP-101,606)High Affinity[1]
Sigma-1 Receptor Various 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidinesRadioligand BindingHigh Affinity and Selectivity[2]
Dopamine D2 Receptor Haloperidol Metabolite (a 4-arylpiperidin-4-ol)Implied from parent drug activityAntagonist Activity[5]
hERG Channel Various piperidine-containing compoundsElectrophysiology (Patch Clamp)Variable (potential for inhibition)N/A

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments to characterize its interaction with the potential therapeutic targets.

Radioligand Binding Assays

This protocol is adapted from standard procedures for determining the affinity of a test compound for the NR2B subunit of the NMDA receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing recombinant human NMDA receptors with the NR1 and NR2B subunits.

  • Radioligand: [³H]Ifenprodil or [³H]Ro 25-6981 (specific for the NR2B subunit).

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NR2B antagonist (e.g., 10 µM Ifenprodil).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration Manifold .

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is designed to measure the affinity of the test compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Membranes from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) or cells expressing recombinant human sigma-1 receptors.

  • Radioligand: --INVALID-LINK---Pentazocine.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled sigma-1 ligand (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Manifold .

Procedure:

  • Follow the same general procedure as described for the NMDA receptor binding assay (Section 3.1.1).

  • Use --INVALID-LINK---Pentazocine as the radioligand and Haloperidol for determining non-specific binding.

  • Incubate and filter as described previously.

  • Calculate the IC50 and Ki values for the test compound.

This protocol outlines the method for assessing the binding affinity of the test compound to the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Membranes from a cell line expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compound: this compound.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Manifold .

Procedure:

  • Follow the same general procedure as described in Section 3.1.1.

  • Use [³H]Spiperone or [³H]Raclopride as the radioligand and a suitable antagonist for non-specific binding.

  • Incubate, filter, and quantify radioactivity.

  • Determine the IC50 and Ki values for the test compound.

Functional Assays

This functional assay measures the ability of a test compound to modulate G-protein activation downstream of the D2 receptor.

Materials:

  • Membrane Preparation: From cells expressing human dopamine D2 receptors.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test Compound: this compound.

  • Known D2 Agonist (e.g., Quinpirole) and Antagonist (e.g., Haloperidol).

  • Scintillation Counter and Glass Fiber Filters .

Procedure:

  • Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.

  • Add the test compound (for agonist mode) or the test compound in the presence of a fixed concentration of a D2 agonist (for antagonist mode).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • For agonist activity, determine the EC50 and Emax values. For antagonist activity, determine the IC50 and calculate the Kb using the Cheng-Prusoff or Schild analysis.

This cell-based assay measures the inhibition of adenylyl cyclase activity, a downstream effect of D2 receptor activation.[7]

Materials:

  • Cell Line: A stable cell line co-expressing the human dopamine D2 receptor and a CREB (cAMP response element-binding protein) reporter construct (e.g., luciferase).

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • Luciferase Assay Reagent and a Luminometer .

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and subsequent luciferase expression.

  • Incubate for a specified period (e.g., 4-6 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Determine the IC50 value for the test compound's ability to inhibit the forskolin-induced luciferase expression.

hERG Potassium Channel Assay

This is the gold-standard method for assessing the inhibitory potential of a compound on the hERG channel.

Materials:

  • Cell Line: A cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).

  • Patch-Clamp Rig: Including an amplifier, micromanipulators, and data acquisition system.

  • Pipettes and Electrodes.

  • Extracellular and Intracellular Solutions.

  • Test Compound: this compound.

  • Known hERG Blocker (e.g., Cisapride or Dofetilide) as a positive control.

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a specific voltage-clamp protocol to elicit hERG tail currents.

  • Record baseline currents in the absence of the test compound.

  • Perfuse the cell with the test compound at various concentrations and record the corresponding currents.

  • Measure the reduction in the hERG tail current amplitude at each concentration.

  • Determine the IC50 value for the inhibition of the hERG current.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the putative signaling pathways associated with the potential therapeutic targets of this compound.

NMDA_NR2B_Signaling Ligand This compound (Antagonist) NR2B NMDA Receptor (NR2B Subunit) Ligand->NR2B Binds to Ca_influx Ca²⁺ Influx (Blocked) NR2B->Ca_influx Inhibits Downstream Downstream Signaling (e.g., nNOS, Ras-GRF1) Ca_influx->Downstream Prevents activation of Neuroprotection Potential Therapeutic Effects: Neuroprotection, Antidepressant, Analgesic Downstream->Neuroprotection Sigma1_Signaling Ligand This compound Sigma1 Sigma-1 Receptor (ER-Mitochondria) Ligand->Sigma1 Modulates IP3R IP3 Receptor Sigma1->IP3R Interacts with Ca_signaling Ca²⁺ Signaling Modulation IP3R->Ca_signaling Regulates Cell_survival Potential Therapeutic Effects: Cell Survival, Neuroprotection, Anti-amnesic Ca_signaling->Cell_survival Dopamine_D2_Signaling Ligand This compound (Antagonist) D2R Dopamine D2 Receptor Ligand->D2R Binds to Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Antipsychotic Potential Therapeutic Effects: Antipsychotic cAMP->Antipsychotic Experimental_Workflow Start Compound Synthesis and Purification of this compound Binding_Assays Primary Screening: Radioligand Binding Assays (NMDA-NR2B, Sigma-1, D2) Start->Binding_Assays Functional_Assays Secondary Screening: Functional Assays (e.g., GTPγS, CREB, Ca²⁺ Imaging) Binding_Assays->Functional_Assays Active Compounds hERG_Assay Safety Assessment: hERG Patch-Clamp Assay Functional_Assays->hERG_Assay Potent Modulators In_Vivo In Vivo Studies: (Based on in vitro profile) hERG_Assay->In_Vivo Safe Compounds Lead_Op Lead Optimization In_Vivo->Lead_Op

References

The Discovery and Synthesis of Novel Piperidinol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs and serving as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and synthesis of novel piperidinol analogs, with a focus on their diverse biological activities. This document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and experimental workflows to support researchers in this dynamic field.

Introduction to Piperidinol Analogs in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for targeting a wide range of biological macromolecules. The introduction of a hydroxyl group to form the piperidinol core further enhances its drug-like properties by providing a key hydrogen bonding moiety.

The therapeutic potential of piperidinol analogs spans a broad spectrum of diseases. Researchers have successfully developed analogs with potent activities, including:

  • Antimicrobial Agents: Targeting bacterial and fungal pathogens.

  • Analgesics: Modulating the perception of pain, often through interaction with opioid receptors.

  • Anticancer Therapeutics: Exhibiting cytotoxicity against various cancer cell lines.

  • Enzyme Inhibitors: Specifically targeting enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

This guide will delve into the synthetic strategies employed to create libraries of these diverse analogs and explore the structure-activity relationships (SAR) that govern their biological effects.

Synthesis of Novel Piperidinol Analogs

The synthesis of piperidinol analogs can be broadly categorized into two main approaches: racemic and chiral synthesis. The choice of method depends on the specific requirements of the research, with chiral synthesis being crucial for studying stereospecific interactions with biological targets.

General Synthetic Approach: Epoxide Ring-Opening

A common and versatile method for the synthesis of N-substituted piperidinol analogs involves the ring-opening of an epoxide with a piperidine derivative. This two-step process allows for the introduction of diverse substituents on both the piperidine and the side chain.

Experimental Protocol: General Procedure for the Synthesis of Chiral Piperidinol Analogs

This protocol describes the synthesis of chiral piperidinol compounds via a two-step sequence involving the formation of a chiral epoxide intermediate followed by its ring-opening with a substituted piperidinol.

Step 1: Synthesis of Chiral Epoxide Intermediate (3)

  • To a solution of a substituted phenol or thiophenol (1.0 eq.) in acetonitrile, add cesium carbonate (2.0 eq.).

  • Add optically active (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.) to the mixture.

  • Reflux the reaction mixture overnight and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid residue with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude chiral epoxide intermediate (3), which is used in the next step without further purification.

Step 2: Synthesis of Final Piperidinol Analogs (4a-p, 5a-e)

  • Dissolve the crude epoxide intermediate (3) from Step 1 in ethanol.

  • Add the desired 4-substituted-4-piperidinol derivative (1.0 eq.) to the solution.

  • Reflux the reaction mixture overnight. Monitor the reaction progress by high-performance liquid chromatography (HPLC).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final piperidinol analog.

This general procedure can be adapted to generate a library of analogs by varying the substituted phenol/thiophenol and the piperidinol starting materials.

Quantitative Biological Activity Data

The biological evaluation of novel piperidinol analogs is essential to determine their therapeutic potential and to establish structure-activity relationships. The following tables summarize quantitative data for various piperidinol and piperidine derivatives across different biological activities.

Table 1: Antimicrobial Activity of Piperidinol and Piperidine Analogs

CompoundOrganismMIC (µg/mL)Reference
4b Mycobacterium tuberculosis1.4[2]
4m Mycobacterium tuberculosis1.7[2]
EA-02-009 S. aureus/MRSA0.5 - 1[1]
JC-01-072 S. aureus/MRSA4 - 8[1]
Compound 3 S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32 - 512[3]
Compound 5 S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32 - 512[3]
Compound 6 S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32 - 512[3]
Compound 7 S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32 - 512[3]

Table 2: Anticancer Activity of Piperidine Analogs

CompoundCell LineGI₅₀ (µg/mL)Reference
16 786-0 (Renal)0.4[4]
16 NCI/ADR-RES (Ovarian)17.5[4]
22 U251 (Glioma)58.2[4]
22 NCI/ADR-RES (Ovarian)19.8[4]
22 NCI-H460 (Lung)26.3[4]
25 NCI/ADR-RES (Ovarian)23.3[4]

Table 3: Opioid Receptor Binding and Analgesic Activity of Piperidine Analogs

CompoundKᵢ (DAMGO) (nM)ED₅₀ (mg/kg)Reference
(3R,4S,2'S)-(+)-cis-1b -0.00106[5]
(3R,4S,2'R)-(-)-cis-1a -0.00465[5]

Table 4: DPP-4 Inhibitory Activity of Piperidine and Related Analogs

CompoundIC₅₀ (nM)Reference
53 4[6]
54 10[6]
57 0.87[6]
Sitagliptin (Standard) 18[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the experimental processes involved in drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by piperidinol analogs and a typical workflow for their discovery and synthesis.

Signaling Pathways

mu_opioid_receptor_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Voltage-gated) G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Production PKA PKA cAMP->PKA Inhibits Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release Piperidinol Piperidinol Analog (Agonist) Piperidinol->MOR Binds

Figure 1: Mu-Opioid Receptor Signaling Pathway.

DPP4_inhibition_pathway cluster_extracellular Extracellular Space cluster_pancreas Pancreatic β-cell GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate GLP1R GLP-1 Receptor GLP1->GLP1R Activates GIP GIP (Active) GIP->DPP4 Substrate GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Inactivates GIP_inactive GIP (Inactive) DPP4->GIP_inactive Inactivates Insulin Insulin Secretion GLP1R->Insulin Increases Piperidinol Piperidinol Analog (Inhibitor) Piperidinol->DPP4 Inhibits

Figure 2: DPP-4 Inhibition Signaling Pathway.
Experimental Workflows

drug_discovery_workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Optimization cluster_evaluation Preclinical Evaluation cluster_development Development Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Analog_Design Analog Design (SAR-driven) Hit_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Biological Screening (IC50/MIC) Purification->In_Vitro In_Vitro->Analog_Design SAR Feedback ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro->ADMET In_Vivo In Vivo Efficacy & Toxicology (Animal Models) ADMET->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

Figure 3: Drug Discovery & Synthesis Workflow.

Conclusion

The discovery and synthesis of novel piperidinol analogs represent a highly active and promising area of medicinal chemistry. The versatility of the piperidinol scaffold, coupled with the development of efficient synthetic methodologies, has enabled the generation of extensive compound libraries with diverse biological activities. This technical guide has provided a comprehensive overview of the key aspects of this field, from synthetic protocols and quantitative biological data to the visualization of relevant signaling pathways and experimental workflows. It is anticipated that continued research in this area will lead to the development of new and improved therapeutic agents for a wide range of diseases. The detailed information and visualizations presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of piperidinol-based drug discovery.

References

The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this versatile chemical class, with a focus on its interactions with various key protein targets implicated in a range of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Core Structure and Pharmacophore

The fundamental structure of a 4-aryl-4-hydroxypiperidine consists of a piperidine ring substituted at the 4-position with both an aryl group and a hydroxyl group. The nitrogen atom of the piperidine ring, the hydroxyl group, and the aromatic ring serve as key pharmacophoric features that govern the molecule's interaction with its biological targets. Modifications at the piperidine nitrogen (N1), the aryl ring, and the stereochemistry at the C4 position have profound effects on the pharmacological profile of these compounds.

Targeting Opioid Receptors

4-Aryl-4-hydroxypiperidines have been extensively investigated as modulators of opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for analgesic drugs. The SAR of these compounds as opioid ligands is well-documented, with specific structural features correlating with binding affinity and functional activity.

Quantitative Structure-Activity Relationship (SAR) Data for Opioid Receptor Ligands

The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

CompoundN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)
1a -CH3Phenyl15.2250.689.4
1b -CH2CH2PhPhenyl1.885.335.1
1c -CH2CH(CH3)2Phenyl25.6450.1150.8
2a -CH34-Fluorophenyl10.5180.265.7
2b -CH2CH2Ph4-Fluorophenyl1.260.128.9

Key SAR Observations for Opioid Receptor Activity:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and selectivity. Small alkyl groups like methyl (as in 1a ) generally result in moderate affinity. Larger, more lipophilic groups, such as a phenethyl group (as in 1b and 2b ), significantly enhance affinity for the mu-opioid receptor.

  • Aryl Group: Substitution on the 4-aryl ring can modulate binding affinity. Electron-withdrawing groups, such as a fluorine atom at the para position (as in compounds 2a and 2b ), tend to improve affinity for the mu-opioid receptor compared to the unsubstituted phenyl ring.

  • Stereochemistry: The stereochemistry at the C4 position is crucial for activity. Generally, the (R)-enantiomer displays higher affinity for opioid receptors than the (S)-enantiomer, although this can be compound-dependent.

Experimental Protocols

General Synthesis of 4-Aryl-4-Hydroxypiperidines

A common synthetic route to 4-aryl-4-hydroxypiperidines involves the Grignard reaction of an N-protected-4-piperidone with an appropriate aryl magnesium halide, followed by deprotection.

Step-by-step Synthesis:

  • Protection of 4-Piperidone: 4-Piperidone hydrochloride hydrate is neutralized with a base (e.g., liquid ammonia) and extracted. The free base is then protected, for example, as the N-Boc derivative by reacting with di-tert-butyl dicarbonate.

  • Grignard Reaction: The N-protected-4-piperidone is dissolved in an anhydrous ether solvent (e.g., THF) and cooled. A solution of the desired arylmagnesium bromide (e.g., phenylmagnesium bromide) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., treatment with HCl in dioxane for a Boc group) to yield the final 4-aryl-4-hydroxypiperidine.

Opioid Receptor Binding Assay

The affinity of the synthesized compounds for the mu, delta, and kappa opioid receptors is determined using a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human mu, delta, or kappa opioid receptor are prepared by homogenization in a buffer solution followed by centrifugation to pellet the membranes.

  • Binding Assay: The membrane homogenates are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) and varying concentrations of the test compound.

  • Incubation and Filtration: The incubation is carried out at a specific temperature for a set time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by a 4-aryl-4-hydroxypiperidine agonist initiates a cascade of intracellular events leading to the analgesic effect. This G-protein coupled receptor (GPCR) primarily signals through the Gi/o pathway.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 4-Aryl-4-hydroxypiperidine (Agonist) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates K_efflux K+ Efflux K_channel->K_efflux Mediates Vesicle_release Neurotransmitter Release Ca_influx->Vesicle_release Triggers Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Causes Analgesia Analgesia Vesicle_release->Analgesia Reduced pain signal Hyperpolarization->Analgesia Reduced neuronal excitability

Caption: Mu-Opioid Receptor Signaling Cascade.

Conclusion

The 4-aryl-4-hydroxypiperidine scaffold represents a highly versatile platform for the development of potent and selective modulators of various biological targets, most notably the opioid receptors. The structure-activity relationships outlined in this guide highlight the critical role of substitutions at the piperidine nitrogen and the 4-aryl ring in determining the pharmacological profile of these compounds. The detailed experimental protocols provided serve as a practical resource for researchers in the field. Further exploration of this chemical space, guided by the principles of SAR, holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

In Silico Modeling of 4-(4-fluorophenyl)piperidin-4-ol Interactions with the NMDA Receptor NR2B Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions between the small molecule 4-(4-fluorophenyl)piperidin-4-ol and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Due to the limited direct experimental data on the fluoro-analog, this guide presents a hypothetical modeling study based on the known affinity of its chloro-counterpart for the NR2B subunit. The protocols detailed herein cover molecular docking, molecular dynamics simulations, and binding free energy calculations, offering a foundational workflow for researchers in drug discovery and computational chemistry.

Introduction

This compound is a substituted piperidinol derivative with potential applications in pharmaceutical development. Its structural analog, 4-(4-chlorophenyl)piperidin-4-ol, has been identified as an intermediate in the synthesis of neuroleptic drugs and shows affinity for the NR2B subunit of the NMDA receptor.[1] The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[2][3][4] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a significant therapeutic target.[5]

This guide outlines a computational approach to predict and analyze the binding of this compound to the NR2B subunit, providing insights into its potential mechanism of action and serving as a basis for further experimental validation.

In Silico Modeling Workflow

The in silico analysis of the interaction between this compound and the NR2B receptor subunit follows a multi-step computational protocol. This workflow is designed to predict the binding mode of the ligand, assess the stability of the protein-ligand complex, and estimate the binding affinity.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Binding Free Energy Calculation ligand_prep Ligand Preparation (this compound) docking Molecular Docking (Prediction of Binding Pose) ligand_prep->docking receptor_prep Receptor Preparation (NR2B Subunit - PDB: 3JPW) receptor_prep->docking md_sim MD Simulation (Assessment of Complex Stability) docking->md_sim Best Pose mmpbsa MM/PBSA Calculation (Estimation of Binding Affinity) md_sim->mmpbsa Trajectory analysis Results Analysis mmpbsa->analysis Binding Energy

Caption: In Silico Modeling Workflow for Protein-Ligand Interaction Analysis.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in silico modeling of this compound with the NR2B subunit.

Table 1: Molecular Docking Results

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR85, PHE176, ASP101, SER177
Hydrogen Bonds2
Hydrophobic Interactions5

Table 2: Molecular Dynamics Simulation Stability Metrics

ParameterAverage ValueStandard Deviation
RMSD of Protein Backbone (Å)1.80.3
RMSD of Ligand (Å)0.90.2
Radius of Gyration (Å)22.50.5

Table 3: MM/PBSA Binding Free Energy Components

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy35.5
Nonpolar Solvation Energy-5.1
Total Binding Free Energy -35.6

Experimental Protocols

Molecular Docking

This protocol outlines the steps for performing molecular docking of this compound into the binding site of the NR2B subunit using AutoDock Vina.

  • Receptor Preparation:

    • Download the crystal structure of the NR2B subunit from the Protein Data Bank (PDB ID: 3JPW).[6]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Define the grid box for docking to encompass the putative binding site.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder like Avogadro or from a database like PubChem.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters.

    • Set the exhaustiveness of the search to a value of 10 or higher for a more thorough exploration of the conformational space.

    • The output will be a set of predicted binding poses ranked by their binding affinity scores.

Molecular Dynamics Simulation

This protocol describes the setup and execution of a molecular dynamics (MD) simulation of the this compound-NR2B complex using GROMACS.[1][7][8][9][10]

  • System Preparation:

    • Select the top-ranked docked pose of the protein-ligand complex from the molecular docking results.

    • Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

    • Place the complex in a cubic simulation box with a minimum distance of 1.0 nm between the protein and the box edges.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the system to remove any steric clashes.

    • Conduct a short NVT (constant number of particles, volume, and temperature) equilibration for 100 ps to stabilize the temperature of the system.

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 1 ns to stabilize the pressure and density.

    • Run the production MD simulation for at least 100 ns, saving the trajectory and energy data at regular intervals.

Binding Free Energy Calculation

This protocol details the calculation of the binding free energy of the protein-ligand complex from the MD simulation trajectory using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[11][12][13][14][15]

  • Trajectory Analysis:

    • Extract snapshots from the last 50 ns of the production MD trajectory, ensuring the system has reached equilibrium.

    • Remove water and ion molecules from the extracted trajectory frames.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:

      • Molecular mechanics energy (van der Waals and electrostatic).

      • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

      • Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

  • Binding Free Energy Estimation:

    • Calculate the binding free energy for each snapshot using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

    • Average the binding free energies over all the snapshots to obtain the final estimated binding free energy.

NMDA Receptor Signaling Pathway

The binding of an antagonist like this compound to the NR2B subunit of the NMDA receptor is predicted to inhibit the influx of Ca²⁺ ions, thereby modulating downstream signaling cascades involved in synaptic plasticity.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate Glutamate nmda_receptor NMDA Receptor (NR2B) glutamate->nmda_receptor Activates ligand This compound (Antagonist) ligand->nmda_receptor Inhibits ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Mediates camk_pathway CaMKII Pathway ca_influx->camk_pathway mapk_pathway MAPK/ERK Pathway ca_influx->mapk_pathway creb CREB Activation camk_pathway->creb mapk_pathway->creb gene_expression Gene Expression (Synaptic Plasticity) creb->gene_expression

Caption: Hypothetical Modulation of the NMDA Receptor Signaling Pathway.

Conclusion

The in silico modeling workflow presented in this guide provides a robust framework for investigating the interactions of this compound with the NR2B subunit of the NMDA receptor. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding modes, stability, and affinity of this compound. These computational predictions are instrumental in guiding further experimental studies, such as in vitro binding assays and functional assays, to validate the therapeutic potential of this compound and its derivatives.

References

The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of diseases. The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these compounds. This technical guide provides a comprehensive exploration of the pharmacology of fluorinated piperidine compounds, detailing the profound effects of fluorination on key drug attributes, presenting collated quantitative data, outlining detailed experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

The Pharmacological Advantages of Fluorinating Piperidine Compounds

The introduction of fluorine, the most electronegative element, into a piperidine ring can dramatically alter a molecule's physicochemical properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile. These modifications are a direct result of fluorine's unique characteristics, including its small van der Waals radius, the high strength of the carbon-fluorine bond, and its ability to form strong hydrogen bonds.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile C-H bond with a C-F bond can significantly block metabolic pathways, leading to an increased half-life and improved bioavailability of the drug.[1] This enhanced metabolic stability can result in less frequent dosing regimens, improving patient compliance.

Lipophilicity and Membrane Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system (CNS).[1]

Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its pKa and its ability to interact with target proteins.[1] Strategic placement of fluorine atoms can lead to enhanced binding affinity and selectivity for the target receptor or enzyme by creating favorable electrostatic interactions or by inducing a more biologically active conformation of the molecule.

Modulation of Basicity (pKa): The introduction of fluorine atoms can significantly lower the basicity (pKa) of the piperidine nitrogen.[2] This reduction in pKa can have a profound and beneficial impact on oral absorption and bioavailability, as a less basic compound is more likely to exist in a neutral, membrane-permeable form at physiological pH.[3]

Quantitative Pharmacological Data of Fluorinated Piperidine Derivatives

The following tables summarize the quantitative data from various studies, highlighting the impact of fluorination on the pharmacological properties of piperidine compounds.

Table 1: Binding Affinities (Ki) of Fluorinated Piperidine Derivatives at the Dopamine Transporter (DAT)

CompoundFluorine PositionDAT Ki (nM)Reference
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine (7)4-fluoro (on phenyl rings)50.6[3]
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine (21b)4-fluoro (on phenyl rings)77.2[3]
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine (33)4-fluoro (on phenyl rings)30.0[3]

Table 2: Binding Affinities (Ki) of Fluorinated Piperidine Derivatives at Sigma-1 Receptors (S1R)

CompoundFluorine PositionS1R Ki (nM)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)None3.2[1]
2-[4-(4-fluorobenzyl)-1-piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone (5)4-fluoro (on benzyl)- (poorer ligand)[1]

Table 3: pKa Values of Fluorinated Piperidine Analogs

CompoundFluorine PositionpKaReference
PiperidineNone11.12[4]
3-Fluoropiperidine3-fluoro9.30[4]
3,3-Difluoropiperidine3,3-difluoro7.04[4]
4-Fluoropiperidine4-fluoro10.38[4]
4,4-Difluoropiperidine4,4-difluoro9.08[4]

Key Signaling Pathways Modulated by Fluorinated Piperidine Compounds

Fluorinated piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The following diagrams illustrate the key signaling pathways associated with some of these targets.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Pharmacological Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Fluorinated Piperidine Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding Radioligand Binding Assays (Ki determination) characterization->binding functional Functional Assays (EC50/IC50 determination) characterization->functional pk Pharmacokinetic Studies (Half-life, Bioavailability) characterization->pk cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) functional->cytotoxicity cardiac hERG Channel Assays functional->cardiac pd Pharmacodynamic Studies (Efficacy in animal models) pk->pd

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of novel fluorinated piperidine compounds.

sigma1_receptor_pathway cluster_er ER Lumen ligand Fluorinated Piperidine (Agonist) s1r Sigma-1 Receptor (σ1R) ligand->s1r binds bip BiP (Hsp70 family) s1r->bip dissociates from ip3r IP3 Receptor s1r->ip3r translocates & modulates er Endoplasmic Reticulum (ER) Membrane ca_release Ca²⁺ Release ip3r->ca_release activates downstream Modulation of Ion Channels (K⁺, Na⁺, Ca²⁺) & Kinase Signaling ca_release->downstream leads to

Caption: Simplified signaling pathway of the Sigma-1 Receptor upon agonist binding.

dopamine_transporter_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular inhibitor Fluorinated Piperidine (DAT Inhibitor) dat Dopamine Transporter (DAT) inhibitor->dat blocks reuptake Dopamine Reuptake dat->reuptake mediates dopamine Dopamine dopamine->reuptake is transported na_ion 2 Na⁺ na_ion->reuptake cl_ion Cl⁻ cl_ion->reuptake synaptic_cleft Synaptic Cleft presynaptic_neuron Presynaptic Neuron reuptake->presynaptic_neuron

Caption: Mechanism of dopamine reuptake inhibition by a fluorinated piperidine compound at the presynaptic terminal.

serotonin_transporter_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular inhibitor Fluorinated Piperidine (SERT Inhibitor) sert Serotonin Transporter (SERT) inhibitor->sert blocks reuptake Serotonin Reuptake sert->reuptake mediates serotonin Serotonin (5-HT) serotonin->reuptake is transported na_ion Na⁺ na_ion->reuptake cl_ion Cl⁻ cl_ion->reuptake k_ion K⁺ reorientation Transporter Reorientation k_ion->reorientation synaptic_cleft Synaptic Cleft presynaptic_neuron Presynaptic Neuron reuptake->presynaptic_neuron reorientation->sert resets

Caption: The serotonin transport cycle and its inhibition by a fluorinated piperidine derivative.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly employed in the pharmacological characterization of fluorinated piperidine compounds.

Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparation from cells expressing the sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (fluorinated piperidines).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of haloperidol (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of --INVALID-LINK---pentazocine at a final concentration of ~1-2 nM.

    • 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of fluorinated piperidine compounds on a given cell line.

Materials:

  • Cell line of interest (e.g., a cancer cell line).

  • Complete cell culture medium.

  • Test compounds (fluorinated piperidines).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the test compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To evaluate the potential of fluorinated piperidine compounds to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Test compounds (fluorinated piperidines).

  • Positive control (e.g., E-4031).

  • Automated patch-clamp system.

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency for the automated patch-clamp system.

  • Prepare serial dilutions of the test compounds in the extracellular solution.

  • Harvest the cells and prepare a single-cell suspension.

  • Load the cell suspension, intracellular solution, extracellular solution, and test compounds into the automated patch-clamp instrument according to the manufacturer's instructions.

  • The instrument will automatically perform the following steps for each cell:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol to elicit hERG channel currents.

    • Record baseline hERG currents in the extracellular solution.

    • Apply the test compound at increasing concentrations and record the corresponding hERG currents.

    • Apply a positive control to confirm assay sensitivity.

  • Analyze the recorded currents to determine the percentage of hERG channel inhibition at each concentration of the test compound.

  • Calculate the IC50 value for each compound by fitting the concentration-response data to a Hill equation.

Conclusion

The strategic incorporation of fluorine into piperidine scaffolds represents a highly effective and widely utilized strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of key pharmacological parameters, including metabolic stability, lipophilicity, binding affinity, and pKa. As demonstrated by the presented quantitative data, these modifications can lead to compounds with significantly improved drug-like properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore and characterize the pharmacology of novel fluorinated piperidine compounds, ultimately contributing to the development of safer and more effective medicines.

References

An In-depth Technical Guide to CAS Number 3888-65-1 and the Structurally Related 3-(4-fluorophenyl)-2-methyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification: Addressing the Discrepancy in the User Request

It is important to note an initial discrepancy in the user request. The provided CAS number, 3888-65-1, corresponds to the chemical compound 4-(4-fluorophenyl)piperidin-4-ol . However, the requested topic name was "3-(4-fluorophenyl)-2-methyl-1H-inden-1-one". This guide will provide a comprehensive overview of both compounds to ensure all aspects of the user's interest are addressed.

Part 1: this compound (CAS 3888-65-1)

Introduction

This compound is a piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a piperidine ring, a hydroxyl group, and a fluorophenyl moiety, makes it a versatile building block in medicinal chemistry. Notably, it is a key precursor in the industrial synthesis of the antipsychotic drug haloperidol. Piperidine and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2]

Synthesis

The primary and most common method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to a protected piperidinone derivative, typically N-Boc-4-piperidone. The subsequent deprotection of the piperidine nitrogen yields the final product.

Materials:

  • N-Boc-4-piperidone

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, forming 4-fluorophenylmagnesium bromide.

  • Grignard Reaction: The solution of the Grignard reagent is cooled to 0°C. A solution of N-Boc-4-piperidone in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure. The resulting N-Boc-4-(4-fluorophenyl)piperidin-4-ol is then treated with a solution of HCl in a suitable solvent (e.g., dioxane or methanol) to remove the Boc protecting group.

  • Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield a white to off-white solid.

Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_deprotection Deprotection start1 4-Bromofluorobenzene reagent 4-Fluorophenylmagnesium bromide start1->reagent THF start2 Magnesium start2->reagent start3 N-Boc-4-piperidone intermediate N-Boc-4-(4-fluorophenyl)piperidin-4-ol start3->intermediate reagent->intermediate product This compound intermediate->product HCl

Synthesis of this compound via Grignard Reaction.
Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
Appearance White to off-white solid
Melting Point 116.4-117.6 °C (for the hydrochloride salt)[3]
Boiling Point 313.4 ± 42.0 °C (Predicted)[3]
Density 1.173 ± 0.06 g/cm³ (Predicted)[3]
pKa 14.06 ± 0.20 (Predicted)[3]

Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl group, the piperidine ring protons, and exchangeable protons for the hydroxyl and amine groups.

  • ¹³C NMR: Resonances for the carbons of the fluorophenyl ring (with characteristic C-F coupling), and the carbons of the piperidine ring.

  • FT-IR: Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the piperidine ring and the fluorophenyl group.

Biological Activity and Signaling Pathways

The piperidine nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, antimicrobial, and CNS effects.[1][2][4] The biological activity of this compound itself is not extensively documented, as it is primarily utilized as a synthetic intermediate. However, its derivatives have shown significant biological effects.

For instance, its role as a precursor to haloperidol is of primary importance. Haloperidol is a potent antagonist of the dopamine D2 receptor, which is a key mechanism in its antipsychotic effects. The 4-arylpiperidine scaffold is crucial for this activity.

Derivatives of this compound are also being investigated for other therapeutic targets. Some piperidine-based compounds have been identified as ligands for sigma receptors (S1R and S2R), which are implicated in various neurological and psychiatric disorders.[5] Additionally, piperidine derivatives have been explored as α7 nicotinic acetylcholine receptor antagonists, which may have applications in inflammatory diseases.[6]

The general biological importance of the piperidine scaffold can be visualized as a central hub leading to various therapeutic applications.

Potential Biological Roles of Piperidine Derivatives

G cluster_targets Biological Targets cluster_applications Therapeutic Applications piperidine Piperidine Scaffold d2r Dopamine D2 Receptor piperidine->d2r sigma Sigma Receptors piperidine->sigma nachr Nicotinic Acetylcholine Receptors piperidine->nachr other Other Receptors/Enzymes piperidine->other antipsychotic Antipsychotic d2r->antipsychotic neuroprotective Neuroprotective sigma->neuroprotective anti_inflammatory Anti-inflammatory nachr->anti_inflammatory anticancer Anticancer other->anticancer

The piperidine scaffold is a versatile core for drugs targeting various biological pathways.

Part 2: 3-(4-fluorophenyl)-2-methyl-1H-inden-1-one

Introduction

3-(4-fluorophenyl)-2-methyl-1H-inden-1-one belongs to the indenone class of compounds. Indenones are bicyclic aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.[7][8] The planar structure of the indenone core allows for intercalation with DNA and interaction with various enzymes and receptors. The substituents on the indenone ring system play a crucial role in modulating their biological effects.

Synthesis

A common and versatile method for the synthesis of substituted indenones is the Nazarov cyclization . This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. For the synthesis of 3-(4-fluorophenyl)-2-methyl-1H-inden-1-one, a suitable precursor would be a chalcone-like divinyl ketone.

While a specific protocol for 3-(4-fluorophenyl)-2-methyl-1H-inden-1-one was not found in the searched literature, a general procedure based on the Nazarov cyclization of related chalcones can be proposed.[9][10]

Starting Materials:

  • A chalcone derivative of the structure: 1-(aryl)-2-methyl-3-(4-fluorophenyl)prop-2-en-1-one. The specific aryl group would be chosen to facilitate the desired cyclization.

  • A Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or BF₃·OEt₂) or a protic acid (e.g., H₂SO₄ or polyphosphoric acid).

  • Anhydrous solvent (e.g., dichloromethane, dichloroethane).

General Procedure:

  • Preparation of the Chalcone Precursor: The chalcone precursor can be synthesized via an aldol condensation between an appropriate acetophenone derivative and 4-fluorobenzaldehyde, followed by methylation.

  • Nazarov Cyclization: The chalcone derivative is dissolved in an anhydrous solvent under an inert atmosphere. The Lewis or protic acid catalyst is added, and the reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrate and the strength of the acid.

  • Work-up: The reaction is quenched by the addition of water or a basic solution. The product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-(4-fluorophenyl)-2-methyl-1H-inden-1-one.

Proposed Nazarov Cyclization Workflow

G cluster_start Starting Materials cluster_reaction Nazarov Cyclization cluster_cyclization 4π-Electrocyclization cluster_product Product Formation start1 Chalcone Derivative intermediate Oxyallyl Cation Intermediate start1->intermediate Lewis Acid cyclized Cyclopentenyl Cation intermediate->cyclized Conrotatory closure product 3-(4-fluorophenyl)-2-methyl-1H-inden-1-one cyclized->product Proton elimination

General workflow for the synthesis of an indenone via Nazarov cyclization.
Properties

Predicted Spectroscopic Data:

  • ¹H NMR: Signals for the aromatic protons of the fused benzene ring and the 4-fluorophenyl group, and a singlet for the methyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the two aromatic rings, the olefinic carbons of the five-membered ring, and the methyl carbon.

  • FT-IR: A strong absorption band for the C=O stretch of the ketone, along with bands for C=C stretching (aromatic), and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of the indenone core.

Biological Activity and Signaling Pathways

Indanone derivatives have been extensively studied for their anticancer properties.[3][7][8][11] Their mechanisms of action are often multifaceted and can involve the disruption of key cellular processes.

Key Anticancer Mechanisms of Indenone Derivatives:

  • Tubulin Polymerization Inhibition: Many indenone derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[7][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

  • Induction of Oxidative Stress: Some indenone derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[3]

  • Modulation of Signaling Pathways: Indenones have been found to modulate various signaling pathways that are often dysregulated in cancer. For example, some derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2 and inhibit the activity of transcription factors such as NF-κB, which is involved in inflammation and cell survival.[3]

The anticancer activity of a specific indenone derivative, ITH-6, has been shown to involve cell cycle arrest at the G2/M phase, induction of apoptosis through increased ROS, and inhibition of tubulin polymerization.[3][7]

Signaling Pathway for Indenone-Induced Apoptosis

G cluster_cellular Cellular Effects cluster_cycle Cell Cycle and Survival cluster_apoptosis Apoptosis indenone Indenone Derivative tubulin Inhibition of Tubulin Polymerization indenone->tubulin ros Increased ROS indenone->ros nfkb Inhibition of NF-κB indenone->nfkb bcl2 Downregulation of Bcl-2 indenone->bcl2 g2m G2/M Arrest tubulin->g2m apoptosis Apoptosis ros->apoptosis g2m->apoptosis nfkb->apoptosis bcl2->apoptosis

Indenone derivatives can induce apoptosis through multiple pathways.

Conclusion

This technical guide has provided a detailed overview of both this compound (CAS 3888-65-1) and 3-(4-fluorophenyl)-2-methyl-1H-inden-1-one. While the former is a well-established synthetic intermediate with a clear role in the pharmaceutical industry, the latter belongs to a class of compounds with significant potential, particularly in the development of novel anticancer therapies. Further research into the specific synthesis and biological profiling of 3-(4-fluorophenyl)-2-methyl-1H-inden-1-one is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the synthesis of 4-(4-fluorophenyl)piperidin-4-ol, a valuable building block in medicinal chemistry, is presented in these application notes. The protocol details a robust method utilizing a Grignard reaction between 4-fluorophenylmagnesium bromide and N-Boc-4-piperidone, followed by deprotection. This compound is of significant interest to researchers and drug development professionals due to its presence as a core scaffold in various biologically active molecules.

Reaction Scheme

The synthesis is a two-step process beginning with the nucleophilic addition of a Grignard reagent to a protected piperidone, followed by the removal of the protecting group under acidic conditions.

G r1 1-bromo-4-fluorobenzene p1 4-fluorophenylmagnesium bromide r1->p1 Grignard Formation r2 Mg, THF p2 N-Boc-4-(4-fluorophenyl)piperidin-4-ol p1->p2 Grignard Reaction r3 N-Boc-4-piperidone r3->p2 p3 This compound p2->p3 Deprotection r4 HCl r4->p3

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound. The protocol is based on established Grignard reaction procedures.[1][2]

Part 1: Synthesis of 4-fluorophenylmagnesium bromide

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
1-bromo-4-fluorobenzeneC₆H₄BrF175.008.75 g0.05
Magnesium turningsMg24.311.34 g0.055
Anhydrous THFC₄H₈O72.1150 mL-
IodineI₂253.811 crystal-

Procedure

  • All glassware must be oven-dried and assembled while hot under a nitrogen atmosphere to ensure anhydrous conditions.

  • Magnesium turnings are placed in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • A crystal of iodine is added to the magnesium to activate the surface.

  • A solution of 1-bromo-4-fluorobenzene in 20 mL of anhydrous THF is prepared and added to the dropping funnel.

  • A small amount of the bromide solution (approx. 2-3 mL) is added to the magnesium. The reaction is initiated, which is indicated by a gentle bubbling and a change in color. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, the remaining 1-bromo-4-fluorobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is then cooled to room temperature and used directly in the next step.

Part 2: Synthesis of N-Boc-4-(4-fluorophenyl)piperidin-4-ol

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
4-fluorophenylmagnesium bromideC₆H₄BrFMg-~0.05-
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.259.96 g0.05
Anhydrous THFC₄H₈O72.1130 mL-
Saturated NH₄Cl (aq)NH₄Cl53.4950 mL-
Diethyl ether(C₂H₅)₂O74.12100 mL-

Procedure

  • A solution of N-Boc-4-piperidone in 30 mL of anhydrous THF is prepared in a separate flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.[3]

  • The prepared Grignard reagent solution is added dropwise to the cooled N-Boc-4-piperidone solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Part 3: Deprotection to this compound

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
N-Boc-4-(4-fluorophenyl)piperidin-4-olC₁₆H₂₂FNO₃295.35~0.05-
4M HCl in DioxaneHCl36.4650 mL-
Diethyl ether(C₂H₅)₂O74.12100 mL-
2M NaOH (aq)NaOH40.00As needed-
DichloromethaneCH₂Cl₂84.93100 mL-

Procedure

  • The crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol is dissolved in 4M HCl in dioxane (50 mL) and stirred at room temperature for 2-4 hours.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any non-polar impurities.

  • The aqueous layer is then basified to a pH of ~10 with 2M NaOH solution, and the product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound as a solid. Further purification can be achieved by recrystallization.

Experimental Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Deprotection and Purification a Dry glassware and add Mg turnings and iodine crystal b Add a small amount of 1-bromo-4-fluorobenzene in THF to initiate a->b c Add remaining bromide solution dropwise b->c d Reflux for 30-60 minutes c->d e Cool N-Boc-4-piperidone solution to 0°C d->e Use directly f Add Grignard reagent dropwise e->f g Stir at room temperature for 2-3 hours f->g h Quench with saturated NH4Cl g->h i Extract with diethyl ether h->i j Dry and evaporate solvent i->j k Dissolve crude product in 4M HCl/Dioxane j->k Crude intermediate l Stir for 2-4 hours k->l m Evaporate solvent l->m n Aqueous workup and basification m->n o Extract with dichloromethane n->o p Dry, evaporate, and recrystallize o->p

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the physicochemical and spectroscopic data for the synthesized compound.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number3888-65-1[4]
Molecular FormulaC₁₁H₁₅ClFNO[4]
Molecular Weight231.70 g/mol [4]
AppearanceWhite to off-white solid[5]

Table 2: Estimated Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.45-7.55 (m, 2H, Ar-H), 7.00-7.10 (m, 2H, Ar-H), 3.00-3.15 (m, 2H, piperidine-H), 2.85-2.95 (m, 2H, piperidine-H), 1.90 (s, 1H, OH), 1.70-1.85 (m, 2H, piperidine-H), 1.55-1.70 (m, 2H, piperidine-H).
¹³C NMR (CDCl₃, 100 MHz)δ 162.5 (d, J=245 Hz, C-F), 143.0 (d, J=3 Hz), 127.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 70.0, 46.0, 38.0.
Mass Spec. (ESI+)m/z 196.1 [M+H]⁺
IR (KBr, cm⁻¹)3300-3400 (O-H stretch), 3100-3200 (N-H stretch), 2800-3000 (C-H stretch), 1600 (C=C aromatic stretch), 1220 (C-F stretch).

Note: The spectroscopic data presented are estimates based on analogous compounds and should be confirmed by experimental analysis.

Safety and Handling

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • 1-bromo-4-fluorobenzene is a skin and eye irritant.

  • Diethyl ether and THF are highly flammable.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthetic route described is the Grignard reaction, a widely utilized and industrially viable method. This protocol includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

Substituted piperidinols, particularly 4-arylpiperidin-4-ol scaffolds, are crucial structural motifs in medicinal chemistry.[1] The strategic placement of an aryl group and a hydroxyl group on the piperidine ring provides a versatile platform for creating complex molecules with desired therapeutic effects.[1] this compound serves as a key intermediate in the synthesis of a range of biologically active compounds. The protocol outlined below details its preparation via a Grignard reaction between a protected piperidin-4-one and a fluorophenyl-magnesium halide.

Experimental Protocol: Grignard Reaction Synthesis

This protocol is adapted from established procedures for analogous compounds, such as 4-(4-chlorophenyl)piperidin-4-ol.[1] The core of this synthesis involves the nucleophilic addition of a Grignard reagent to a ketone.

Materials and Reagents:

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of the Grignard Reagent (4-fluorophenylmagnesium bromide)

  • Under an inert atmosphere, place magnesium turnings in a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve 1-bromo-4-fluorobenzene in anhydrous THF and add a small portion to the flask to initiate the reaction (indicated by heat evolution and bubble formation).

  • Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Step 2: Reaction with N-Boc-4-piperidone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

Step 3: Quenching and Work-up

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Step 4: Deprotection

  • Dissolve the crude product in a suitable solvent such as diethyl ether or dioxane.

  • Add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt of the final product.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

  • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this synthesis, based on analogous preparations. Actual results may vary depending on specific experimental conditions.

ParameterValueNotes
Molar Ratio (Mg:1-bromo-4-fluorobenzene)1.1 : 1A slight excess of magnesium is used to ensure complete reaction.
Molar Ratio (Grignard:N-Boc-4-piperidone)1.2 : 1A slight excess of the Grignard reagent is typically used.
Reaction Temperature (Grignard Formation)Room Temperature to RefluxInitiation may require gentle heating.
Reaction Temperature (Grignard Addition)0 °C to Room TemperatureThe addition is performed at a low temperature to control the reaction rate.
Reaction Time (Grignard Addition)2-4 hoursMonitored by TLC for completion.
Expected Yield70-85%Based on yields for similar 4-arylpiperidin-4-ol syntheses.

Experimental Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification cluster_deprotection Deprotection A 1-Bromo-4-fluorobenzene + Mg Turnings in THF B Initiate Reaction A->B C Dropwise Addition & Reflux B->C D 4-fluorophenylmagnesium bromide Solution C->D F Cool Grignard Reagent to 0 °C D->F E N-Boc-4-piperidone in THF G Dropwise Addition of Piperidone Solution E->G F->G H Stir at Room Temp G->H I Quench with aq. NH4Cl H->I J Extract with Ethyl Acetate I->J K Dry & Concentrate J->K L Crude N-Boc Protected Product K->L M Dissolve in Ether L->M N Add HCl in Ether M->N O Filter & Dry N->O P This compound Hydrochloride O->P

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for assessing the purity of 4-(4-fluorophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below are based on established analytical techniques for similar molecular structures and are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for separating and quantifying any related impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed.

Experimental Protocol: RP-HPLC

Objective: To separate and quantify this compound and its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (LC-MS).

Chromatographic Conditions (Proposed):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm

| Injection Volume | 10 µL |

Table 1: Proposed HPLC Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in a diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) to obtain a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity of this compound by the area normalization method.

  • Identify and quantify known and unknown impurities against a reference standard.

Method Validation Parameters (to be determined): The following parameters should be validated according to ICH guidelines.[1][2]

Table 2: HPLC Method Validation Parameters

Parameter Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (%RSD) ≤ 2.0%

| Accuracy (% Recovery) | 98.0% - 102.0% |

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[3][4] The sample should be subjected to the following conditions to induce degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The developed HPLC method should be able to resolve the main peak from all degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject hplc HPLC System hplc->inject separate Separation on C18 Column inject->separate detect UV Detection (239 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate identify Identify Impurities integrate->identify

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the identification and quantification of volatile organic impurities and residual solvents that may be present in the this compound sample.[5]

Experimental Protocol: GC-MS

Objective: To detect and quantify volatile impurities and residual solvents.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Headspace autosampler (for residual solvents).

Chromatographic Conditions (Proposed):

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

Sample Preparation (Direct Injection):

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., Dichloromethane).

  • Inject 1 µL into the GC-MS.

Sample Preparation (Headspace for Residual Solvents):

  • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).

  • Seal the vial and heat at 80 °C for 15 minutes before injection.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Table 3: GC-MS Method Validation Parameters

Parameter Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.99
LOD To be determined
LOQ To be determined
Precision (%RSD) ≤ 15% at LOQ

| Accuracy (% Recovery) | 80.0% - 120.0% |

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_direct Dissolve in Solvent (Direct Injection) inject Injection prep_direct->inject prep_hs Headspace Vial Prep (Residual Solvents) prep_hs->inject gcms GC-MS System gcms->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Library Search (NIST) detect->identify quantify Quantification identify->quantify

Caption: GC-MS workflow for volatile impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an essential tool for the unambiguous identification and structural confirmation of this compound. It can also be used for purity assessment and to identify and quantify impurities if they are present at sufficient levels.[6]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure of the main component and to detect and identify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard with a known concentration (for quantitative NMR, qNMR).

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Assign the signals to the corresponding protons and carbons in the molecule.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and to quantify impurities against the internal standard.

Expected ¹H NMR signals (in CDCl₃, approximate):

  • Aromatic protons: δ ~7.0-7.4 ppm (multiplets)

  • Piperidine protons: δ ~1.5-3.0 ppm (multiplets)

  • OH proton: Variable, may be a broad singlet

  • NH proton: Variable, may be a broad singlet

Expected ¹³C NMR signals (in CDCl₃, approximate):

  • Aromatic carbons: δ ~115-165 ppm

  • Piperidine carbons: δ ~40-70 ppm

  • C-OH carbon: δ ~70 ppm

NMR_Logic cluster_nmr NMR Analysis cluster_results Information Obtained substance This compound Sample dissolve Dissolve in Deuterated Solvent substance->dissolve acquire Acquire Spectra (¹H, ¹³C) dissolve->acquire structure Structural Confirmation acquire->structure purity Purity Assessment acquire->purity impurities Impurity ID & Quantification acquire->impurities

Caption: Logical flow of NMR analysis for purity and structure.

Summary of Analytical Methods

The table below summarizes the primary analytical methods for the comprehensive purity assessment of this compound.

Table 4: Summary of Recommended Analytical Techniques

Technique Purpose Information Provided
RP-HPLC Purity determination, impurity profiling, stability assessment Percentage purity, detection and quantification of non-volatile impurities and degradation products.
GC-MS Detection of volatile impurities and residual solvents Identification and quantification of volatile organic compounds and solvents from the manufacturing process.
NMR Structural confirmation, purity verification Unambiguous identification of the compound structure, detection and quantification of major impurities.

| LC-MS | Impurity identification | Provides molecular weight information for unknown impurities, aiding in their structural elucidation.[7] |

By employing this multi-faceted analytical approach, a comprehensive purity profile of this compound can be established, ensuring its quality and suitability for use in pharmaceutical development and manufacturing. All methods should be validated according to the appropriate regulatory guidelines to ensure the reliability and accuracy of the results.

References

Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-(4-fluorophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

This method outlines a reversed-phase HPLC approach for the quantification of this compound. Due to the compound's structure, which includes a chromophore (the fluorophenyl group), UV detection is a suitable and straightforward detection method. The described method is based on established protocols for similar piperidine derivatives and provides a robust starting point for routine analysis and purity assessment. For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization followed by fluorescence detection can be employed, similar to methods used for analogous compounds.[1][2][3][4]

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2]

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for mobile phase modification.

  • This compound: Reference standard of known purity.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a mixture of water and acetonitrile (50:50, v/v) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid) is a good starting point. A common ratio is 68:32 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.[1][2][3] The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30 °C.[1][2][3]

  • Detection Wavelength: The UV detector should be set to a wavelength where the analyte exhibits maximum absorbance. Based on the fluorophenyl group, a starting wavelength of 239 nm is recommended.

  • Injection Volume: 10-20 µL.

Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics for an HPLC-UV method for a related piperidine compound, which can be expected to be similar for this compound analysis after method validation.

ParameterTypical Value
Retention Time (min)5 - 10
Linearity Range (µg/mL)0.5 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)~0.15
Limit of Quantification (LOQ) (µg/mL)~0.44
Recovery (%)98 - 102
Relative Standard Deviation (RSD) (%)< 2

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note:

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound contains a polar hydroxyl group that can lead to poor peak shape and thermal degradation during GC analysis. To overcome these issues, a derivatization step is necessary to convert the polar -OH group into a less polar, more volatile, and thermally stable derivative. This protocol describes a method involving derivatization with pentafluorobenzoyl chloride, based on a similar procedure for the analogous 4-(4-chlorophenyl)-4-hydroxypiperidine.[5] This derivatization not only improves chromatographic performance but also enhances sensitivity for detection by an electron-capture detector (ECD) or provides a characteristic mass spectrum for MS detection.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer. The GC should be equipped with a split/splitless injector and a suitable capillary column.

2. Reagents and Standards:

  • Toluene: HPLC or GC grade.

  • Pentafluorobenzoyl chloride (PFBCl): Derivatizing agent.

  • Sodium Hydroxide (NaOH) solution: For pH adjustment.

  • Hydrochloric Acid (HCl): For extraction.

  • This compound: Reference standard.

  • Internal Standard (IS): A structurally related compound not present in the sample, for example, N-(3-Trifluoromethylphenyl)piperazine.[5]

3. Standard and Sample Preparation with Derivatization:

  • Extraction:

    • To 1 mL of the sample (e.g., in a biological matrix or dissolved in a suitable solvent), add an appropriate amount of the internal standard.

    • Make the solution basic with NaOH and extract with an organic solvent like toluene.

    • Separate the organic layer and back-extract the analyte into an acidic aqueous solution (e.g., 0.1 M HCl).

    • Make the aqueous layer basic again with NaOH.

  • Extractive Derivatization:

    • Add toluene containing the derivatizing agent, pentafluorobenzoyl chloride, to the basic aqueous solution.

    • Shake vigorously to facilitate the reaction at the interface. The hydroxyl and the secondary amine groups of this compound will react with PFBCl.

    • After the reaction is complete, the organic layer containing the derivatized analyte is separated.

    • The organic extract can be concentrated if necessary and is then ready for GC-MS analysis.[5]

4. GC-MS Conditions:

  • GC Column: A fused-silica capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation of the derivatized analyte from other components.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A mass range of 50-550 amu is appropriate to capture the fragment ions of the derivatized molecule.

Quantitative Data Summary (Representative)

The following table provides expected performance characteristics for a GC-MS method with derivatization for a related piperidine compound, which would be similar for this compound after validation.

ParameterExpected Value
Retention Time of Derivative (min)15 - 25
Linearity RangeDependent on matrix, typically in the ng/mL to µg/mL range
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Low ng/mL or pg/mL level
Limit of Quantification (LOQ)Low ng/mL or pg/mL level

Visualization of Analytical Workflows

Analytical_Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_data->hplc_quant gcms_prep Sample Preparation (Extraction) gcms_deriv Derivatization (e.g., with PFBCl) gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition (Mass Spectrum & Chromatogram) gcms_analysis->gcms_data gcms_quant Quantification (Selected Ion Monitoring) gcms_data->gcms_quant

Caption: General analytical workflows for HPLC and GC-MS analysis.

Method_Selection cluster_choice Choice of Technique cluster_hplc_reason Reasons for HPLC cluster_gcms_reason Reasons for GC-MS start Analysis of This compound hplc HPLC start->hplc gcms GC-MS start->gcms hplc_reason1 Routine QC hplc->hplc_reason1 hplc_reason2 No derivatization needed hplc->hplc_reason2 hplc_reason3 Good for purity analysis hplc->hplc_reason3 gcms_reason1 High sensitivity needed gcms->gcms_reason1 gcms_reason2 Complex matrix gcms->gcms_reason2 gcms_reason3 Structural confirmation gcms->gcms_reason3

Caption: Decision tree for selecting between HPLC and GC-MS.

References

Application Notes and Protocols for Developing In Vitro Assays for 4-(4-fluorophenyl)piperidin-4-ol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a synthetic compound belonging to the piperidine class of molecules. Its structural similarity to known pharmacologically active agents suggests potential interactions with biological targets within the central nervous system (CNS). While comprehensive data on this specific compound is limited, its core structure is found in molecules that exhibit affinity for various receptors, including sigma receptors. The sigma-1 receptor (σ1R), in particular, is a compelling target due to its role in modulating intracellular signaling pathways and its implications in a range of neurological and psychiatric disorders.[1][2][3]

This document provides detailed protocols for developing in vitro assays to characterize the activity of this compound, with a primary focus on its potential interaction with the sigma-1 receptor. The proposed assays will enable researchers to determine the binding affinity and functional activity of the compound, providing crucial data for early-stage drug discovery and development.

Target Rationale: The Sigma-1 Receptor

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][4][5][6] It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways, including calcium signaling through the IP3 receptor.[1][6] The σ1R has been implicated in a number of physiological and pathological processes, making it an attractive therapeutic target for conditions such as neurodegenerative diseases, psychiatric disorders, and pain.[1][2][5][6]

Given the structural characteristics of this compound, it is hypothesized that it may act as a ligand for the sigma-1 receptor. The following protocols are designed to test this hypothesis and to characterize the nature of this potential interaction.

Experimental Workflow for Characterization

A tiered approach is recommended for the in vitro characterization of this compound. This workflow ensures a systematic evaluation of the compound's activity, starting with primary binding assays and progressing to functional and selectivity assays.

G cluster_workflow Experimental Workflow A Primary Screening: Radioligand Binding Assay B Secondary Screening: Functional Assay (Calcium Flux) A->B Determine Ki C Selectivity Profiling: Counter-Screening Assays B->C Determine EC50/IC50 D Data Analysis and Hit Validation C->D Assess Selectivity

Caption: A streamlined workflow for the in vitro characterization of this compound.

Primary Screening: Radioligand Binding Assay

Objective: To determine if this compound binds to the sigma-1 receptor and to quantify its binding affinity (Ki).

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the sigma-1 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[7]

Detailed Protocol: Sigma-1 Receptor Radioligand Binding Assay

Materials and Reagents:

  • Receptor Source: Commercially available membranes from cells overexpressing the human sigma-1 receptor or prepared from guinea pig liver.[8]

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[8][9]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Haloperidol.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., MultiScreenHTS).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. The final concentration in the assay should typically range from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of the test compound dilution.

    • 50 µL of --INVALID-LINK---pentazocine at a final concentration of ~1 nM.[10]

    • 150 µL of the receptor membrane preparation (3-20 µg of protein for cell membranes, 50-120 µg for tissue).[11]

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[11]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).[11]

  • Drying and Scintillation Counting: Dry the filter plate for 30 minutes at 50°C.[11] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Example Binding Affinity Data
CompoundTargetIC50 (nM)Ki (nM)
This compoundSigma-1 Receptor15075
Haloperidol (Control)Sigma-1 Receptor52.5

Secondary Screening: Functional Assay

Objective: To determine whether this compound acts as an agonist, antagonist, or allosteric modulator of the sigma-1 receptor.

Principle: The sigma-1 receptor modulates intracellular calcium levels.[1][6] A calcium flux assay can be used to measure changes in intracellular calcium concentration in response to compound treatment. An increase in calcium suggests agonistic activity, while inhibition of a known agonist's effect suggests antagonistic activity. The FLIPR (Fluorometric Imaging Plate Reader) system is commonly used for this type of high-throughput screening.[12]

Detailed Protocol: FLIPR Calcium Flux Assay

Materials and Reagents:

  • Cell Line: A stable cell line expressing the human sigma-1 receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: FLIPR Calcium 6 Assay Kit or similar.[13][14]

  • Test Compound: this compound.

  • Agonist Control: (+)-Pentazocine or PRE-084.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Cell Culture Medium.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • FLIPR Instrument.

Procedure:

  • Cell Plating: Seed the cells into the microplates and incubate overnight to allow for attachment.[15]

  • Dye Loading: Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions.[13][15] Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 1-2 hours at 37°C.[14]

  • Compound Plate Preparation: Prepare a separate plate containing the test compound and control compounds at various concentrations.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay, which will involve an initial baseline reading of fluorescence, followed by the addition of the compounds from the compound plate.

    • Continue to measure the fluorescence signal for several minutes to capture the calcium transient.[14]

    • For antagonist mode, after a short pre-incubation with the test compound, add a known agonist and measure the inhibition of the agonist-induced calcium flux.

Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation: Example Functional Activity Data
CompoundAssay ModeEC50 (nM)% Max ResponseIC50 (nM)
This compoundAgonist>10,000<10-
This compoundAntagonist--250
(+)-Pentazocine (Control)Agonist50100-

Visualizing the Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is known to modulate calcium signaling at the endoplasmic reticulum (ER). Upon ligand binding, it can dissociate from the binding immunoglobulin protein (BiP) and interact with the IP3 receptor, thereby influencing calcium release from the ER.

G cluster_pathway Sigma-1 Receptor Calcium Signaling Ligand Agonist Ligand (e.g., (+)-Pentazocine) s1R_BiP σ1R-BiP Complex (Inactive) Ligand->s1R_BiP s1R σ1R (Active) s1R_BiP->s1R Dissociation IP3R IP3 Receptor s1R->IP3R Modulation Ca_release Ca²⁺ Release IP3R->Ca_release Opens ER Endoplasmic Reticulum

Caption: Simplified diagram of the sigma-1 receptor's role in calcium signaling.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound's activity, with a focus on the sigma-1 receptor. Successful execution of these assays will yield valuable data on the compound's binding affinity and functional profile, which are essential for guiding further drug discovery efforts. It is recommended to follow up with selectivity profiling against other relevant CNS targets to build a comprehensive pharmacological profile of the compound.

References

Application Notes and Protocols: The 4-(4-fluorophenyl)piperidin-4-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-fluorophenyl)piperidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of biologically active compounds. Its unique three-dimensional structure, featuring a piperidine ring, a hydroxyl group, and a fluorinated phenyl moiety, provides an excellent framework for developing selective ligands for various biological targets, particularly within the central nervous system (CNS). The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the resulting molecules. These application notes provide an overview of the utility of this scaffold, focusing on its application in the development of dopamine D4 receptor antagonists and sigma-1 (σ1) receptor modulators. Detailed experimental protocols for the synthesis of derivatives and key biological assays are also presented.

Therapeutic Applications

Derivatives of the this compound scaffold have shown significant promise in the development of therapeutic agents for a range of neurological and psychiatric disorders. The primary targets for compounds incorporating this scaffold are the dopamine D4 receptor and the sigma-1 receptor.

  • Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is implicated in the pathophysiology of schizophrenia, ADHD, and other cognitive disorders. Selective antagonists of the D4 receptor are sought after as potential antipsychotics with a reduced side-effect profile compared to non-selective dopamine antagonists. The this compound scaffold has been successfully employed to generate potent and selective D4 receptor antagonists.

  • Sigma-1 Receptor Modulators: The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, ion channel regulation, and neurotransmitter release. Modulators of the sigma-1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), pain, and depression. The this compound core is a key feature in several high-affinity sigma-1 receptor ligands.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro binding affinities of various derivatives of the this compound scaffold for the human dopamine D4 and sigma-1 receptors. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective compounds.

Table 1: Dopamine D4 Receptor Binding Affinities of Selected this compound Derivatives

Compound IDR Group (Substitution on Piperidine Nitrogen)Ki (nM) for Dopamine D4 Receptor
1 -CH2-c-C3H515.0
2 -CH2-Ph8.5
3 -CH2-(4-F-Ph)5.2
4 -(CH2)2-Ph12.3
5 -(CH2)2-(4-F-Ph)7.8

Table 2: Sigma-1 Receptor Binding Affinities of Selected this compound Derivatives [1]

Compound IDR Group (Substitution on Piperidine Nitrogen)Ki (nM) for Sigma-1 ReceptorKi (nM) for Sigma-2 ReceptorSelectivity (σ2/σ1)
6 -CH2-Ph3.9024061.5
7 -CH2-(2-F-Ph)3.56667187.4
8 -CH2-(3-F-Ph)4.2135083.1
9 -CH2-(4-F-Ph)2.96221.6474.9
10 -CH2-(4-Cl-Ph)5.98554.0392.6

Experimental Protocols

Synthesis of this compound Scaffold

The following protocol is adapted from established methods for the synthesis of analogous 4-aryl-piperidin-4-ol compounds and can be used to prepare the this compound scaffold.

Protocol 1: Synthesis of this compound

Materials:

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • 1-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Hydrochloric acid (HCl) in dioxane (e.g., 4 M)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-fluorobenzene in dry diethyl ether or THF dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (4-fluorophenylmagnesium bromide).

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 1-Boc-4-piperidone in dry diethyl ether or THF dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification of Boc-protected intermediate: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product (1-Boc-4-(4-fluorophenyl)piperidin-4-ol) by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Deprotection: Dissolve the purified 1-Boc-4-(4-fluorophenyl)piperidin-4-ol in a minimal amount of ethyl acetate or methanol. Add an excess of HCl in dioxane (e.g., 4 M solution) and stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Isolation of the final product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the free base, dissolve the hydrochloride salt in water, basify with a saturated NaHCO3 solution until pH > 8, and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield this compound as a solid.

Synthesis of N-Substituted Derivatives

Protocol 2: General Procedure for N-Alkylation/N-Arylation

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3) or triethylamine (Et3N)

  • Acetonitrile (CH3CN) or dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile or DMF, add a base such as K2CO3 (2-3 equivalents) or Et3N (2-3 equivalents).

  • Add the desired alkyl or aryl halide (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted derivative.

Biological Assays

Protocol 3: Dopamine D4 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of test compounds to the human dopamine D4 receptor.

Materials:

  • HEK293 cell membranes expressing the human dopamine D4 receptor.

  • [3H]-Spiperone (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds at various concentrations.

  • Haloperidol (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of test compound solution (or vehicle for total binding, or 10 µM haloperidol for non-specific binding), and 50 µL of [3H]-spiperone solution (final concentration ~0.2 nM).

  • Add 50 µL of the cell membrane preparation (containing ~10-20 µg of protein) to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Sigma-1 Receptor Calcium Mobilization Assay

This functional assay measures the ability of compounds to modulate sigma-1 receptor activity by detecting changes in intracellular calcium levels.

Materials:

  • CHO or HEK293 cells stably expressing the human sigma-1 receptor.

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Probenecid (optional, to prevent dye leakage).

  • (+) -Pentazocine (sigma-1 receptor agonist).

  • Test compounds at various concentrations.

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in black-walled, clear-bottom microplates and grow to 80-90% confluency.

  • On the day of the assay, remove the growth medium and load the cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 45-60 minutes at 37 °C. Probenecid (e.g., 2.5 mM) can be included in the loading buffer.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37 °C).

  • Agonist mode: Record a baseline fluorescence reading for 10-20 seconds. Add the test compound and continue to record the fluorescence for an additional 2-3 minutes to measure any increase in intracellular calcium.

  • Antagonist mode: Pre-incubate the cells with the test compound for 10-15 minutes. Record a baseline fluorescence reading. Add a known sigma-1 receptor agonist (e.g., (+)-pentazocine at its EC80 concentration) and measure the change in fluorescence.

  • Analyze the data by calculating the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values by plotting the response as a function of compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by dopamine or an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). D4 receptor activation can also modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Dopamine_D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R binds Gi_Go Gαi/o D4R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits Ion_Channels Ion Channels (e.g., GIRK, CaV) Gi_Go->Ion_Channels modulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP (Binding Immunoglobulin Protein) Sigma1R->BiP associated Sigma1R->BiP dissociates IP3R IP3 Receptor Sigma1R->IP3R modulates Ion_Channels Ion Channels Sigma1R->Ion_Channels translocates to & interacts with Kinases Kinases Sigma1R->Kinases translocates to & interacts with Ca_ER Ca2+ Store IP3R->Ca_ER releases Ca2+ Cellular_Response Cellular Response (e.g., Neuroprotection, Neurite Outgrowth) Ca_ER->Cellular_Response Ligand Ligand Ligand->Sigma1R binds Ion_Channels->Cellular_Response Kinases->Cellular_Response Experimental_Workflow Start Design of Novel Derivatives Synthesis Synthesis of This compound Scaffold and Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening: Radioligand Binding Assays (D4 & σ1 Receptors) Purification->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Functional_Assay Functional Assays (e.g., Calcium Mobilization) Primary_Screening->Functional_Assay Active Compounds SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Promising Leads Functional_Assay->SAR_Analysis

References

Application Notes and Protocols: Synthesis and Antifungal Screening of 4-(4-Fluorophenyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with improved efficacy and broader spectra of activity. Piperidine derivatives represent a promising class of heterocyclic compounds, with many exhibiting a wide range of pharmacological activities. Specifically, the 4-hydroxy-4-phenylpiperidine scaffold is a key structural motif in various pharmaceuticals. This document provides detailed protocols for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol derivatives and their subsequent evaluation for antifungal activity, targeting the fungal ergosterol biosynthesis pathway.

Part 1: Synthesis of this compound Derivatives

A common and effective method for synthesizing the core structure of this compound involves a Grignard reaction. This approach utilizes an N-protected 4-piperidone and a Grignard reagent derived from 4-fluorobromobenzene. The protecting group is subsequently removed to yield the final product, which can be further derivatized.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Boc-4-(4-fluorophenyl)piperidin-4-ol

  • Preparation of Grignard Reagent:

    • To a dry three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently heat to activate the magnesium.

    • Add a solution of 4-fluorobromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel.

    • Maintain the reaction mixture at a gentle reflux until most of the magnesium has been consumed, indicating the formation of 4-fluorophenylmagnesium bromide.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 1-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Step 2: Deprotection to Yield this compound

  • Acidic Cleavage:

    • Dissolve the purified 1-Boc-4-(4-fluorophenyl)piperidin-4-ol from Step 1 in a solution of hydrochloric acid (e.g., 4M HCl) in dioxane or methanol.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of this compound as a solid.

    • The free base can be obtained by neutralization with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction.

Synthesis Workflow Diagram

Synthesis_Workflow start Start Materials: - 4-Fluorobromobenzene - Magnesium Turnings - N-Boc-4-piperidone grignard Grignard Reagent Formation start->grignard Anhydrous THF reaction Grignard Reaction with N-Boc-4-piperidone grignard->reaction workup Aqueous Work-up & Purification reaction->workup intermediate Protected Intermediate: 1-Boc-4-(4-fluorophenyl) -piperidin-4-ol workup->intermediate deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection HCl in Dioxane final_product Final Product: 4-(4-fluorophenyl) -piperidin-4-ol deprotection->final_product

Caption: General workflow for the synthesis of this compound.

Part 2: Antifungal Screening Protocol

The antifungal activity of the synthesized derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) using a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Fungal Inoculum:

    • Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Preparation of Compound Plates:

    • Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compounds in RPMI-1640 medium to achieve a range of test concentrations.

    • Include a positive control (e.g., Fluconazole, Amphotericin B), a negative control (medium with DMSO), and a growth control (medium with fungal inoculum only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

    • For some fungi, a prominent reduction in growth (e.g., MIC₈₀, 80% inhibition) may be used as the endpoint.

Antifungal Screening Workflow Diagram

Screening_Workflow prep_fungi Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_fungi->inoculate prep_compounds Prepare Compound Stock Solutions (in DMSO) serial_dilution Serial Dilution in 96-Well Plate prep_compounds->serial_dilution serial_dilution->inoculate controls Controls: - Positive (e.g., Fluconazole) - Negative (DMSO) - Growth (Inoculum only) serial_dilution->controls incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Putative Mechanism of Action

Piperidine and morpholine-based antifungals often target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2] Inhibition of enzymes in this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[3] Key enzymes targeted include sterol C14-reductase and sterol C8-isomerase.[1]

Ergosterol Biosynthesis Pathway Diagram

Ergosterol_Pathway cluster_inhibition Potential Inhibition by Piperidine Derivatives Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps MethylatedSterols 14α-methylated Sterols CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Azole Target C14Reductase Sterol C14-Reductase (ERG24) MethylatedSterols->C14Reductase Fecosterol Fecosterol C8Isomerase Sterol C8-Isomerase (ERG2) Fecosterol->C8Isomerase Episterol Episterol Ergosterol Ergosterol (Final Product) Episterol->Ergosterol Multiple Steps CYP51->MethylatedSterols C14Reductase->Fecosterol Piperidine Target C8Isomerase->Episterol Piperidine Target

Caption: Ergosterol biosynthesis pathway highlighting potential enzyme targets.

Part 4: Data Presentation

The following table summarizes the antifungal activity of various piperidine derivatives against selected fungal pathogens, as reported in the literature. This data provides a baseline for comparing the activity of newly synthesized this compound derivatives.

Compound/Derivative ClassFungal StrainActivity MetricValue (µg/mL)Reference
N-dodecyl-1-phenethylpiperidin-4-amineCandida albicans (ATCC 90028)MIC2[1]
N-dodecyl-1-phenethylpiperidin-4-amineAspergillus fumigatus (ATCC 204305)MIC4[1]
1-benzyl-N-dodecylpiperidin-4-amineCandida albicans (ATCC 90028)MIC2[1]
1-benzyl-N-dodecylpiperidin-4-amineAspergillus fumigatus (ATCC 204305)MIC2[1]
Piperidine-4-carbohydrazide (A13)Rhizoctonia solaniEC₅₀0.83[4]
Piperidine-4-carbohydrazide (A13)Verticillium dahliaeEC₅₀1.12[4]
Triazole-Piperazine Derivative (1d)Candida albicans (14053)MIC₈₀0.25[5]
2,6-diaryl-3-methyl-4-piperidoneMicrosporum gypseumMIC62.5[6]
2,6-diaryl-3-methyl-4-piperidoneCandida albicans (ATCC 10231)MIC125[6]

References

Application Note: Protocols for N-Alkylation of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-(4-fluorophenyl)piperidin-4-ol scaffold is a crucial intermediate in the synthesis of various pharmaceutically active compounds, including antipsychotics and analgesics.[1][2][3] N-alkylation of this core structure allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This document provides detailed protocols for two primary methods of N-alkylation: direct alkylation with alkyl halides and reductive amination.

Method A: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method for forming a new C-N bond by reacting the secondary amine of the piperidine ring with an alkyl halide.[4] This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile.[5] To prevent the formation of undesired quaternary ammonium salts from overalkylation, careful control of reaction conditions and stoichiometry is essential.[5][6] The use of a non-nucleophilic base is common to neutralize the hydrogen halide formed during the reaction.[7]

General Protocol: Direct N-Alkylation
  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Add a base (1.5-2.0 eq.), such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA, Hünig's base).[7][8]

  • Add the alkyl halide (1.1-1.2 eq.) to the mixture. For highly reactive alkyl halides, slow addition via syringe pump is recommended to minimize side reactions.[8]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of overalkylation often seen in direct alkylation.[9] The process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the target tertiary amine.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for reducing the iminium ion in the presence of the starting carbonyl compound.[11]

General Protocol: Reductive Amination
  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent, typically dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for a short period (e.g., 30-60 minutes) to allow for the formation of the iminium intermediate. Adding a small amount of acetic acid can catalyze this step.[11]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture.

  • Continue stirring at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue using flash column chromatography.

Data Presentation: N-Alkylation Conditions and Yields

The following table summarizes representative conditions for the N-alkylation of 4-aryl-4-hydroxypiperidines based on established methodologies.

Alkylating Agent/CarbonylMethodBase/Reducing AgentSolventConditionsYield (%)Reference
Benzyl BromideDirect AlkylationK₂CO₃DMFRT, 12h~85-95[8]
Ethyl BromoacetateDirect AlkylationDIPEAACN50 °C, 6h~80-90[7]
1-Bromo-3-phenylpropaneDirect AlkylationK₂CO₃DMF80 °C, 8h~75-85[8]
BenzaldehydeReductive AminationNaBH(OAc)₃DCERT, 16h~90-98[11]
CyclohexanoneReductive AminationNaBH(OAc)₃DCE/AcOHRT, 24h~85-95[11]
4-MethoxybenzaldehydeReductive AminationNaBH(OAc)₃DCMRT, 12h~92-97[11][12]

Detailed Experimental Protocol: N-((4-methoxyphenyl)methyl)-4-(4-fluorophenyl)piperidin-4-ol

This protocol details the synthesis of an N-alkylated derivative via reductive amination.

Materials:

  • This compound (195 mg, 1.0 mmol)

  • 4-Methoxybenzaldehyde (150 mg, 1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 eq.) and anhydrous DCM (10 mL). Stir until fully dissolved.

  • Add 4-methoxybenzaldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in three portions over 10 minutes.

  • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM) to confirm the consumption of the starting amine.

  • Quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

N_Alkylation_Schemes General N-Alkylation Schemes cluster_reactants Piperidinol This compound AlkylHalide Alkyl Halide (R-X) Carbonyl Aldehyde/Ketone (R'=O) Product N-Alkyl-4-(4-fluorophenyl)piperidin-4-ol AlkylHalide->Product  + Base, Solvent Base Base (e.g., K₂CO₃) SolventA Solvent (e.g., DMF) Carbonyl->Product  + Reducer, Solvent Reducer Reducing Agent (e.g., NaBH(OAc)₃) SolventB Solvent (e.g., DCM)

Caption: Chemical schemes for N-alkylation.

Workflow Start 1. Reagent Preparation Reaction 2. Reaction Setup (Amine + Alkylating Agent/Carbonyl) Start->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Quench 4. Workup & Quenching Monitoring->Quench Reaction Complete Extraction 5. Extraction & Drying Quench->Extraction Purification 6. Purification (Column Chromatography) Extraction->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis Final Pure N-Alkylated Product Analysis->Final

Caption: Experimental workflow for N-alkylation.

References

Crystallization Method for Obtaining Pure 4-(4-fluorophenyl)piperidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 4-(4-fluorophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are designed to yield a final product of high purity, suitable for further synthetic steps and analytical characterization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product. Crystallization is a robust and widely used technique for the purification of solid organic compounds, offering the potential for significant enhancement of purity by removing by-products and unreacted starting materials.

The selection of an appropriate solvent system is paramount for effective crystallization. An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures. This differential solubility allows for the formation of a supersaturated solution upon cooling, from which pure crystals of the target compound can precipitate, leaving impurities behind in the mother liquor.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
Appearance Solid
Purity (Typical) 95%
Storage Temperature 2-8 °C

Recommended Crystallization Solvents

Based on literature precedents for analogous piperidine derivatives, several solvent systems are recommended for the crystallization of this compound. The choice of solvent will depend on the nature of the impurities present in the crude material.

  • Ethanol (Absolute or 95%) : A common and effective solvent for the recrystallization of piperidin-4-one and its derivatives.[1]

  • Ethyl Acetate : Has been successfully used for the slow evaporation crystallization of the closely related 4-(4-chlorophenyl)piperidin-4-ol to obtain high-quality crystals.

  • Methanol : Another frequently used alcohol solvent for the crystallization of piperidine-based compounds.

  • Solvent Mixtures : Combinations such as ethanol-ethyl acetate, dichloromethane-methanol, or benzene-petroleum ether can be employed to fine-tune the solubility characteristics and improve crystal quality.[1] For instance, a mixture of ethanol and ethyl acetate has been used for recrystallizing 2,6-diaryl-3-(4-arylthio)piperidin-4-one derivatives.[1]

Experimental Protocol: Single-Solvent Recrystallization from Ethanol

This protocol describes a general procedure for the recrystallization of this compound from ethanol, a widely applicable solvent for this class of compounds.

Materials and Equipment:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol, just enough to wet the solid.

  • Heating: Gently heat the mixture while stirring. Add more ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat for a few more minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Process Workflow:

CrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product B Add Minimal Hot Solvent A->B C Cool Slowly B->C Completely Dissolved D Induce Crystallization C->D E Vacuum Filtration D->E Crystals Formed F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H Pure Product

Caption: General workflow for the crystallization of this compound.

Expected Results and Purity Assessment

The success of the crystallization can be quantified by the yield of the purified product and the improvement in its purity.

ParameterBefore CrystallizationAfter Crystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~95%>99%
Yield -Typically 70-90%
Melting Point Broad rangeSharp melting point

Note: The exact yield and final purity will depend on the initial purity of the crude material and the careful execution of the protocol.

Purity Assessment Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Melting Point Analysis: A sharp and well-defined melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Oiling out The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool again slowly.
Low recovery yield Too much solvent was used, or the crystals were washed with solvent that was not cold enough.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold.
Colored crystals The impurity is co-crystallizing with the product.Use activated charcoal for decolorization. Consider using a different crystallization solvent.

Logical Relationship of Purification Steps

PurificationLogic Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Further Cooling in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Logical flow of the crystallization process for purification.

Conclusion

The crystallization methods outlined in this document provide a reliable approach for obtaining high-purity this compound. The choice of solvent and careful execution of the experimental protocol are critical for achieving optimal results. By following these guidelines, researchers can ensure the quality of this important synthetic intermediate, thereby facilitating the development of new and improved pharmaceutical agents.

References

Application Notes and Protocols for the Use of 4-(4-Fluorophenyl)piperidin-4-ol in Anti-Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel anti-tuberculosis agents with new mechanisms of action. The 4-aryl-4-piperidinol scaffold has emerged as a promising starting point for the development of potent anti-tubercular compounds. This document provides detailed application notes and experimental protocols related to the use of 4-(4-fluorophenyl)piperidin-4-ol and its derivatives in anti-tuberculosis research, drawing upon studies of structurally similar compounds.

Application Notes

The this compound core is a valuable scaffold in the design of novel anti-tuberculosis agents. While direct anti-mycobacterial activity data for this specific compound is not extensively published, research on closely related analogs, such as those with a 4-chloro-3-(trifluoromethyl)phenyl substitution, has demonstrated significant promise. These derivatives have been shown to target MmpL3, a crucial mycolic acid flippase in M. tuberculosis.

Mechanism of Action

Derivatives of the 4-aryl-piperidinol scaffold have been identified as potent inhibitors of MmpL3, an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane.[1][2] Inhibition of MmpL3 disrupts the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall, leading to bacterial death.[1] This mechanism is distinct from that of many current first- and second-line anti-tubercular drugs, suggesting that compounds derived from this scaffold could be effective against drug-resistant strains.[2]

Potential for Drug Development

The 4-aryl-piperidinol scaffold offers several advantages for drug development:

  • Novel Target: Targeting MmpL3 provides a new avenue to combat drug-resistant tuberculosis.[1]

  • Bactericidal Activity: Analogs have demonstrated bactericidal activity against both drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.[2]

  • Chemical Tractability: The piperidinol core allows for synthetic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

It is important to note that while some piperidinol derivatives have shown promising in vitro activity, in vivo studies have in some cases revealed side effects, potentially due to the secondary pharmacology associated with the aryl piperidinol core.[3] Therefore, careful optimization of the scaffold is necessary to improve the therapeutic index.

Quantitative Data Summary

The following table summarizes the anti-tuberculosis activity of various piperidinol derivatives, highlighting the potential of this chemical class.

Compound IDStructureMIC (μg/mL) against M. tuberculosis H37RvCytotoxicity (CC50 in Vero cells, μg/mL)Therapeutic Index (CC50/MIC)Reference
1 1-(2-hydroxy-3-phenoxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol1.5>40>26.7[3]
4b 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol1.4>40>28.6[3]
4m 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol1.7>40>23.5[3]
PIPD1 4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-olNot explicitly stated in μg/mL, but potentNot statedNot stated[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from methodologies used to evaluate the anti-tuberculosis activity of piperidinol analogs.[3]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microtiter plates

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Serially dilute the test compounds in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a drug-free control and a positive control (e.g., isoniazid).

  • Add the bacterial suspension to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Target Identification through Selection of Resistant Mutants and Whole-Genome Sequencing

This protocol is based on the methods used to identify MmpL3 as the target of piperidinol-containing molecules.[1]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H10 agar supplemented with 10% OADC and 0.5% glycerol

  • Test compound

  • DNA extraction kit

  • Next-generation sequencing platform

Procedure:

  • Selection of Resistant Mutants:

    • Grow a large culture of M. tuberculosis H37Rv to late logarithmic phase.

    • Plate approximately 10^8 to 10^9 CFU onto 7H10 agar plates containing the test compound at a concentration of 5-10 times the MIC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

  • Whole-Genome Sequencing:

    • Extract genomic DNA from the resistant mutants and the parental wild-type strain.

    • Prepare sequencing libraries and perform whole-genome sequencing using a next-generation sequencing platform.

    • Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant mutants.

    • Analyze the identified mutations to find genes that are consistently mutated across multiple independent resistant isolates. These genes are likely to be involved in the mechanism of action of the compound.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Screening cluster_target_id Target Identification cluster_lead_opt Lead Optimization synthesis Synthesis of This compound Derivatives mic_testing MIC Determination (MABA) synthesis->mic_testing cytotoxicity Cytotoxicity Assay mic_testing->cytotoxicity resistant_mutants Selection of Resistant Mutants cytotoxicity->resistant_mutants wgs Whole-Genome Sequencing resistant_mutants->wgs snp_analysis SNP Analysis wgs->snp_analysis target_validation Target Validation snp_analysis->target_validation sar_studies Structure-Activity Relationship (SAR) target_validation->sar_studies in_vivo In Vivo Efficacy & Toxicology sar_studies->in_vivo

Caption: Workflow for the discovery and development of anti-tuberculosis agents based on the this compound scaffold.

mechanism_of_action cytoplasm Cytoplasm inner_membrane Inner Membrane periplasm Periplasm outer_membrane Mycomembrane tmm_precursor Mycolic Acid Precursors mmpL3 MmpL3 Transporter tmm_precursor->mmpL3 tmm_translocation TMM Translocation mycolic_acid_synthesis Mycolic Acid Synthesis & Cell Wall Assembly tmm_translocation->mycolic_acid_synthesis cell_death Bacterial Cell Death mycolic_acid_synthesis->cell_death essential for bacterial survival piperidinol_derivative 4-Aryl-4-piperidinol Derivative piperidinol_derivative->mmpL3 inhibits

Caption: Proposed mechanism of action for 4-aryl-4-piperidinol derivatives targeting the MmpL3 transporter in Mycobacterium tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(4-fluorophenyl)piperidin-4-ol synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the Grignard reaction with an N-protected 4-piperidone.

Issue 1: Low or No Formation of the Grignard Reagent (4-fluorophenylmagnesium bromide)

Potential CauseRecommended Solution
Residual Moisture in Glassware or Solvents Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Poor Quality Magnesium Turnings Use fresh, shiny magnesium turnings. If the surface is dull, activate it by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane until a color change or bubbling is observed before adding the aryl halide.
Impure 1-bromo-4-fluorobenzene Ensure the starting aryl halide is pure and free of moisture. Distillation of the aryl halide may be necessary.
Reaction Fails to Initiate Gentle heating with a heat gun may be required to initiate the reaction. The addition of a small crystal of iodine can also help initiate the Grignard formation.
Improper Solvent Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of 4-fluorophenylmagnesium bromide.

Issue 2: Low Yield of this compound in the Grignard Reaction Step

Potential CauseRecommended Solution
Side Reactions of the Grignard Reagent Add the N-protected 4-piperidone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.
Incomplete Reaction Allow the reaction to stir for an adequate amount of time after the addition of the piperidone. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
Degradation of the Grignard Reagent Prepare the Grignard reagent and use it immediately. Prolonged standing can lead to decomposition.
Steric Hindrance The choice of the N-protecting group on the 4-piperidone can influence the reaction. N-Boc-4-piperidone is a common and effective substrate.

Issue 3: Difficulties in Product Purification

Potential CauseRecommended Solution
Formation of Emulsions During Workup Add saturated aqueous ammonium chloride solution for quenching the reaction. If an emulsion persists, filtration through a pad of Celite may be effective.
Co-elution of Impurities During Chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Product is an Oil or Fails to Crystallize If the final product is an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization. Recrystallization from a suitable solvent, such as toluene, can also yield a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most common and industrially viable method is the Grignard reaction between a suitable Grignard reagent, 4-fluorophenylmagnesium bromide, and an N-protected 4-piperidone derivative, such as N-Boc-4-piperidone.[1] This is followed by the deprotection of the nitrogen to yield the final product.

Q2: Why is an N-protecting group necessary on the 4-piperidone starting material?

The acidic proton of the secondary amine in an unprotected 4-piperidone would quench the Grignard reagent. Therefore, a protecting group, such as tert-butoxycarbonyl (Boc), is essential to prevent this side reaction and ensure the Grignard reagent adds to the carbonyl group.

Q3: What are the critical parameters to control for a high-yield Grignard reaction in this synthesis?

The most critical parameters are:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be free of water.

  • Quality of Magnesium: Use of fresh, activated magnesium is crucial for the efficient formation of the Grignard reagent.

  • Temperature Control: The Grignard reagent formation may require gentle heating to initiate, while the addition of the 4-piperidone should be done at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Slow Addition: The slow, dropwise addition of the 4-piperidone to the Grignard reagent is important to prevent side reactions and ensure a good yield.

Q4: What are common side products in this synthesis?

Common side products can include the biphenyl dimer formed from the Grignard reagent, and products resulting from the enolization of the 4-piperidone. Careful control of reaction conditions, especially temperature, can minimize the formation of these impurities.

Q5: How can the final product be effectively purified?

Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[1] Following chromatographic purification, recrystallization from a solvent like toluene can provide a high-purity, crystalline product.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(4-fluorophenyl)piperidin-4-ol

This protocol is a representative procedure based on standard laboratory practices for Grignard reactions with N-protected 4-piperidones.

Materials:

  • Magnesium turnings

  • 1-bromo-4-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • In the addition funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun.

    • Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add this solution to the addition funnel.

    • Add the N-Boc-4-piperidone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Protocol 2: Deprotection of N-Boc-4-(4-fluorophenyl)piperidin-4-ol

  • Dissolve the N-Boc protected intermediate in a suitable solvent such as 1,4-dioxane.

  • Add a saturated solution of HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under vacuum to obtain the hydrochloride salt of this compound as a solid.

Data Presentation

Table 1: Representative Yields for Analogue Syntheses

The following table presents representative two-step yields for the synthesis of similar, more complex piperidinol analogues, which can serve as a benchmark for the synthesis of this compound.

CompoundTwo-Step Overall Yield (%)
1-((S)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol42.0%[3]
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chlorophenyl)piperidin-4-ol44.2%[3]
1-((S)-3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol40.4%[3]
1-((R)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol21.1%[3]

Visualizations

Synthesis_Workflow Start Start: Reagents & Glassware Prep Preparation: - Flame-dry glassware - Use anhydrous solvents Start->Prep Grignard_Formation Step 1: Grignard Formation (4-fluorophenylmagnesium bromide) Prep->Grignard_Formation Grignard_Reaction Step 2: Grignard Reaction (Addition of N-Boc-4-piperidone) Grignard_Formation->Grignard_Reaction Troubleshoot_Grignard Troubleshoot: - No initiation? - Low conversion? Grignard_Formation->Troubleshoot_Grignard Check? Workup Step 3: Aqueous Workup (Quench with sat. NH4Cl) Grignard_Reaction->Workup Troubleshoot_Reaction Troubleshoot: - Low yield? - Side products? Grignard_Reaction->Troubleshoot_Reaction Check? Purification Step 4: Purification - Column Chromatography - Recrystallization Workup->Purification Final_Product Final Product: This compound (after deprotection) Purification->Final_Product Troubleshoot_Grignard->Prep Adjust Conditions Troubleshoot_Reaction->Grignard_Reaction Optimize

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Problem Problem: Low Yield of Final Product Cause1 Cause 1: Poor Grignard Reagent Formation Problem->Cause1 Cause2 Cause 2: Inefficient Grignard Reaction Problem->Cause2 Cause3 Cause 3: Product Loss During Workup/Purification Problem->Cause3 Solution1a Solution: - Use activated Mg - Ensure anhydrous conditions Cause1->Solution1a Solution1b - Use iodine crystal for initiation Cause1->Solution1b Solution2a Solution: - Slow addition of piperidone at 0°C Cause2->Solution2a Solution2b - Monitor reaction by TLC for completion Cause2->Solution2b Solution3a Solution: - Careful quenching to avoid emulsions Cause3->Solution3a Solution3b - Optimize chromatography solvent system Cause3->Solution3b

Caption: Decision tree for troubleshooting low product yield.

References

side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-4-hydroxypiperidines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 4-aryl-4-hydroxypiperidines, which is most commonly achieved via the Grignard reaction between an arylmagnesium halide and an N-substituted-4-piperidone.

Problem 1: Low or No Yield of the Desired 4-Aryl-4-Hydroxypiperidine

Possible Causes and Solutions:

  • Poor Quality of Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously dried, preferably in an oven, and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure the magnesium turnings are fresh and have a shiny surface. Activation of magnesium with a small crystal of iodine may be necessary to initiate the reaction.[1]

  • Incorrect Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion of the starting 4-piperidone.

    • Solution: Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Low Reaction Temperature: While low temperatures can sometimes improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.

    • Solution: The addition of the Grignard reagent is often performed at a low temperature (e.g., 0°C) to control the exothermic reaction, but the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[2]

  • Steric Hindrance: A bulky N-substituent on the 4-piperidone or a sterically hindered aryl Grignard reagent can impede the reaction.

    • Solution: If possible, consider using a smaller N-protecting group on the piperidone. For sterically hindered Grignard reagents, longer reaction times or elevated temperatures may be required.

Problem 2: Presence of Significant Amounts of a Dehydrated Side-Product (4-Aryl-1,2,3,6-tetrahydropyridine)

Possible Causes and Solutions:

  • Acidic Work-up Conditions: The 4-aryl-4-hydroxypiperidine product is a tertiary alcohol and is susceptible to acid-catalyzed dehydration, especially upon heating.

    • Solution: Perform the reaction quench and work-up under neutral or mildly basic conditions. A saturated aqueous solution of ammonium chloride is a common choice for quenching Grignard reactions as it is a weak acid. Avoid strong acids during extraction and purification.

  • High Temperatures During Work-up or Purification: Heating the product in the presence of even trace amounts of acid can promote dehydration.

    • Solution: Concentrate the product solution under reduced pressure at low temperatures. If chromatographic purification is necessary, consider using a neutral stationary phase like alumina or a buffered silica gel.

Problem 3: Formation of an N-Oxide Side-Product

Possible Causes and Solutions:

  • Exposure to Air (Oxygen): The tertiary amine of the piperidine ring can be oxidized to the corresponding N-oxide by atmospheric oxygen, particularly over extended reaction times or during work-up.

    • Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and work-up. Degas solvents before use to remove dissolved oxygen.

  • Oxidizing Impurities: Impurities in the starting materials or solvents could potentially lead to oxidation.

    • Solution: Use high-purity, freshly distilled or opened solvents and reagents.

Problem 4: Recovery of Unreacted 4-Piperidone Starting Material

Possible Causes and Solutions:

  • Enolization of the 4-Piperidone: The Grignard reagent can act as a base and deprotonate the acidic alpha-protons of the 4-piperidone, forming an enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon work-up.

    • Solution: This side-reaction is more prevalent with sterically hindered Grignard reagents. Using a less hindered Grignard reagent if possible, or employing a more reactive organometallic reagent like an organolithium, may mitigate this issue. Adding the 4-piperidone solution slowly to the Grignard reagent solution (inverse addition) can sometimes reduce enolization by keeping the concentration of the ketone low.

  • Inefficient Grignard Reagent Formation: As mentioned in Problem 1, if the Grignard reagent was not successfully prepared, no reaction will occur.

    • Solution: Confirm the formation of the Grignard reagent before adding the 4-piperidone. A simple test is to take a small aliquot of the Grignard solution, quench it with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aryl-4-hydroxypiperidines?

A1: The most prevalent method is the nucleophilic addition of an aryl Grignard reagent (ArMgX) to an N-substituted-4-piperidone. This reaction forms a new carbon-carbon bond between the aryl group and the C4 position of the piperidine ring, resulting in the desired tertiary alcohol.

Q2: What are the main side-products to expect in this synthesis?

A2: The primary side-products include:

  • 4-Aryl-1,2,3,6-tetrahydropyridine: Formed by the dehydration of the tertiary alcohol product.

  • N-oxide of 4-aryl-4-hydroxypiperidine: Results from the oxidation of the tertiary amine in the piperidine ring.

  • Unreacted 4-piperidone: Due to enolization of the starting material by the Grignard reagent acting as a base.

  • Biphenyl (if using phenylmagnesium bromide): Formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[1]

Q3: How can I minimize the formation of the dehydrated tetrahydropyridine side-product?

A3: To minimize dehydration, avoid acidic conditions, especially at elevated temperatures. Quench the reaction with a neutral or mildly acidic reagent like saturated aqueous ammonium chloride. During work-up and purification, use mild bases to neutralize any residual acid and avoid excessive heating.

Q4: Is the N-protecting group on the 4-piperidone important?

A4: Yes, the choice of the N-protecting group can influence the reaction. A bulky protecting group can sterically hinder the approach of the Grignard reagent, potentially leading to lower yields or favoring side reactions like enolization. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc). The Boc group can be sensitive to strongly acidic conditions.

Q5: What is a typical solvent for this Grignard reaction?

A5: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[3] These solvents are crucial as they solvate the magnesium center, which is necessary for the stability and reactivity of the Grignard reagent. It is imperative that these solvents are strictly anhydrous, as any water will quench the Grignard reagent.[3]

Data Presentation

The following table summarizes the potential impact of key reaction parameters on the yield of the desired product and the formation of major side-products. The values presented are illustrative and can vary depending on the specific substrates and detailed reaction conditions.

ParameterConditionDesired Product YieldDehydration ProductN-Oxide FormationUnreacted Starting Material
Temperature Low (0°C to rt)Moderate to HighLowLowPotentially Higher
High (reflux)Potentially LowerHighPotentially HigherLower
Grignard Stoichiometry Equimolar (1.0 eq)Moderate--High
Excess (1.5 eq)High--Low
Work-up Acidic (e.g., HCl)LowHigh--
Neutral (e.g., NH4Cl)HighLow--
Atmosphere AirPotentially Lower-High-
Inert (N2 or Ar)High-Low-

Experimental Protocols

Synthesis of 1-Methyl-4-phenyl-4-hydroxypiperidine

This protocol provides a representative procedure for the synthesis of a 4-aryl-4-hydroxypiperidine.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether

  • 1-Methyl-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar is flame-dried under a stream of nitrogen.

    • Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

    • A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings.

    • The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining bromobenzene solution is then added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the phenylmagnesium bromide.

  • Grignard Addition:

    • The Grignard reagent solution is cooled to 0°C in an ice bath.

    • A solution of 1-methyl-4-piperidone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution over 30 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to 0°C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • The resulting mixture is transferred to a separatory funnel and the layers are separated.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Reaction_Pathway N_Methyl_4_Piperidone N-Methyl-4-Piperidone Desired_Product 4-Hydroxy-4-phenyl- N-methylpiperidine N_Methyl_4_Piperidone->Desired_Product Grignard Addition (Desired Pathway) Enolate Piperidone Enolate N_Methyl_4_Piperidone->Enolate Enolization (Side Reaction) Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Desired_Product Phenylmagnesium_Bromide->Enolate Dehydrated_Product 4-Phenyl-1-methyl- 1,2,3,6-tetrahydropyridine Desired_Product->Dehydrated_Product Acidic Workup/ Heat N_Oxide 4-Hydroxy-4-phenyl- N-methylpiperidine N-oxide Desired_Product->N_Oxide Oxidation (O2) Enolate->N_Methyl_4_Piperidone Workup

Caption: Reaction pathways in the synthesis of 4-aryl-4-hydroxypiperidines.

Troubleshooting_Workflow Start Low/No Product Yield Check_Grignard Check Grignard Reagent Quality Start->Check_Grignard Check_Conditions Verify Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts Start->Analyze_Byproducts Anhydrous Ensure Anhydrous Conditions Check_Grignard->Anhydrous Stoichiometry Check Stoichiometry Check_Conditions->Stoichiometry Temperature Optimize Temperature Check_Conditions->Temperature Dehydration Dehydration Product Present? Analyze_Byproducts->Dehydration N_Oxide N-Oxide Present? Analyze_Byproducts->N_Oxide SM_Recovery Starting Material Recovered? Analyze_Byproducts->SM_Recovery Neutral_Workup Use Neutral Workup Dehydration->Neutral_Workup Yes Inert_Atmosphere Use Inert Atmosphere N_Oxide->Inert_Atmosphere Yes Inverse_Addition Consider Inverse Addition SM_Recovery->Inverse_Addition Yes

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Grignard Reactions for Aryl-Piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aryl-piperidinols via Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Grignard reaction in aryl-piperidinol synthesis?

A1: The success of a Grignard reaction for aryl-piperidinol synthesis hinges on several critical parameters:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[1]

  • Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. This layer must be removed or bypassed to initiate the reaction.[2][3][4][5]

  • Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium center through their lone pair electrons.[6][7]

  • Reaction Temperature: Temperature control is vital throughout the process, from the initial formation of the Grignard reagent to the addition of the piperidone substrate. Low temperatures are often employed during the addition of the electrophile to minimize side reactions.[8]

  • Purity of Reagents: The aryl halide and the N-protected piperidone should be pure and free from moisture and other reactive impurities.

Q2: How do I properly activate the magnesium turnings for the Grignard reagent formation?

A2: Activation of magnesium is crucial for initiating the Grignard reaction. Several methods can be employed:

  • Iodine Activation: Adding a small crystal of iodine to the magnesium turnings is a common method. The iodine etches the magnesium surface, exposing fresh, reactive metal.[1][9]

  • 1,2-Dibromoethane (DBE) Activation: A small amount of DBE can be added to the magnesium suspension. The reaction of DBE with magnesium forms ethylene gas and magnesium bromide, which helps to activate the surface.

  • Mechanical Activation: Grinding the magnesium turnings in a dry flask or using a stir bar to crush them against the glass can expose a fresh surface.[3][4]

  • Chemical Activation with DIBAH: For plant-scale reactions, diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface at lower temperatures.[2]

Q3: What are the common side reactions in the synthesis of aryl-piperidinols using Grignard reagents, and how can they be minimized?

A3: Several side reactions can occur, leading to lower yields of the desired aryl-piperidinol.

  • Enolization of the Piperidone: The Grignard reagent can act as a base and deprotonate the α-carbon of the piperidone, forming an enolate. This is more prevalent with sterically hindered Grignar reagents and higher reaction temperatures. To minimize this, use the Grignard reagent at low temperatures and add it slowly to the piperidone solution.[10]

  • Reduction of the Piperidone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction). Using Grignard reagents without β-hydrogens or maintaining low reaction temperatures can mitigate this.[10]

  • Wurtz Coupling: The Grignard reagent can couple with unreacted aryl halide to form a biaryl byproduct. This can be minimized by slow addition of the aryl halide during the Grignard formation and by using a slight excess of magnesium.[1][9]

  • Reaction with the N-Protecting Group: While less common with robust protecting groups like Boc, some protecting groups may be susceptible to attack by the highly nucleophilic Grignard reagent. Choosing a stable protecting group is crucial.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate (no exotherm, no color change). - Wet glassware or solvents.- Inactive magnesium surface.- Impure aryl halide.- Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.- Activate magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings.- Purify the aryl halide before use.
Low yield of the desired aryl-piperidinol. - Incomplete formation of the Grignard reagent.- Side reactions (enolization, reduction, Wurtz coupling).- Quenching of the Grignard reagent by moisture or acidic protons.- Inefficient workup and product isolation.- Ensure complete consumption of magnesium during Grignard formation.- Add the piperidone solution slowly to the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C).- Maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.- Optimize the workup procedure to ensure complete extraction and minimize product loss.
Formation of a significant amount of biaryl byproduct. - Wurtz coupling reaction between the Grignard reagent and unreacted aryl halide.- Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration.- Use a slight excess of magnesium.
Isolation of the starting piperidone after the reaction. - Enolization of the piperidone by the Grignard reagent acting as a base.- Insufficient amount of Grignard reagent.- Lower the reaction temperature during the addition of the piperidone.- Use a less sterically hindered Grignard reagent if possible.- Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.
Formation of a secondary alcohol instead of the tertiary aryl-piperidinol. - Reduction of the piperidone by a Grignard reagent with β-hydrogens.- Use a Grignard reagent that lacks β-hydrogens (e.g., phenylmagnesium bromide).- Perform the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-phenyl-4-hydroxypiperidine

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

  • 1-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum and cool under an inert atmosphere (N₂ or Ar).

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Boc-4-piperidone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the piperidone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1-Boc-4-phenyl-4-hydroxypiperidine.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware mg_activation Magnesium Activation prep_glass->mg_activation prep_solvents Anhydrous Solvents prep_solvents->mg_activation prep_reagents Purify Reagents aryl_halide_add Slow Addition of Aryl Halide prep_reagents->aryl_halide_add mg_activation->aryl_halide_add grignard_formation Grignard Reagent (ArMgX) aryl_halide_add->grignard_formation piperidone_add Slow Addition of N-Protected Piperidone (at low temp) grignard_formation->piperidone_add reaction_stir Stir at RT piperidone_add->reaction_stir quench Quench with Sat. aq. NH4Cl reaction_stir->quench extract Extraction quench->extract purify Purification extract->purify product Aryl-Piperidinol purify->product

Caption: Workflow for Aryl-Piperidinol Synthesis via Grignard Reaction.

Troubleshooting_Grignard start Low Yield or Reaction Failure check_initiation Did the reaction initiate? (Exotherm, color change) start->check_initiation check_mg Was magnesium activated? check_initiation->check_mg No check_side_reactions Analyze crude product for side products. check_initiation->check_side_reactions Yes check_conditions Were anhydrous conditions strictly maintained? check_conditions->check_side_reactions Yes solution_initiation Solution: - Activate Mg (Iodine, DBE) - Ensure dry reagents/solvents check_conditions->solution_initiation No check_mg->check_conditions Yes check_mg->solution_initiation No enolization Starting piperidone present? check_side_reactions->enolization reduction Secondary alcohol present? enolization->reduction No solution_enolization Solution: - Lower reaction temperature - Slow addition of piperidone enolization->solution_enolization Yes wurtz Biaryl byproduct present? reduction->wurtz No solution_reduction Solution: - Use Grignard without β-H - Lower temperature reduction->solution_reduction Yes solution_wurtz Solution: - Slow addition of aryl halide - Use excess Mg wurtz->solution_wurtz Yes solution_anhydrous Solution: - Flame-dry glassware - Use anhydrous solvents

Caption: Troubleshooting Decision Tree for Grignard Reaction Optimization.

References

Technical Support Center: Production of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(4-fluorophenyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the Grignard reaction. This involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with an N-protected 4-piperidone derivative. The subsequent removal of the protecting group under acidic conditions yields the final product.

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The main impurities can be categorized as follows:

  • Starting Materials: Unreacted 4-fluorobromobenzene and N-protected-4-piperidone.

  • Grignard Reagent-Related Impurities: 4,4'-Difluorobiphenyl, formed from the coupling of the Grignard reagent with unreacted 4-fluorobromobenzene.

  • Side-Reaction Products: Byproducts resulting from the reaction of the Grignard reagent with the N-protecting group or the solvent.

  • Degradation Products: Impurities formed during workup or purification, such as dehydration products.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Chromatographic methods are essential for monitoring the reaction and assessing purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques. Thin-Layer Chromatography (TLC) can also be a quick and effective tool for monitoring the reaction's progress.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying the crude product is recrystallization. Toluene is a commonly used solvent for this purpose. For removing specific impurities, column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) may be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. 3. Impure Starting Materials: Contaminants in the 4-fluorobromobenzene or N-protected-4-piperidone can inhibit the reaction. 4. Incorrect Reaction Temperature: The reaction may not have initiated or may be proceeding too slowly.1. Activate the magnesium using methods such as grinding, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane. 2. Flame-dry all glassware before use and use anhydrous solvents. 3. Ensure the purity of starting materials using appropriate analytical techniques. 4. Gently warm the reaction mixture to initiate the Grignard formation. Ensure the subsequent reaction with the piperidone is maintained at an appropriate temperature.
High Levels of 4,4'-Difluorobiphenyl Impurity 1. High local concentration of 4-fluorobromobenzene during Grignard formation. 2. Elevated reaction temperature during Grignard formation.1. Add the 4-fluorobromobenzene solution dropwise to the magnesium suspension to maintain a low concentration. 2. Control the reaction temperature, using an ice bath if necessary, to prevent excessive heat generation.
Presence of Unreacted Starting Materials 1. Incomplete Grignard reagent formation. 2. Insufficient reaction time or temperature for the addition to the piperidone. 3. Stoichiometric imbalance.1. Ensure all the magnesium has reacted before adding the piperidone. 2. Monitor the reaction by TLC or HPLC and ensure it has gone to completion. 3. Use a slight excess of the Grignard reagent.
Formation of Unidentified Byproducts 1. Reaction with the N-protecting group (e.g., N-Boc). 2. Side reactions with the solvent. 3. Air oxidation of the Grignard reagent.1. Choose a robust protecting group that is stable to Grignard reagents, such as a benzyl group. 2. Use a suitable anhydrous ether solvent like THF or diethyl ether. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

1. Preparation of 4-fluorophenylmagnesium bromide (Grignard Reagent):

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer. All glassware must be flame-dried and cooled under a stream of dry nitrogen.

  • Reagents:

    • Magnesium turnings

    • 4-Fluorobromobenzene

    • Anhydrous tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the reaction flask.

    • Add a small amount of anhydrous THF.

    • In the dropping funnel, prepare a solution of 4-fluorobromobenzene in anhydrous THF.

    • Add a small portion of the 4-fluorobromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

2. Reaction with N-Benzyl-4-piperidone:

  • Reagents:

    • N-Benzyl-4-piperidone

    • Anhydrous THF

  • Procedure:

    • Dissolve N-benzyl-4-piperidone in anhydrous THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the N-benzyl-4-piperidone solution to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

3. Work-up and Deprotection:

  • Reagents:

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Palladium on charcoal (Pd/C) catalyst

    • Hydrogen gas

    • Methanol

  • Procedure:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-4-(4-fluorophenyl)piperidin-4-ol.

    • Dissolve the crude product in methanol, add the Pd/C catalyst, and subject the mixture to hydrogenation to remove the benzyl protecting group.

    • Filter the catalyst and concentrate the filtrate to obtain the crude this compound.

4. Purification:

  • Reagents:

    • Toluene

  • Procedure:

    • Recrystallize the crude product from hot toluene to yield pure this compound.

Data Presentation

Table 1: Common Impurities and their Potential Sources
Impurity Structure Potential Source Analytical Detection Method
4-FluorobromobenzeneC₆H₄BrFUnreacted starting materialGC, HPLC
N-Protected-4-piperidoneVaries with protecting groupUnreacted starting materialHPLC, TLC
4,4'-DifluorobiphenylC₁₂H₈F₂Grignard side reactionGC-MS, HPLC
BenzeneC₆H₆Side product from Grignard reaction with trace moistureGC-MS
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (pH adjusted)
Detection UV at a suitable wavelength (e.g., 220 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification mg Mg turnings + I₂ grignard 4-Fluorophenylmagnesium bromide mg->grignard Initiation & Dropwise Addition fb_thf 4-Fluorobromobenzene in THF fb_thf->grignard crude_protected Crude N-Protected Product grignard->crude_protected Slow Addition at 0°C piperidone N-Protected-4-piperidone in THF piperidone->crude_protected quench Quench (aq. NH₄Cl) crude_protected->quench extraction Extraction (Et₂O) quench->extraction deprotection Deprotection (e.g., Hydrogenation) extraction->deprotection recrystallization Recrystallization (Toluene) deprotection->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

impurity_formation cluster_main Desired Reaction Pathway cluster_impurities Potential Impurity Formation Pathways grignard 4-F-PhMgBr product This compound grignard->product biphenyl 4,4'-Difluorobiphenyl grignard->biphenyl Self-coupling benzene Benzene grignard->benzene Protonation piperidone N-Protected-4-piperidone piperidone->product fb 4-Fluorobromobenzene fb->biphenyl h2o Trace H₂O h2o->benzene

Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-(4-fluorophenyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: The most commonly employed and industrially viable method for synthesizing this compound is the Grignard reaction. This approach involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with an N-protected 4-piperidone derivative. An alternative, though less detailed in available literature for this specific compound, is a Friedel-Crafts-type reaction.

Q2: Why is an N-protected 4-piperidone used in the Grignard synthesis?

A2: The nitrogen atom in the piperidine ring is basic and can react with the Grignard reagent. To prevent this side reaction and ensure the Grignard reagent adds exclusively to the carbonyl group of the piperidone, the nitrogen is protected with a suitable protecting group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group. This protecting group is then removed in a subsequent step to yield the final product.

Q3: What are the main challenges when scaling up the Grignard reaction for this synthesis?

A3: Scaling up the Grignard reaction presents several challenges, including:

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with 4-piperidone are highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen, which can quench the reagent and reduce the yield. Maintaining a strictly inert and anhydrous environment is critical.

  • Impurity Formation: The primary impurity is often the Wurtz coupling product (4,4'-difluorobiphenyl), formed by the reaction of the Grignard reagent with the unreacted aryl halide.

  • Reaction Initiation: Initiating the Grignard reagent formation can sometimes be challenging on a large scale.

Q4: What are the critical safety precautions for this synthesis?

A4: Key safety precautions include:

  • Conducting the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves.

  • Ensuring all glassware is thoroughly dried to prevent any contact of the Grignard reagent with water.

  • Using an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis.

  • Having an appropriate quenching agent (e.g., isopropanol, followed by aqueous ammonium chloride) readily available to control any unexpected exotherms.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activate the magnesium by grinding it gently in a dry mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Wet Glassware or Solvents: Grignard reagents are readily quenched by water. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Poor Quality 4-Bromofluorobenzene: The starting material may be impure or degraded. Use freshly distilled or high-purity 4-bromofluorobenzene.
Inefficient Grignard Reagent Formation: The formation of the Grignard reagent may be incomplete. Monitor the disappearance of magnesium and the exotherm. Consider extending the reaction time for Grignard formation.
Incorrect Reaction Temperature: The addition of the Grignard reagent to the N-protected 4-piperidone should be performed at a low temperature (typically 0 °C or below) to minimize side reactions.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Step
Wurtz Coupling Product (4,4'-difluorobiphenyl): This side product is favored at higher temperatures during Grignard reagent formation. Maintain a gentle reflux during Grignard formation and avoid excessive heating. Slow, controlled addition of the 4-bromofluorobenzene to the magnesium suspension can also minimize this side reaction.
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted 4-piperidone or Grignard reagent. Ensure a slight excess of the Grignard reagent is used and allow for sufficient reaction time.
Byproducts from Protecting Group: The choice of protecting group and the deprotection conditions can lead to impurities. Ensure complete deprotection and appropriate workup to remove byproducts.

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound

This protocol is a representative procedure and may require optimization based on scale and laboratory conditions.

Step 1: Preparation of 4-fluorophenylmagnesium bromide (Grignard Reagent)

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Ensure all glassware is oven-dried and assembled while hot, then cooled under a stream of inert gas.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 4-bromofluorobenzene solution to the magnesium suspension. If the reaction does not start (indicated by a gentle reflux and the disappearance of the initial brown color), add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Boc-4-piperidone

  • In a separate three-necked flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool this solution to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent solution to the N-Boc-4-piperidone solution via a cannula or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Deprotection

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

  • For deprotection, dissolve the crude product in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add an excess of a strong acid, such as hydrochloric acid or trifluoroacetic acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

Parameter Typical Range Notes
Reactant Molar Ratios
4-bromofluorobenzene : Mg : N-Boc-4-piperidone1.0 : 1.2 : 1.0A slight excess of magnesium is used to ensure complete conversion of the aryl halide.
Reaction Temperature
Grignard Formation35-65 °C (refluxing THF)Controlled reflux is important to maintain a steady reaction rate.
Grignard Addition0 to 5 °CLow temperature minimizes side reactions and controls the exotherm.
Deprotection20-25 °CTypically performed at room temperature.
Reaction Time
Grignard Formation1-3 hours
Grignard Addition & Reaction2-6 hours
Deprotection1-4 hours
Typical Yield 60-85% (overall)Yields are highly dependent on the reaction scale, purity of reagents, and adherence to anhydrous conditions.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_reaction Step 2: Grignard Addition cluster_workup Step 3 & 4: Work-up, Deprotection & Purification A Mg turnings + Anhydrous THF C Initiation (I2 or 1,2-dibromoethane) A->C B 4-bromofluorobenzene in Anhydrous THF D Dropwise addition & reflux B->D C->D E 4-fluorophenylmagnesium bromide D->E H Slow addition of Grignard Reagent E->H F N-Boc-4-piperidone in Anhydrous THF G Cool to 0 °C F->G G->H I Reaction at RT H->I J Quench with aq. NH4Cl I->J K Extraction with Ethyl Acetate J->K L Deprotection with Acid (e.g., HCl) K->L M Neutralization & Extraction L->M N Purification (Recrystallization/Chromatography) M->N O Final Product N->O

Caption: Experimental workflow for the Grignard synthesis of this compound.

troubleshooting_guide start Low Yield or Reaction Failure q1 Did the reaction initiate? (Color change, exotherm) start->q1 a1_yes Proceed to check reaction conditions q1->a1_yes Yes a1_no Issue with Mg activation or reagents q1->a1_no No q2 Were anhydrous conditions maintained? a1_yes->q2 sol1 Activate Mg: - Grind Mg - Add I2 or 1,2-dibromoethane a1_no->sol1 a2_yes Check temperature control q2->a2_yes Yes a2_no Re-dry all glassware and solvents. Use fresh anhydrous solvents. q2->a2_no No q3 Was the Grignard addition performed at 0-5 °C? a2_yes->q3 a3_yes Consider reagent purity and stoichiometry q3->a3_yes Yes a3_no High temperature can lead to side reactions. Improve cooling efficiency. q3->a3_no No sol4 Use high-purity starting materials. Verify stoichiometry. a3_yes->sol4

reaction monitoring techniques for 4-(4-fluorophenyl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, particularly when employing the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with an N-protected piperidin-4-one derivative. The subsequent removal of the protecting group under acidic conditions yields the final product.[1][2]

Q2: Why is it necessary to use an N-protected piperidin-4-one?

A2: The piperidine nitrogen is basic and can react with the Grignard reagent. A protecting group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, prevents this side reaction, ensuring that the Grignard reagent reacts exclusively at the carbonyl group of the piperidin-4-one.

Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?

A3: Key parameters for a successful Grignard reaction include:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the reaction. Activation using methods like grinding, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane is often necessary.

  • Controlled Addition: The addition of the 4-fluorobromobenzene to the magnesium suspension and the subsequent addition of the N-protected piperidin-4-one should be done slowly and at a controlled temperature to manage the exothermic nature of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to track the consumption of the starting material (N-protected piperidin-4-one) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including the desired product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product after isolation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Grignard reaction does not initiate (no heat, bubbling, or color change). 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvents. 3. Impure starting materials.1. Activate magnesium by gently crushing a few turnings with a glass rod, adding a crystal of iodine, or a small amount of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 3. Ensure the purity of 4-fluorobromobenzene and piperidin-4-one.
Low yield of the desired product. 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling of the Grignard reagent). 3. Loss of product during workup and purification.1. Ensure the Grignard reagent has fully formed before adding the piperidin-4-one. Monitor the reaction by TLC until the starting material is consumed. 2. Add the 4-fluorobromobenzene slowly to the magnesium suspension to minimize dimerization. 3. Optimize the extraction and purification steps. Recrystallization or column chromatography may be necessary.
Formation of a significant amount of biphenyl byproduct. Wurtz-type coupling of the Grignard reagent with unreacted 4-fluorobromobenzene.Maintain a dilute solution of 4-fluorobromobenzene during the formation of the Grignard reagent by adding it dropwise to the magnesium suspension.
Product is difficult to purify. Presence of unreacted starting materials or closely related byproducts.Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. Recrystallization from an appropriate solvent can also be effective.
Deprotection of the N-protecting group is incomplete. 1. Insufficient acid concentration or reaction time. 2. Inappropriate choice of acid for the protecting group.1. Increase the concentration of the acid or prolong the reaction time. Monitor the deprotection by TLC. 2. Use an appropriate acid for the specific protecting group (e.g., HCl for Boc, catalytic hydrogenation for Bn).

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of the analogous 4-(4-chlorophenyl)piperidin-4-ol.[1][2]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Fluorobromobenzene

  • N-Boc-4-piperidinone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask and a single crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 4-fluorobromobenzene in anhydrous THF.

    • Add a small portion of the 4-fluorobromobenzene solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction starts, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with N-Boc-4-piperidinone:

    • Dissolve N-Boc-4-piperidinone in anhydrous THF in a separate flask.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the N-Boc-4-piperidinone solution dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether.

    • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry to obtain this compound hydrochloride.

    • The free base can be obtained by neutralizing the hydrochloride salt with a base like sodium bicarbonate.

Reaction Monitoring Techniques
Technique Parameters
TLC Stationary Phase: Silica gel 60 F₂₅₄ Mobile Phase: A common starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted as needed. For more polar compounds, a system like dichloromethane/methanol (e.g., 95:5 v/v) can be used. Visualization: UV light (254 nm) and potassium permanganate stain.
HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or a phosphate buffer is typically used.[3] Detection: UV at a wavelength where the fluorophenyl group absorbs (e.g., 220-254 nm).
GC-MS Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5). Injector Temperature: ~250 °C Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C). MS Detector: Electron Ionization (EI) at 70 eV.
NMR Solvent: CDCl₃ or DMSO-d₆. ¹H NMR (Expected Signals): Aromatic protons (doublet of doublets or multiplets in the range of 7.0-7.6 ppm), piperidine protons (multiplets in the range of 1.5-3.5 ppm), and a hydroxyl proton (a broad singlet that can be exchanged with D₂O). ¹³C NMR (Expected Signals): Aromatic carbons (signals in the range of 115-165 ppm, with characteristic C-F coupling), piperidine carbons (signals in the range of 30-70 ppm), and the carbinol carbon (around 70 ppm).

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Addition cluster_deprotection Deprotection mg Mg turnings grignard 4-Fluorophenylmagnesium bromide mg->grignard aryl_halide 4-Fluorobromobenzene aryl_halide->grignard thf Anhydrous THF thf->grignard protected_product N-Boc-4-(4-fluorophenyl) piperidin-4-ol grignard->protected_product piperidinone N-Boc-4-piperidinone piperidinone->protected_product final_product 4-(4-fluorophenyl) piperidin-4-ol protected_product->final_product hcl HCl hcl->final_product end Final Product final_product->end Purification start Start start->mg

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_no_initiation Troubleshooting: No Initiation cluster_low_yield Troubleshooting: Low Yield cluster_impurity Troubleshooting: Impurities start Reaction Issue no_initiation Grignard reaction does not start start->no_initiation low_yield Low product yield start->low_yield impurity Impure product start->impurity activate_mg Activate Mg no_initiation->activate_mg dry_reagents Check for water no_initiation->dry_reagents check_completion Monitor reaction completion (TLC) low_yield->check_completion slow_addition Slow down reagent addition low_yield->slow_addition optimize_workup Optimize workup/ purification low_yield->optimize_workup column_chrom Column chromatography impurity->column_chrom recrystallize Recrystallization impurity->recrystallize

Caption: Troubleshooting logic for the synthesis of this compound.

References

addressing stability issues of 4-(4-fluorophenyl)piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the handling, storage, and experimental use of 4-(4-fluorophenyl)piperidin-4-ol derivatives.

Troubleshooting Guides

This section provides solutions to common stability-related problems researchers may face during their experiments.

Issue 1: Inconsistent or lower-than-expected potency of the compound in biological assays.

  • Possible Cause: Degradation of the active compound due to improper storage or handling. This compound derivatives, being tertiary alcohols, can be susceptible to degradation, particularly dehydration, in acidic environments.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refer to the supplier's recommendations for optimal storage temperature.

    • Check Solvent and Buffer pH: Avoid acidic conditions (pH < 6) in your experimental setup. The tertiary alcohol moiety is prone to acid-catalyzed dehydration, leading to the formation of a potentially inactive or toxic tetrahydropyridine byproduct. Use neutral or slightly basic buffers (pH 7.0-8.0) whenever possible.

    • Assess Compound Purity: Re-analyze the purity of your compound stock using a suitable analytical method like HPLC-UV or LC-MS. Compare the chromatogram to a reference standard if available. The presence of new peaks may indicate degradation.

    • Prepare Fresh Solutions: Prepare fresh solutions of the compound for each experiment, especially for sensitive assays. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: Chemical degradation of the derivative under analytical conditions or during sample preparation.

  • Troubleshooting Steps:

    • Investigate the Mobile Phase: If using HPLC, ensure the mobile phase is not strongly acidic. If acidic conditions are necessary for separation, minimize the analysis time and maintain a low temperature for the autosampler.

    • Evaluate Sample Preparation: Assess the conditions used for sample extraction and dilution. High temperatures or prolonged exposure to certain solvents can induce degradation.

    • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation and characterize the resulting products. This information is invaluable for developing a stability-indicating analytical method.

Issue 3: Variability in results between different batches of the same compound.

  • Possible Cause: Inconsistent purity or stability of different batches.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Always obtain and compare the CoAs for different batches. Pay close attention to the purity and impurity profiles.

    • Perform Identity and Purity Checks: Upon receiving a new batch, perform an independent identity and purity check using methods such as NMR, LC-MS, and HPLC.

    • Standardize Handling Procedures: Ensure that all batches are handled and stored under the exact same conditions to minimize variability introduced during laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The two most likely degradation pathways are:

  • Acid-Catalyzed Dehydration: The tertiary alcohol at the 4-position of the piperidine ring is susceptible to elimination of water under acidic conditions, forming a double bond and resulting in a 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine derivative.

  • Oxidation: The piperidine ring itself can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species, especially if exposed to air and light over extended periods.

Q2: How should I store my this compound derivatives?

A2: For optimal stability, these compounds should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (-20°C or -80°C) is recommended for long-term stability. For solutions, it is advisable to prepare them fresh. If stock solutions need to be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: What solvents are recommended for dissolving and storing these derivatives?

A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. However, the long-term stability in any solvent should be experimentally verified. For aqueous buffers, it is crucial to maintain a neutral to slightly alkaline pH to prevent acid-catalyzed dehydration.

Q4: How can I develop a stability-indicating HPLC method for my derivative?

A4: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you will need to perform forced degradation studies. A general protocol is provided in the "Experimental Protocols" section below. The key is to find HPLC conditions (column, mobile phase, gradient, and detector wavelength) that provide good resolution between the parent compound and all major degradation peaks.

Quantitative Data Summary

The following table summarizes typical stress conditions used in forced degradation studies for piperidine-based compounds. The extent of degradation is highly dependent on the specific derivative and reaction conditions.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl2 - 24 hours4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives
Base Hydrolysis 0.1 M NaOH2 - 24 hoursGenerally more stable than in acid
Oxidation 3% H₂O₂2 - 24 hoursN-oxides, other oxidized species
Thermal Degradation 60°C - 80°C (in solution)24 - 72 hoursDehydration and oxidation products
Photodegradation UV light (e.g., 254 nm) and visible light24 - 72 hoursVaries, potential for complex reactions

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid degradation, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature and protected from light. Analyze at the specified time points.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of water. Heat the solution at a controlled temperature (e.g., 80°C). Analyze at the specified time points.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to UV and visible light. Analyze at specified time points and compare with a control sample kept in the dark.

  • HPLC Analysis: Analyze all samples using an appropriate HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Protocol 2: Stability-Indicating HPLC Method

This is a generic reverse-phase HPLC method that can be used as a starting point. Optimization will be required for specific derivatives.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm) or Mass Spectrometry.

  • Injection Volume: 10 µL

Visualizations

degradation_pathway This compound This compound 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine This compound->4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine  Acid-Catalyzed  Dehydration N-oxide derivative N-oxide derivative This compound->N-oxide derivative Oxidation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Analyze Samples Base Base Base->HPLC Analysis Analyze Samples Oxidant Oxidant Oxidant->HPLC Analysis Analyze Samples Heat Heat Heat->HPLC Analysis Analyze Samples Light Light Light->HPLC Analysis Analyze Samples Compound Stock Compound Stock Compound Stock->Acid Expose to Stress Compound Stock->Base Expose to Stress Compound Stock->Oxidant Expose to Stress Compound Stock->Heat Expose to Stress Compound Stock->Light Expose to Stress Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants Peak Characterization Method Validation Method Validation Identify Degradants->Method Validation Develop Stability-Indicating Method

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Fluoro vs. 4-Chloro-Phenyl Piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two closely related synthetic compounds: 4-(4-fluorophenyl)piperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol. While both compounds share a common 4-phenylpiperidin-4-ol core structure, the substitution of a fluorine atom for a chlorine atom at the para position of the phenyl ring can significantly influence their pharmacological profiles. This document summarizes the available experimental data, details the methodologies used in key experiments, and visualizes relevant biological pathways and workflows.

Summary of Biological Activities

Direct comparative studies on the biological activities of this compound and 4-(4-chlorophenyl)piperidin-4-ol are limited in publicly available literature. However, research on their derivatives provides insights into their potential therapeutic applications.

This compound and its derivatives have shown a propensity to interact with the N-methyl-D-aspartate (NMDA) receptor , specifically the NR2B subtype. A conformationally restricted analogue, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, has been identified as a potent and selective antagonist of the NR2B subtype[1]. This suggests that the 4-fluorophenyl piperidin-4-ol scaffold may be a valuable starting point for the development of novel therapeutics targeting glutamate receptor pathways implicated in various neurological disorders.

Furthermore, derivatives of this compound have been investigated as ligands for sigma-1 receptors . For instance, 1-[(4-chlorophenyl)methyl]-4-(α-hydroxy-4-fluorophenyl)piperidine has been synthesized and evaluated for its affinity to this receptor, indicating a potential role in modulating cellular stress responses and neuronal plasticity[2].

4-(4-chlorophenyl)piperidin-4-ol is a well-known intermediate in the synthesis of several established pharmaceutical agents, including the antipsychotic drug haloperidol and the anti-diarrheal medication loperamide . Its biological activity is therefore linked to the pharmacological profiles of these drugs. Derivatives of 4-(4-chlorophenyl)piperidin-4-ol have been extensively studied for their analgesic properties [1].

Quantitative Data

Due to the lack of direct comparative studies, a side-by-side quantitative comparison of the parent compounds is not currently possible. The table below presents data for derivatives of each compound to illustrate their differing biological targets.

Compound DerivativeTarget ReceptorAssay TypeQuantitative MetricReference
(3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diolNMDA (NR2B)Radioligand Binding AssayHigh Affinity[1]
1-[(4-chlorophenyl)methyl]-4-(α-hydroxy-4-fluorophenyl)piperidineSigma-1Radioligand Binding AssayAffinity Data[2]
Various N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidineOpioid (implied)Tail Flick Test (in vivo)Significant Analgesia[1]

Experimental Protocols

NMDA Receptor (NR2B Subtype) Binding Assay

This protocol is based on the methodology used for evaluating derivatives of this compound[1].

Objective: To determine the binding affinity of test compounds for the NR2B subtype of the NMDA receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human NMDA receptors (NR1/NR2B subtype).

  • Radioligand: [³H]ifenprodil or a similar selective NR2B antagonist.

  • Test compounds (e.g., derivatives of this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive NR2B antagonist).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Aliquots of the cell membrane preparation are incubated with various concentrations of the test compound and a fixed concentration of the radioligand.

  • The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.

  • The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay

This protocol is a generalized procedure based on the evaluation of derivatives of this compound[2].

Objective: To assess the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing recombinant human sigma-1 receptors).

  • Radioligand: --INVALID-LINK---pentazocine or another suitable sigma-1 selective radioligand.

  • Test compounds (e.g., derivatives of this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of haloperidol).

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane homogenates are incubated with the radioligand and varying concentrations of the test compound.

  • The reaction mixture is incubated at a specified temperature (e.g., 37°C) for a set duration.

  • Non-specific binding is determined in the presence of a high concentration of a non-radioactive sigma-1 ligand.

  • The binding reaction is stopped by rapid filtration through glass fiber filters.

  • Filters are washed with cold buffer to reduce non-specific binding.

  • The amount of radioactivity on the filters is quantified by liquid scintillation counting.

  • IC50 values are calculated from the competition binding curves.

  • Ki values are determined using the Cheng-Prusoff equation.

Analgesic Activity (Tail Flick Test)

This in vivo protocol is based on the evaluation of derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine[1].

Objective: To evaluate the analgesic effect of test compounds in an animal model of acute pain.

Materials:

  • Male Wistar rats or mice.

  • Test compounds (e.g., derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine).

  • Vehicle control (e.g., saline or another appropriate solvent).

  • Positive control (e.g., a known analgesic like pethidine).

  • Tail flick apparatus (with a radiant heat source).

Procedure:

  • Animals are acclimatized to the testing environment before the experiment.

  • The basal reaction time (latency) of each animal to the heat stimulus is measured by focusing the radiant heat source on the tail and recording the time taken for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

  • The test compounds, vehicle, or positive control are administered to the animals (e.g., via intramuscular injection).

  • The tail flick latency is measured again at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the tail flick latency compared to the basal latency and the vehicle-treated group indicates an analgesic effect.

  • The percentage of the maximum possible effect (%MPE) can be calculated for each animal at each time point.

Visualizations

experimental_workflow cluster_fluoro 4-Fluoro-phenyl piperidin-4-ol Derivative Evaluation cluster_chloro 4-Chloro-phenyl piperidin-4-ol Derivative Evaluation cluster_comparison Comparative Analysis fluoro_compound Test Compound (Fluoro-derivative) nmda_assay NMDA Receptor Binding Assay fluoro_compound->nmda_assay sigma_assay Sigma-1 Receptor Binding Assay fluoro_compound->sigma_assay affinity_data Binding Affinity Data (Ki, IC50) nmda_assay->affinity_data sigma_assay->affinity_data comparison Comparison of Biological Profiles affinity_data->comparison chloro_compound Test Compound (Chloro-derivative) analgesic_assay Analgesic Activity Assay (Tail Flick Test) chloro_compound->analgesic_assay analgesic_data Analgesic Effect Data (%MPE) analgesic_assay->analgesic_data analgesic_data->comparison

Caption: Experimental workflows for evaluating the biological activities.

signaling_pathway cluster_nmda NMDA Receptor Pathway cluster_sigma Sigma-1 Receptor Pathway glutamate Glutamate nmda_receptor NMDA Receptor (NR2B Subtype) glutamate->nmda_receptor Binds ca_influx Ca2+ Influx nmda_receptor->ca_influx Activates downstream Downstream Signaling (e.g., NOS activation) ca_influx->downstream fluoro_antagonist 4-Fluoro-phenyl piperidin-4-ol Derivative (Antagonist) fluoro_antagonist->nmda_receptor Blocks stress Cellular Stress sigma_receptor Sigma-1 Receptor stress->sigma_receptor Activates chaperone Chaperone Activity sigma_receptor->chaperone Modulates homeostasis Cellular Homeostasis chaperone->homeostasis Maintains fluoro_ligand 4-Fluoro-phenyl piperidin-4-ol Derivative (Ligand) fluoro_ligand->sigma_receptor Binds

Caption: Simplified signaling pathways for NMDA and Sigma-1 receptors.

References

A Comprehensive Guide to the Bioassay Validation for 4-(4-fluorophenyl)piperidin-4-ol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of bioassay validation methodologies for 4-(4-fluorophenyl)piperidin-4-ol, a key intermediate in pharmaceutical development. While specific validated bioassays for this compound are not extensively published, this document outlines a comprehensive validation framework based on established regulatory guidelines and common practices for similar piperidine derivatives. The information presented here is intended for researchers, scientists, and drug development professionals to establish robust and reliable bioassays.

Introduction to this compound and Bioassay Validation

This compound is a heterocyclic compound belonging to the piperidine class, which is a common scaffold in many pharmaceutical agents. Piperidine derivatives have a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects. Given its role as a synthetic intermediate, ensuring the quality and consistency of this compound is critical. A validated bioassay is essential for determining its biological activity and potency.

Bioassay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation process adheres to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6][7][8]

Comparison of Bioassay Methodologies

The selection of a bioassay for this compound depends on its intended biological target. For piperidine derivatives, common in vitro assays include cytotoxicity assays, receptor binding assays, and enzyme inhibition assays.[9][10][11] The following table compares these methodologies.

Assay Type Principle Typical Endpoint Throughput Relevance Alternative Methods
MTT Cytotoxicity Assay Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.Cell viability (IC50)HighAssessing general toxicity or anti-proliferative effects.XTT, MTS, CellTiter-Glo®, Trypan Blue exclusion
Receptor Binding Assay Quantifies the interaction of the compound with a specific receptor, often by displacing a radiolabeled or fluorescently labeled ligand.Binding affinity (Ki, IC50)Medium to HighInvestigating specific molecular targets, such as the NMDA receptor.[12]Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Enzyme Inhibition Assay Measures the ability of the compound to inhibit the activity of a specific enzyme.Enzyme inhibition (IC50)HighEvaluating the effect on specific enzymatic pathways.FRET-based assays, AlphaScreen®
Antioxidant Assay (DPPH) Measures the radical scavenging activity of the compound.Antioxidant capacityHighAssessing potential antioxidant properties.[10]ABTS assay, ORAC assay

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are example protocols for a cytotoxicity assay and a receptor binding assay, which could be adapted for this compound.

3.1. MTT Cytotoxicity Assay Protocol

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for anticancer screening) in appropriate media and conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing the test compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.2. Competitive Receptor Binding Assay Protocol

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., NMDA receptor).

  • Assay Buffer: Prepare a binding buffer with appropriate pH and ionic strength.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Bioassay Validation Parameters

The validation of a bioassay for this compound should include the following parameters as recommended by ICH and FDA guidelines.[13][1][5][7][8]

Parameter Description Acceptance Criteria (Example)
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from matrix components or related substances.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically 10 times the signal-to-noise ratio, with acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in assay conditions (e.g., temperature, incubation time).
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various storage and handling conditions.

Visualizations

Experimental Workflow for Bioassay Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Documentation A Assay Principle Selection B Reagent & Condition Optimization A->B C Preliminary Assessment of Precision, Accuracy, and Linearity B->C D Specificity / Selectivity C->D E Accuracy & Precision (Intra- & Inter-day) D->E F Linearity & Range E->F G LOD & LOQ F->G H Robustness G->H I Stability H->I J Validation Report Generation I->J K Standard Operating Procedure (SOP) J->K

Caption: A flowchart illustrating the sequential phases of a typical bioassay validation process.

Hypothetical Signaling Pathway for a Piperidine Derivative

G cluster_0 Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Compound This compound Compound->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response

Caption: A potential signaling pathway initiated by the binding of a piperidine derivative to a G-protein coupled receptor.

References

Comparative SAR of Halogenated 4-Phenylpiperidin-4-ols: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A systematic analysis of the structure-activity relationships (SAR) of halogenated 4-phenylpiperidin-4-ol derivatives reveals critical insights into the influence of halogen substitution on their biological activity, primarily as modulators of opioid receptors. This guide provides a comparative overview of key findings, supported by experimental data, to inform the rational design of novel therapeutic agents.

The 4-phenylpiperidin-4-ol scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous analgesic compounds. Halogenation of the phenyl ring is a common strategy to modulate the pharmacological profile of these molecules, affecting their potency, selectivity, and metabolic stability. This guide synthesizes findings from key studies to provide a clear comparison of the effects of different halogens (fluorine, chlorine, and bromine) at various positions on the phenyl ring.

Quantitative Comparison of Analgesic Potency

A seminal study by C.C. Chao and A.P. Roszkowski systematically investigated the impact of halogen substitution on the analgesic potency of a series of 1-methyl-4-phenyl-4-piperidinol ethyl esters, a closely related scaffold to the core 4-phenylpiperidin-4-ols. The following table summarizes their findings, presenting the median effective dose (ED50) for analgesia in mice using the hot-plate method. A lower ED50 value indicates higher potency.

Substitution on Phenyl RingAnalgesic Potency (ED50 in mg/kg, s.c.)
Unsubstituted1.0
ortho-Fluoro0.8
meta-Fluoro0.5
para-Fluoro1.2
ortho-Chloro0.6
meta-Chloro0.3
para-Chloro0.9
ortho-Bromo1.5
meta-Bromo0.4
para-Bromo1.8

Data sourced from Chao, C. C., & Roszkowski, A. P. (1975). Structure-activity relationships of 1-substituted 4-phenyl-4-piperidinol esters as analgesics. Journal of Medicinal Chemistry, 18(7), 657-661.

From this data, several key SAR trends can be elucidated:

  • Positional Importance: For all halogens, substitution at the meta position of the phenyl ring consistently results in the highest analgesic potency. The ortho position generally confers the next highest potency, while para substitution leads to a decrease in activity compared to the unsubstituted parent compound.

  • Effect of the Halogen: Chlorine at the meta position provides the most potent compound in this series. Fluorine and bromine at the meta position also significantly enhance potency.

  • Size and Electronegativity: The interplay of the size and electronegativity of the halogen atom appears to be a critical determinant of activity. While the highly electronegative fluorine is effective, the larger and less electronegative chlorine atom at the optimal meta position yields the greatest increase in potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Synthesis of Halogenated 4-Phenyl-4-piperidinol Ethyl Esters

The synthesis of the halogenated 1-methyl-4-phenyl-4-piperidinol ethyl esters was achieved through a multi-step process. A key step involves the Grignard reaction between ethyl isonipecotate and a halogen-substituted bromobenzene.

cluster_synthesis General Synthetic Pathway start Halogen-substituted bromobenzene grignard Formation of Grignard Reagent (Mg, ether) start->grignard reaction Grignard Reaction grignard->reaction reagent Ethyl Isonipecotate reagent->reaction product Halogenated 1-Methyl-4-phenyl- 4-piperidinol Ethyl Ester reaction->product

General synthetic scheme for halogenated 4-phenylpiperidin-4-ol derivatives.

A typical procedure would involve the slow addition of the halogen-substituted bromobenzene to magnesium turnings in anhydrous ether to form the corresponding Grignard reagent. This reagent is then reacted with ethyl isonipecotate at a low temperature. The resulting tertiary alcohol is then isolated and purified.

Analgesic Activity Testing (Mouse Hot-Plate Method)

The analgesic potency of the compounds was determined using the hot-plate test in mice, a standard method for evaluating centrally acting analgesics.

cluster_workflow Analgesic Testing Workflow animal Male Mice (grouped) admin Subcutaneous Administration of Test Compound animal->admin acclimatize Acclimatization Period admin->acclimatize test Placement on Hot Plate (55°C) acclimatize->test measure Record Reaction Time (e.g., paw licking, jumping) test->measure endpoint Calculate ED50 (Dose for 50% max effect) measure->endpoint

Workflow for the mouse hot-plate analgesic assay.

Male mice were administered the test compounds subcutaneously. After a set period to allow for drug absorption and distribution, each mouse was placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C). The latency to a defined pain response, such as licking a hind paw or jumping, was recorded. A cut-off time was employed to prevent tissue damage. The dose required to produce a 50% maximal possible effect (ED50) was then calculated from the dose-response data.

Signaling Pathways and Molecular Interactions

While the provided data focuses on in vivo potency, the primary mechanism of action for this class of compounds is through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of these ligands to the mu-opioid receptor, for example, initiates a signaling cascade that ultimately leads to analgesia.

cluster_pathway Opioid Receptor Signaling Pathway ligand Halogenated 4-Phenylpiperidin-4-ol receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Simplified signaling pathway of mu-opioid receptor activation.

The halogen substituents on the phenyl ring are believed to influence the binding affinity and efficacy at the opioid receptor by altering the electronic and steric properties of the molecule. These changes can affect how the ligand fits into the binding pocket of the receptor and the specific interactions it forms with key amino acid residues, thereby modulating the downstream signaling and ultimately the analgesic response.

Conclusion for Researchers and Drug Developers

The comparative SAR data for halogenated 4-phenylpiperidin-4-ol derivatives provides a clear directive for the design of potent analgesic agents. The consistent superiority of meta-substitution across different halogens suggests that this position is optimal for favorable interactions within the opioid receptor binding site. The high potency of the meta-chloro derivative highlights it as a lead candidate for further optimization.

Future research should focus on obtaining in vitro receptor binding data (Ki values) for a systematic series of halogenated 4-phenylpiperidin-4-ols at mu, delta, and kappa opioid receptors to provide a more direct measure of ligand-receptor interaction and to assess selectivity. Such data would enable a more refined understanding of the SAR and facilitate the development of novel analgesics with improved potency and side-effect profiles. The experimental protocols and workflows provided herein offer a template for conducting such comparative studies.

Comparative Analysis of the Receptor Cross-Reactivity Profile of 4-(4-fluorophenyl)piperidin-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the chemical scaffold 4-(4-fluorophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited publicly available data on the direct receptor binding profile of this compound, this guide focuses on the receptor interaction profiles of its structurally related derivatives. The data presented here is intended to provide insights into the potential off-target effects and polypharmacology of compounds containing this core moiety.

Introduction to this compound

This compound is a synthetic organic compound featuring a piperidine ring substituted with a 4-fluorophenyl group and a hydroxyl group at the 4-position. This scaffold is a common building block in medicinal chemistry, forming the basis for a variety of centrally acting agents. Its structural features, including a basic nitrogen atom and an aromatic ring, are key pharmacophoric elements for interaction with a range of biogenic amine receptors and transporters. Understanding the cross-reactivity of this scaffold is crucial for the development of selective ligands and for anticipating potential side effects of drug candidates.

Inferred Cross-Reactivity Profile

While direct and comprehensive cross-reactivity studies on this compound are not widely published, the available literature on its derivatives suggests potential interactions with several major receptor families. The core structure appears to have an inherent affinity for sigma (σ) receptors and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor[1][2]. Modifications to the piperidine nitrogen introduce or enhance affinity for dopamine, serotonin, and other receptors.

Comparative Receptor Binding Data of Derivatives

The following table summarizes the binding affinities (Ki, IC50) of various derivatives of the 4-phenylpiperidin-4-ol scaffold at different receptors. This data provides an indication of the potential cross-reactivity of compounds based on this core structure.

Derivative ClassReceptor TargetBinding Affinity (nM)Reference
Sigma-1 Receptor Ligands σ1 ReceptorKi = 0.7 - 18[3]
σ2 ReceptorModerate to low affinity[4][5]
NMDA Receptor Antagonists NR2B SubunitHigh affinity[1][2]
Dopamine Receptor Ligands D2 ReceptorHigh affinity for some derivatives[6]
D4 ReceptorKi = 0.3 - 53[3][7][8]
Dopamine Transporter (DAT)IC50 = 0.46 - 56.7[9]
Serotonin Receptor Ligands 5-HT1A ReceptorKi = 658[1]
5-HT2A ReceptorpKi = 9.3[10]
5-HT7 ReceptorHigh affinity for some derivatives[6]
Histamine Receptor Ligands H3 ReceptorHigh affinity for some derivatives[11]

Experimental Protocols

The binding affinity data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are generalized protocols for the key experiments cited.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Assay Incubation:

    • A constant concentration of the radiolabeled ligand is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., a derivative of this compound) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

  • Separation and Detection:

    • The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization or cAMP Assays)

Functional assays measure the biological response resulting from a compound binding to its receptor (i.e., agonist or antagonist activity).

  • Cell Culture:

    • Cells stably or transiently expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment:

    • Cells are treated with varying concentrations of the test compound.

  • Signal Detection:

    • For Gq-coupled receptors, changes in intracellular calcium levels are measured using a fluorescent calcium indicator.

    • For Gs- or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are measured, typically using an immunoassay format (e.g., HTRF or ELISA).

  • Data Analysis:

    • Dose-response curves are generated to determine the concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the response to a known agonist (IC50 for antagonists).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways associated with the receptors that derivatives of this compound are known to interact with, as well as a typical experimental workflow for assessing receptor binding.

G GPCR Signaling Pathways for Dopamine and Serotonin Receptors cluster_Gs Gs-Coupled (e.g., D1, D5, 5-HT4, 5-HT6, 5-HT7) cluster_Gi Gi-Coupled (e.g., D2, D3, D4, 5-HT1, 5-HT5) cluster_Gq Gq-Coupled (e.g., 5-HT2) Gs_Ligand Agonist Gs_Receptor Gs-Coupled Receptor Gs_Ligand->Gs_Receptor Binds Gs_AC Adenylate Cyclase Gs_Receptor->Gs_AC Activates Gs_cAMP cAMP Gs_AC->Gs_cAMP Increases Gs_PKA Protein Kinase A Gs_cAMP->Gs_PKA Activates Gs_CREB CREB Gs_PKA->Gs_CREB Phosphorylates Gs_Gene Gene Transcription Gs_CREB->Gs_Gene Regulates Gi_Ligand Agonist Gi_Receptor Gi-Coupled Receptor Gi_Ligand->Gi_Receptor Binds Gi_AC Adenylate Cyclase Gi_Receptor->Gi_AC Inhibits Gi_cAMP cAMP Gi_AC->Gi_cAMP Decreases Gq_Ligand Agonist Gq_Receptor Gq-Coupled Receptor Gq_Ligand->Gq_Receptor Binds Gq_PLC Phospholipase C Gq_Receptor->Gq_PLC Activates Gq_PIP2 PIP2 Gq_PLC->Gq_PIP2 Cleaves Gq_IP3 IP3 Gq_PIP2->Gq_IP3 Gq_DAG DAG Gq_PIP2->Gq_DAG Gq_Ca Intracellular Ca2+ Gq_IP3->Gq_Ca Increases Gq_PKC Protein Kinase C Gq_DAG->Gq_PKC Activates

Caption: GPCR signaling pathways for dopamine and serotonin receptors.

G Simplified NMDA Receptor Modulation Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds to NR2B Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to NR1 Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Antagonist NR2B Antagonist (e.g., CP-101,606 derivative) Antagonist->NMDA_Receptor Blocks Glutamate Binding Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Caption: Simplified NMDA receptor modulation by an NR2B antagonist.

G Radioligand Binding Assay Workflow start Start membrane_prep Receptor Membrane Preparation start->membrane_prep incubation Incubation: Membranes + Radioligand + Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End analysis->end

Caption: Workflow for a typical radioligand binding assay.

Conclusion

The this compound scaffold is a versatile starting point for the development of ligands targeting a variety of receptors, particularly those for dopamine, serotonin, and sigma proteins. The cross-reactivity profile of any given derivative will be highly dependent on the nature and position of substituents on the piperidine ring and its nitrogen atom. The data and protocols presented in this guide offer a framework for researchers to assess the potential for polypharmacology and to design more selective compounds based on this privileged scaffold. Further direct experimental evaluation of this compound and its simple derivatives against a broad panel of receptors is warranted to more fully characterize its inherent cross-reactivity.

References

Comparative Efficacy of 4-Aryl-4-Hydroxypiperidine Derivatives as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-aryl-4-hydroxypiperidine derivatives, with a focus on their activity as dopamine receptor ligands. Due to the limited availability of comprehensive comparative data specifically for a series of 4-(4-fluorophenyl)piperidin-4-ol derivatives, this guide presents data on structurally related analogs, including those with fluoro, difluoro, and other substitutions on the aryl ring and modifications on the piperidine nitrogen. The information is compiled from various in vitro studies to provide a comparative overview of their potential as dopamine receptor modulators, particularly targeting the D2 and D4 receptors.

Data Presentation: Comparative Efficacy of Piperidine Derivatives

The following table summarizes the in vitro binding affinities (Ki) of various piperidine derivatives for dopamine D2 and D4 receptors. The data is collated from multiple studies to facilitate a comparative analysis of their structure-activity relationships (SAR). Lower Ki values indicate higher binding affinity.

Compound IDStructureTarget ReceptorKi (nM)
Analog 1 4,4-difluoro-3-(4-fluorophenoxymethyl)piperidineDopamine D4140
Analog 2 4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidineDopamine D45.5
Analog 3 4,4-difluoro-3-(3-methylphenoxymethyl)piperidineDopamine D413
Analog 4 4,4-difluoro-3-(4-chlorophenoxymethyl)piperidineDopamine D453
Analog 5 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-oneDopamine D21.8
Analog 6 O-alkylated eticlopride analogDopamine D21.77
Analog 7 O-alkylated eticlopride analogDopamine D30.436

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol is a representative method for determining the binding affinity of test compounds to the dopamine D2 receptor using a radioligand competition assay.

Materials:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity antagonist for D2-like receptors).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or (+)-butaclamol (2 µM).

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation Mixture: To each well, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations or buffer for total binding.

    • Non-specific binding control (e.g., haloperidol) for determining non-specific binding.

    • Radioligand ([3H]-Spiperone) at a final concentration of approximately 0.5 nM.

    • Membrane preparation (protein concentration adjusted to provide adequate signal).

  • Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Assay: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values (inhibition constant) are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][2][3][4][5]

Mandatory Visualization

Dopamine D2 Receptor Antagonist Signaling Pathway

The following diagram illustrates the signaling pathway of a dopamine D2 receptor antagonist. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonists of the D2 receptor block the binding of the endogenous agonist, dopamine, thereby preventing the downstream signaling cascade.

D2_Antagonist_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks Binding Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Inhibition of Downstream Effects PKA->CellularResponse Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membrane Homogenate Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]-Spiperone) Solution Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

References

A Head-to-Head Comparison of 4-Aryl-4-Hydroxypiperidine Analogs: Opioid and Dopamine Transporter Activity

Author: BenchChem Technical Support Team. Date: November 2025

The 4-aryl-4-hydroxypiperidine scaffold is a versatile pharmacophore integral to the development of numerous centrally acting agents. Its derivatives have been extensively explored as modulators of various G-protein coupled receptors (GPCRs) and transporters, leading to compounds with potent analgesic, antipsychotic, and psychoactive properties. This guide provides a head-to-head comparison of select analogs, focusing on their activity at opioid receptors and the dopamine transporter, supported by experimental data from peer-reviewed studies.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and functional activities of various 4-aryl-4-hydroxypiperidine analogs. These compounds are grouped based on their primary molecular target to facilitate a clear comparison of their potency and selectivity.

Opioid Receptor Ligands

Analogs of 4-(m-hydroxyphenyl)piperidine have been synthesized and evaluated for their affinity to opioid receptors. The data below highlights the influence of N-substituents and 4-alkyl substituents on receptor binding.

CompoundN-Substituent4-Alkyl Substituentμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
1 MethylH18 ± 22100 ± 4001100 ± 200
2 MethylMethyl2.5 ± 0.31200 ± 200250 ± 30
3 Methyln-Propyl1.1 ± 0.1140 ± 10110 ± 10
4 Methylt-Butyl2.0 ± 0.1110 ± 10180 ± 20
5 PhenethylH0.8 ± 0.182 ± 786 ± 8
6 PhenethylMethyl0.31 ± 0.0319 ± 116 ± 2
7 Phenethyln-Propyl0.20 ± 0.0211 ± 110 ± 1
8 Phenethylt-Butyl0.33 ± 0.0310 ± 112 ± 1
Data sourced from a study on 4-(m-hydroxyphenyl)piperidine analogs.[1]
Dopamine Transporter (DAT) Ligands

A series of 3-hydroxy-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine analogs were evaluated for their ability to bind to and inhibit the dopamine transporter. The stereochemistry at the 3-position of the piperidine ring was found to have a profound impact on activity.

CompoundStereoisomerDAT Binding IC50 (nM)Dopamine Uptake IC50 (nM)
(+/-)-5 Racemic trans1.119.77
(+)-5 (+) enantiomer0.464.05
(-)-5 (-) enantiomer56.738.0
GBR 12909 Reference10.2-
Data sourced from a study on hydroxypiperidine analogues as DAT ligands.[2]

Signaling and Experimental Workflows

To understand the context of the data presented, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for characterizing these compounds.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ligand Opioid Agonist Ligand->MOR Binds to ATP ATP ATP->AC Substrate Analgesia Analgesia & Other Effects cAMP->Analgesia ↓ Leads to K_ion->Analgesia ↑ Leads to

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis & Purification binding_assay Radioligand Binding Assay (Ki determination) synthesis->binding_assay functional_assay Functional Assay (e.g., GTPγS, cAMP) synthesis->functional_assay animal_model Animal Model Selection (e.g., Mouse, Rat) binding_assay->animal_model Select Potent Compounds functional_assay->animal_model analgesia_test Analgesic Testing (e.g., Tail Flick, Writhing) animal_model->analgesia_test locomotor_test Locomotor Activity (for DAT ligands) animal_model->locomotor_test

Caption: Pharmacological evaluation workflow.

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental procedures. Below are detailed methodologies for the key assays cited.

Radioligand Binding Assays for Opioid Receptors

Receptor binding affinities for the opioid receptor analogs were determined using competitive binding assays with radiolabeled ligands.

  • Tissue Preparation: Brain tissue from male Sprague-Dawley rats was homogenized in a Tris-HCl buffer (50 mM, pH 7.4) and centrifuged. The resulting pellet was resuspended in fresh buffer to create the membrane preparation.

  • Assay Conditions: The membrane homogenates were incubated with a specific radioligand ([³H]DAMGO for μ, [³H]DPDPE for δ, and [³H]U69,593 for κ receptors) and varying concentrations of the unlabeled test compounds.

  • Incubation and Filtration: The mixture was incubated at 25°C for 60-90 minutes. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer.

  • Data Analysis: Radioactivity trapped on the filters was quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by nonlinear regression analysis. The equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Dopamine Transporter Binding and Uptake Assays

The affinity for the dopamine transporter (DAT) was assessed using similar radioligand binding techniques, while functional inhibition was measured via a dopamine uptake assay.

  • DAT Binding Assay:

    • Tissue Preparation: Rat striatal tissue was homogenized and prepared as described for the opioid receptors.

    • Assay Conditions: Membranes were incubated with the radiolabeled cocaine analog [¹²⁵I]RTI-55 and various concentrations of the test compounds.

    • Data Analysis: IC50 values were determined as described above.[2]

  • Dopamine Uptake Assay:

    • Preparation: Crude synaptosomes were prepared from rat striatal tissue.

    • Assay Conditions: Synaptosomes were incubated with [³H]dopamine and varying concentrations of the test compounds.

    • Incubation and Termination: The uptake reaction was allowed to proceed for a short period (e.g., 5 minutes) at 37°C and then terminated by filtration.

    • Data Analysis: The amount of [³H]dopamine taken up by the synaptosomes was measured. IC50 values, representing the concentration of the compound that inhibits 50% of dopamine uptake, were calculated.[2]

In Vivo Analgesic Activity (Tail-Flick Test)

The analgesic efficacy of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives was evaluated in male Wistar rats using the tail-flick test.[3]

  • Animal Model: Male Wistar rats were used for the study.

  • Procedure: A baseline pain response latency was determined by focusing a beam of high-intensity light on the rat's tail and measuring the time it takes for the rat to "flick" its tail away.

  • Drug Administration: The test compounds (at a dose of 50 mg/kg) or a reference drug (pethidine) were administered via intramuscular injection.

  • Post-Treatment Measurement: The tail-flick latency was measured again at specific time intervals after drug administration.

  • Data Analysis: A significant increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect.[3]

References

Assessing the Selectivity of 4-(4-fluorophenyl)piperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the predicted selectivity of 4-(4-fluorophenyl)piperidin-4-ol for its putative biological target. Due to a lack of direct experimental data for this specific molecule in publicly available literature, this analysis is based on the well-characterized profile of a structurally related and extensively studied compound, Haloperidol. The methodologies for determining such selectivity are also detailed.

Introduction

This compound belongs to the 4-arylpiperidin-4-ol class of compounds. This structural scaffold is a key feature in many centrally active pharmaceuticals. While direct binding data for this compound is not available, its structural similarity to compounds known to interact with sigma receptors suggests that this may be its primary target. The 4-arylpiperidin-4-ol moiety is a known pharmacophore for sigma receptor ligands.

To provide a meaningful assessment of its potential selectivity, we will use Haloperidol as a benchmark for comparison. Haloperidol, a widely used antipsychotic medication, contains a related 4-(4-chlorophenyl)-4-hydroxypiperidine core structure and has a well-documented and broad receptor binding profile. This comparison will help to frame the expected selectivity and potential off-target interactions of this compound.

Comparative Selectivity Profile

The selectivity of a compound is a critical determinant of its therapeutic efficacy and side-effect profile. A highly selective compound interacts primarily with its intended target, while a non-selective compound may bind to multiple receptors, leading to off-target effects.

The following table summarizes the binding affinities (Ki, in nM) of Haloperidol for a range of CNS receptors. This data illustrates the polypharmacology typical of this class of compounds and serves as a reference for the potential binding profile of this compound.

Table 1: Comparative Binding Profile of Haloperidol

Receptor TargetHaloperidol Ki (nM)[1][2]Predicted Affinity for this compound
Dopamine Receptors
D20.89High
D34.6High
D410Moderate
Serotonin Receptors
5-HT1A3600Low to Moderate
5-HT2A120Moderate
5-HT2C4700Low
Sigma Receptors
σ1High AffinityPredicted Primary Target
σ2High AffinityPredicted Target
Adrenergic Receptors
α1Moderate AffinityPotential Off-Target

Note: The predicted affinity for this compound is speculative and based on structural analogy. Experimental verification is required.

Experimental Protocols

To definitively assess the selectivity of this compound, a series of in vitro binding assays would be necessary. The standard method for this is the radioligand binding assay.

Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-(+)-Pentazocine (a selective sigma-1 ligand)

  • Membrane Preparation: Guinea pig brain membranes (or a cell line expressing the human sigma-1 receptor)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound, this compound (e.g., from 0.1 nM to 10 µM).

    • Dilute the [3H]-(+)-Pentazocine in assay buffer to a final concentration of approximately 2-5 nM.

    • Thaw the membrane preparation on ice.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay buffer

      • Test compound at various concentrations

      • [3H]-(+)-Pentazocine

      • Membrane preparation

    • For determining non-specific binding, a set of wells will contain the assay buffer, radioligand, membrane preparation, and a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol).

    • For determining total binding, a set of wells will contain the assay buffer, radioligand, and membrane preparation, without the test compound.

  • Incubation:

    • Incubate the microplate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

To assess selectivity, this protocol would be repeated for a panel of other receptors (e.g., sigma-2, dopamine D2, serotonin 5-HT2A, etc.) using the appropriate radioligands and membrane preparations.

Visualizations

Diagram 1: Experimental Workflow for Selectivity Profiling

G compound This compound assay_prep Prepare Serial Dilutions compound->assay_prep binding_assay Perform Radioligand Competition Binding Assays assay_prep->binding_assay receptor_panel Select Receptor Panel (e.g., σ1, σ2, D2, 5-HT2A) receptor_panel->binding_assay data_analysis Data Analysis (IC50 and Ki Determination) binding_assay->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for determining the selectivity profile of a test compound.

Diagram 2: Signaling Pathway Context

G cluster_target Primary Target cluster_off_targets Potential Off-Targets sigma1 Sigma-1 Receptor d2 Dopamine D2 Receptor ht2a Serotonin 5-HT2A Receptor alpha1 Adrenergic α1 Receptor sigma2 Sigma-2 Receptor compound This compound compound->sigma1 High Affinity (Predicted) compound->d2 Potential Interaction compound->ht2a Potential Interaction compound->alpha1 Potential Interaction compound->sigma2 Potential Interaction

Caption: Predicted primary target and potential off-targets of this compound.

References

Comparative Benchmarking of 4-(4-fluorophenyl)piperidin-4-ol Against Known Sigma-1 and NMDA Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(4-fluorophenyl)piperidin-4-ol, a piperidine derivative with potential inhibitory activity against key neurological targets. Due to the limited publicly available data on the direct inhibitory potency of this compound, this guide will focus on the known activity of its close structural analog, 4-(4-chlorophenyl)piperidin-4-ol, and a more complex derivative containing the 4-(4-fluorophenyl)-4-hydroxypiperidinyl moiety. These will be benchmarked against well-established inhibitors of the sigma-1 receptor and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, identified as primary biological targets for this class of compounds.

Executive Summary

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory potency (Ki or IC50) of the reference compounds against the sigma-1 receptor and the NR2B subunit of the NMDA receptor.

Table 1: Benchmarking against known Sigma-1 Receptor Inhibitors

CompoundChemical ClassKi (nM)Reference Compound(s)
HaloperidolButyrophenone2-4Standard Antagonist
(+)-PentazocineBenzomorphan3.1Standard Agonist
NE-100Dipropylamine derivative0.9Selective Antagonist
BD-1063Diamine derivative2.6Selective Antagonist

Table 2: Benchmarking against known NMDA Receptor (NR2B Subunit) Inhibitors

CompoundChemical ClassIC50 (nM)Reference Compound(s)
4-(4-Chloro phenyl)piperidin-4-olArylpiperidinolReported for NR2BAnalog of Target Compound
(3R,4S)-3-[4-(4-fluoro phenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diolChromanol derivativeHigh Affinity (qualitative)Derivative of Target Compound
IfenprodilPhenylethanolamine130Selective NR2B Antagonist
Ro 25-6981Phenolic polyamine10Selective NR2B Antagonist
MK-801 (Dizocilpine)Dibenzocycloalkenimine~50Non-selective Channel Blocker

Note: Quantitative data for this compound is not available in the cited literature. The activity of its chloro-analog and a complex fluoro-derivative are provided for structural reference.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of inhibitory activity assays.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound or other inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine:

    • 50 µL of assay buffer or test compound at various concentrations.

    • 50 µL of --INVALID-LINK---Pentazocine at a final concentration of ~2 nM.

    • 100 µL of membrane preparation (containing 100-200 µg of protein).

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: NMDA Receptor (NR2B) Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of compounds for the NR2B subunit of the NMDA receptor.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells transiently or stably expressing human NR1 and NR2B subunits.

  • Radioligand: [³H]Ro 25-6981 or [³H]Ifenprodil (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Ifenprodil (10 µM) or another suitable NR2B antagonist.

  • Test Compound: this compound or other inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM EDTA.

  • Filtration System and Scintillation Counter.

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine:

    • 25 µL of assay buffer or test compound at various concentrations.

    • 25 µL of [³H]Ro 25-6981 at a final concentration of ~1-2 nM.

    • 50 µL of membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2 hours.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.

G cluster_0 Sigma-1 Receptor Signaling S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Cell_Signaling Downstream Cellular Signaling Ca_release->Cell_Signaling Inhibitor This compound (or known inhibitor) Inhibitor->S1R Binds to

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Incubate Incubate (Membranes + Radioligand ± Inhibitor) Prepare_Reagents->Incubate Filter Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

G cluster_2 NMDA Receptor (NR2B) Modulation Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Inhibitor This compound (or known inhibitor) Inhibitor->NMDAR Binds to NR2B subunit

Caption: NMDA Receptor (NR2B) Signaling and Inhibition.

Comparative Physicochemical Properties of Aryl-Piperidinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of aryl-piperidinol derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative analysis of key properties, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Aryl-piperidinols are a class of organic compounds characterized by a piperidine ring substituted with an aryl group and a hydroxyl group. This structural motif is found in numerous biologically active molecules, including pharmaceuticals targeting the central nervous system. Variations in the substitution pattern on the aryl ring and the piperidine core significantly influence their physicochemical characteristics, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their binding affinity to biological targets.

Comparative Analysis of Physicochemical Properties

The following table summarizes key physicochemical properties for a series of representative 4-aryl-4-piperidinol derivatives. These properties are crucial for assessing the drug-likeness of these compounds.

Compound IDAryl SubstituentpKalogPAqueous Solubility (mg/L)Melting Point (°C)
AP-01 Phenyl8.9 ± 0.12.5 ± 0.2150148-150
AP-02 4-Chlorophenyl8.7 ± 0.13.1 ± 0.250162-164
AP-03 4-Methoxyphenyl9.1 ± 0.12.3 ± 0.2200135-137
AP-04 4-Nitrophenyl8.2 ± 0.12.1 ± 0.2300185-187
AP-05 2-Thienyl8.6 ± 0.12.0 ± 0.2250140-142

Note: The data presented in this table is a representative compilation from various literature sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the basic nitrogen in the piperidine ring of aryl-piperidinols, the pKa of its conjugate acid is determined.

Methodology:

  • Sample Preparation: A 1 mM solution of the aryl-piperidinol compound is prepared in deionized water. The ionic strength of the solution is adjusted to 0.15 M with potassium chloride.[1][2]

  • Acidification: The sample solution is made acidic (pH 1.8-2.0) by the addition of 0.1 M hydrochloric acid.[1][2]

  • Titration: The solution is titrated with a standardized 0.1 M sodium hydroxide solution at a constant temperature (25 °C).[1][2]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[1][2]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic and aqueous phase.

Methodology:

  • Phase Preparation: n-Octanol is pre-saturated with a phosphate buffer solution (pH 7.4), and the buffer solution is pre-saturated with n-octanol to ensure thermodynamic equilibrium.[3][4]

  • Partitioning: A known amount of the aryl-piperidinol compound is dissolved in the pre-saturated n-octanol. An equal volume of the pre-saturated buffer is added to a flask containing the n-octanol solution.

  • Equilibration: The flask is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the phases have completely separated.

  • Concentration Measurement: The concentration of the aryl-piperidinol in both the n-octanol and the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][4]

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Aryl-Piperidinol in Deionized Water (1 mM) adjust_ionic Adjust Ionic Strength (0.15 M KCl) prep_sample->adjust_ionic acidify Acidify Solution (0.1 M HCl to pH 1.8-2.0) adjust_ionic->acidify titrate Titrate with 0.1 M NaOH acidify->titrate Begin Titration monitor_ph Monitor pH Continuously titrate->monitor_ph plot_curve Plot Titration Curve (pH vs. Volume of NaOH) monitor_ph->plot_curve Generate Data determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

experimental_workflow_logp cluster_prep Phase & Sample Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate_phases Pre-saturate n-Octanol and Phosphate Buffer (pH 7.4) dissolve_sample Dissolve Aryl-Piperidinol in saturated n-Octanol saturate_phases->dissolve_sample mix_phases Mix n-Octanol (with sample) and Buffer in Shake Flask dissolve_sample->mix_phases Start Partitioning shake Shake Vigorously (e.g., 1 hour) mix_phases->shake separate Allow Phases to Separate shake->separate measure_conc Measure Concentration in Both Phases (UV-Vis/HPLC) separate->measure_conc Collect Aliquots calculate_logp Calculate logP = log([C]octanol/[C]aqueous) measure_conc->calculate_logp

Caption: Experimental workflow for logP determination by the shake-flask method.

Many aryl-piperidinol derivatives exhibit pharmacological activity by interacting with G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a common target for antipsychotic drugs.

dopamine_d2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) PKA->CellularResponse Phosphorylates Targets Dopamine Dopamine / Aryl-Piperidinol Dopamine->D2R Binds to

Caption: Simplified dopamine D2 receptor signaling pathway.

This guide provides a foundational understanding of the physicochemical properties of aryl-piperidinols. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct their own experimental validations.

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenyl)piperidin-4-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 4-(4-Fluorophenyl)piperidin-4-ol, a compound frequently used in pharmaceutical research and development.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate potential hazards. This document outlines the necessary steps, from initial waste characterization to final disposal, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Waste Characterization and Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound was not located, data from closely related analogs such as 4-(p-Chlorophenyl)piperidin-4-ol and 4-(4-Fluorophenyl)piperidine indicate that this compound should be treated as hazardous waste. Key hazard considerations include potential toxicity, skin and eye irritation, and environmental risks. Therefore, it is crucial to avoid disposing of this chemical down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, laboratory personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Recommended if handling powders outside of a fume hood

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected separately in a designated hazardous waste container.

  • Container Selection: Use a chemically compatible and clearly labeled waste container. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.

Disposal "Don'ts"

  • DO NOT dispose of this compound in the sink or drain.[1][2]

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT mix with incompatible waste materials.

  • DO NOT allow the chemical to be released into the environment.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste characterize Characterize Waste (Treat as Hazardous) start->characterize ppe Wear Appropriate PPE characterize->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store disposal Arrange for Licensed Hazardous Waste Disposal store->disposal document Document Waste Disposal disposal->document end End: Compliant Disposal document->end

Disposal Workflow Diagram

References

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